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  • Product: Iodofenphos
  • CAS: 18181-70-9

Core Science & Biosynthesis

Foundational

Iodofenphos: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Iodofenphos is an organophosphate insecticide and acaricide known for its efficacy against a range of public health and agricultural pests. As an i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodofenphos is an organophosphate insecticide and acaricide known for its efficacy against a range of public health and agricultural pests. As an inhibitor of acetylcholinesterase, its mechanism of action is well-characterized, leading to neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical and toxicological properties, environmental fate, and relevant experimental methodologies of Iodofenphos. All quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide includes a diagrammatic representation of its primary signaling pathway and outlines key experimental workflows.

Chemical Structure and Identification

Iodofenphos, chemically known as O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organothiophosphate compound.[1][2] Its structure is characterized by a dichlorinated and iodinated phenyl group attached to a dimethyl phosphorothioate moiety.

Table 1: Chemical Identification of Iodofenphos

IdentifierValue
IUPAC Name (2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1]
CAS Number 18181-70-9[1]
Molecular Formula C₈H₈Cl₂IO₃PS[1]
Molecular Weight 413.00 g/mol
SMILES COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl
InChI InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3
Synonyms Jodfenphos, Alfacron, Nuvanol N, C 9491

Physicochemical Properties

The physical and chemical characteristics of Iodofenphos influence its environmental behavior and biological availability. It is a white crystalline solid with a mild odor. Its low water solubility and high octanol-water partition coefficient indicate a potential for bioaccumulation.

Table 2: Physicochemical Properties of Iodofenphos

PropertyValue
Melting Point 72-73 °C
Boiling Point 30.1 °C
Water Solubility <2 mg/L at 20 °C
Solubility in Organic Solvents (at 20 °C) Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L, Octan-1-ol: 30 g/L
Vapor Pressure 8.25 x 10⁻⁷ mm Hg at 20 °C
Octanol-Water Partition Coefficient (log Kow) 5.51

Toxicological Profile

The primary mechanism of toxicity for Iodofenphos is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Table 3: Acute Toxicity of Iodofenphos

SpeciesRoute of AdministrationLD50 / LC50
RatOral2330 mg/kg
MouseOral3000 mg/kg
RatDermal>2000 mg/kg
RatInhalation (6 hours)>246 mg/m³

Environmental Fate and Metabolism

Iodofenphos is subject to degradation in the environment through various pathways, including photolysis and microbial degradation. In soil and water, the primary degradation product is 2,5-dichloro-4-iodophenol, formed by the cleavage of the P-O-aryl linkage.

Under illuminated conditions, the half-life of Iodofenphos in rainwater is approximately 0.4 days, while in non-illuminated rainwater, it extends to 1.9 days. In soil, the half-life is about 70.5 days with illumination and 85.1 days in the dark.

Metabolism studies in rats have shown that over 80% of an administered dose is eliminated in the urine within 24 hours. Identified metabolites in rat urine include iodofenoxon, desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid. In goats, 4-iodophenol has been detected as a urinary metabolite. When injected into tomato plants, the oxygen analog of Iodofenphos, iodofenoxon, has been detected in the leaves.

Experimental Protocols

Synthesis of Iodofenphos

A general method for the synthesis of Iodofenphos involves the targeted esterification of 2,5-dichloro-4-iodophenol sodium salt with O,O-dimethylthiophosphoryl chloride.

  • Reaction: The reaction is typically carried out in an organic solvent such as dichloromethane or benzene.

  • Conditions: The reaction mixture is maintained under controlled temperature and stirring.

  • Purification: Following the reaction, the product is purified through a series of steps including filtration, solvent extraction, and crystallization to yield Iodofenphos.

Analytical Methods for Determination

The determination of Iodofenphos residues in various matrices is commonly performed using gas chromatography (GC).

  • Sample Preparation: A common procedure for soil and water samples involves extraction with an organic solvent like acetone or acetonitrile, followed by a clean-up step using techniques such as solid-phase extraction (SPE) with silica gel or Florisil.

  • Gas Chromatography (GC): The extract is then analyzed by GC.

    • Detectors: A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are often used for their sensitivity and selectivity towards phosphorus-containing compounds. Mass spectrometry (MS) can also be coupled with GC for definitive identification and quantification.

    • Columns: Capillary columns, such as those with a 5% phenyl polysiloxane phase, are suitable for separating Iodofenphos from other components in the sample.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory potential of Iodofenphos on acetylcholinesterase can be assessed using an in vitro colorimetric assay based on the Ellman method.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare solutions of AChE, the test compound (Iodofenphos) at various concentrations, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, pre-incubate the enzyme with the inhibitor (Iodofenphos) for a specific period.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathway and Experimental Workflow

The primary mode of action of Iodofenphos is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Receptor Postsynaptic Receptor Acetylcholine->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve_Impulse Nerve Impulse Propagation Receptor->Nerve_Impulse Activates Iodofenphos Iodofenphos Iodofenphos->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by Iodofenphos.

The following diagram illustrates a general workflow for the analysis of Iodofenphos residues in environmental samples.

Iodofenphos_Analysis_Workflow Sample Environmental Sample (Soil, Water) Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction 1. Extraction Cleanup Solid-Phase Extraction (e.g., Silica Gel) Extraction->Cleanup 2. Clean-up Analysis Gas Chromatography (GC) - Flame Photometric Detector (FPD) - Mass Spectrometry (MS) Cleanup->Analysis 3. Instrumental Analysis Quantification Data Analysis and Quantification Analysis->Quantification 4. Quantification

References

Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals Abstract Iodofenphos, an organothiophosphate insecticide, is synthesized through a multi-step process culminating in the esterification of a thiophosphoryl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodofenphos, an organothiophosphate insecticide, is synthesized through a multi-step process culminating in the esterification of a thiophosphoryl chloride with a substituted phenol. This guide provides a detailed overview of the manufacturing process, including the synthesis of key precursors, a comprehensive experimental protocol, and a summary of its physicochemical properties. Furthermore, it elucidates the mechanism of action of Iodofenphos as an acetylcholinesterase inhibitor through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of organophosphate compounds.

Introduction

Iodofenphos, with the chemical name O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] It functions as a contact and stomach poison with a long-lasting effect. The primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2] Understanding the synthesis and manufacturing process of Iodofenphos is crucial for its production, for the development of related compounds, and for assessing its environmental and toxicological impact.

Synthesis and Manufacturing Process

The synthesis of Iodofenphos is a two-stage process that involves the preparation of two key precursors, followed by their reaction to form the final product. The overall reaction scheme is depicted below:

Overall Reaction:

The two primary precursors are:

  • O,O-dimethylthiophosphoryl chloride ((CH₃O)₂P(S)Cl)

  • Sodium 2,5-dichloro-4-iodophenoxide (NaOC₆H₂Cl₂I) , derived from 2,5-dichloro-4-iodophenol.

The final step is an esterification reaction where these two precursors react to form Iodofenphos.

Synthesis of Precursors

O,O-dimethylthiophosphoryl chloride is a key intermediate in the production of many organophosphorus pesticides. A common method for its synthesis involves the reaction of phosphorus trichloride with anhydrous methanol, followed by sulfurization.[3]

Reaction Scheme:

  • PCl₃ + 3CH₃OH → P(OCH₃)₃ + 3HCl

  • P(OCH₃)₃ + PCl₃ → 3 (CH₃O)₂PCl

  • (CH₃O)₂PCl + S → (CH₃O)₂P(S)Cl

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of O,O-dimethylthiophosphoryl chloride is outlined in various patents.[3][4] The general steps are as follows:

  • Formation of Trimethyl Phosphite: Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine) to produce trimethyl phosphite. The reaction is typically carried out at a controlled temperature.

  • Formation of Dimethyl Phosphorochloridite: The resulting trimethyl phosphite is then reacted with additional phosphorus trichloride to yield dimethyl phosphorochloridite. This reaction is generally performed at a temperature range of 20-100°C.

  • Sulfurization: Elemental sulfur is added to the dimethyl phosphorochloridite. The mixture is heated to induce the sulfurization reaction, which yields the final product, O,O-dimethylthiophosphoryl chloride.

  • Purification: The crude product is purified by distillation under reduced pressure.

The synthesis of 2,5-dichloro-4-iodophenol is a more complex procedure due to the specific substitution pattern required on the phenol ring. A plausible synthetic route involves the chlorination and subsequent iodination of a suitable phenol precursor.

Proposed Synthetic Pathway:

  • Chlorination of Phenol: Phenol can be chlorinated to produce 2,5-dichlorophenol. This can be achieved using various chlorinating agents, but selective synthesis of the 2,5-isomer can be challenging. One patented method involves the hydrolysis of 2,4,5-trichlorobenzenesulfonic acid.

  • Iodination of 2,5-dichlorophenol: The resulting 2,5-dichlorophenol is then iodinated to introduce the iodine atom at the 4-position. This can be achieved using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent.

Experimental Protocol (Proposed):

Detailed, publicly available protocols for the specific synthesis of 2,5-dichloro-4-iodophenol are scarce. The following is a proposed general procedure based on known chemical transformations of phenols:

  • Synthesis of 2,5-dichlorophenol: A method for preparing 2,5-dichlorophenol involves the hydrolysis of 2,5-dichloroaniline in the presence of an inorganic acid at high temperature and pressure. Alternatively, it can be prepared from 1,4-dichlorobenzene.

  • Iodination: The 2,5-dichlorophenol is dissolved in a suitable solvent (e.g., glacial acetic acid). An iodinating reagent, such as N-iodosuccinimide or iodine in the presence of an oxidizing agent (e.g., nitric acid), is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Final Synthesis of Iodofenphos

The final step in the manufacturing of Iodofenphos is the esterification of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Sodium 2,5-dichloro-4-iodophenoxide: 2,5-dichloro-4-iodophenol is dissolved in a suitable organic solvent (e.g., benzene or dichloromethane). An equimolar amount of a base, such as sodium hydroxide or sodium methoxide, is added to form the sodium salt in situ.

  • Esterification: O,O-dimethylthiophosphoryl chloride is added dropwise to the solution of the sodium phenoxide at a controlled temperature, typically with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion. Once the reaction is complete, the mixture is filtered to remove the precipitated sodium chloride.

  • Purification: The filtrate is then subjected to a series of purification steps, which may include solvent extraction, washing with water and brine, and drying over an anhydrous salt. The final product, Iodofenphos, is obtained after removal of the solvent and can be further purified by crystallization.

Quantitative Data

The following table summarizes some of the key quantitative data related to the synthesis and properties of Iodofenphos.

ParameterValueReference
Synthesis
Typical SolventDichloromethane, Benzene
Reaction TypeEsterification
Physicochemical Properties
Molecular FormulaC₈H₈Cl₂IO₃PS
Molecular Weight413.00 g/mol
Melting Point72-73 °CPubChem
Water Solubility< 2 mg/L at 20 °CPubChem
Log P (octanol-water)5.51PubChem
Vapor Pressure8.25 x 10⁻⁷ mm Hg at 20 °CECHEMI
Density2.0 g/cm³ at 20 °CECHEMI

Mechanism of Action: Acetylcholinesterase Inhibition

Iodofenphos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The inhibition of AChE by Iodofenphos is an irreversible process involving the phosphorylation of a serine residue in the active site of the enzyme. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of acetylcholinesterase and its inhibition by an organophosphate like Iodofenphos.

Acetylcholinesterase_Inhibition cluster_catalytic_cycle Normal Catalytic Cycle of Acetylcholinesterase cluster_inhibition Inhibition by Iodofenphos ACh Acetylcholine (ACh) ACh_AChE ACh-AChE Complex ACh->ACh_AChE Binding AChE Acetylcholinesterase (AChE) (Active Site: Serine) AChE->ACh_AChE AChE_Inhibited Phosphorylated AChE (Inactive) AChE->AChE_Inhibited Acetylated_AChE Acetylated AChE ACh_AChE->Acetylated_AChE Hydrolysis Choline Choline ACh_AChE->Choline Reactivated_AChE Regenerated AChE Acetylated_AChE->Reactivated_AChE Deacetylation Acetic_Acid Acetic Acid H2O H₂O H2O->Acetylated_AChE Reactivated_AChE->AChE Reactivated_AChE->Acetic_Acid Iodofenphos Iodofenphos Iodofenphos->AChE_Inhibited Irreversible Phosphorylation

Caption: Catalytic cycle of acetylcholinesterase and its irreversible inhibition by Iodofenphos.

Conclusion

The synthesis of Iodofenphos is a well-established process in industrial organic chemistry, relying on the availability of key precursors. This guide provides a detailed framework for understanding this process, from the synthesis of the starting materials to the final esterification reaction. The provided experimental protocols, while generalized due to the proprietary nature of some industrial processes, offer a solid foundation for laboratory-scale synthesis and further research. The elucidation of its mechanism of action highlights the molecular basis of its insecticidal activity and provides a basis for the development of new and more selective pest control agents. It is imperative for researchers working with Iodofenphos to adhere to strict safety protocols due to its toxicity.

References

Foundational

Iodofenphos CAS number and molecular formula

An In-Depth Technical Guide to Iodofenphos Introduction Iodofenphos is an organothiophosphate insecticide and acaricide.[1][2][3] It functions as a contact and stomach poison with a long-lasting residual effect.[1] Histo...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Iodofenphos

Introduction

Iodofenphos is an organothiophosphate insecticide and acaricide.[1][2][3] It functions as a contact and stomach poison with a long-lasting residual effect.[1] Historically, it was utilized for controlling pests in stored products, public health applications, and on livestock to manage insects such as cockroaches, flies, fleas, and mosquitoes.[1] Chemically, it is classified as an organophosphate and an organothiophosphate insecticide. Due to its mechanism of action, it is a potent acetylcholinesterase inhibitor. The use of Iodofenphos is now considered obsolete in many regions.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Iodofenphos are summarized below. These properties are crucial for understanding its environmental fate, solubility, and interaction with biological systems.

PropertyValueReference(s)
CAS Registry Number 18181-70-9
Molecular Formula C₈H₈Cl₂IO₃PS
IUPAC Name O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate
Molecular Weight 413.00 g/mol
Physical State Pale yellow liquid or white crystalline solid, depending on purity.
Melting Point 72-73 °C
Density 2.0 g/cm³ at 20 °C
Vapor Pressure 8.25 x 10⁻⁷ mm Hg at 20 °C
Water Solubility <2 mg/L at 20 °C
Solubility in Organics Soluble in acetone (450 g/L), toluene (450 g/L), and dichloromethane (810 g/L). Slightly soluble in methanol and octan-1-ol.
LogP (Octanol/Water) 5.51

Synthesis and Manufacturing

Iodofenphos is produced synthetically through a targeted esterification process. The primary reaction involves the condensation of O,O-dimethylthiophosphoryl chloride with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically conducted in an organic solvent like benzene or dichloromethane under controlled temperature conditions to yield the final product.

G A O,O-dimethylthiophosphoryl chloride C Esterification Reaction (Organic Solvent) A->C B 2,5-dichloro-4-iodophenol sodium salt B->C D Crude Iodofenphos C->D Yields E Purification (Filtration, Extraction, Crystallization) D->E F Pure Iodofenphos E->F Yields

Caption: Workflow for the chemical synthesis of Iodofenphos.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, the primary mode of action for Iodofenphos is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

Iodofenphos, particularly its oxon metabolite, phosphorylates the serine hydroxyl group at the active site of AChE. This inactivation of the enzyme leads to an accumulation of ACh in the synapse. The excess ACh results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to neurotoxicity and ultimately the death of the target pest.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Receptor Cholinergic Receptor ACh->Receptor Stimulates Products Choline + Acetic Acid AChE->Products Hydrolyzes ACh to Signal Nerve Signal Termination Products->Signal Iodofenphos Iodofenphos (Inhibitor) Iodofenphos->AChE Inhibits/Inactivates

Caption: Signaling pathway showing AChE inhibition by Iodofenphos.

Toxicology

The acute toxicity of Iodofenphos has been evaluated in animal models. The following table summarizes key oral toxicity data.

SpeciesRouteLD₅₀ ValueReference(s)
RatOral2330 mg/kg
MouseOral3000 mg/kg

Metabolism and Environmental Degradation

When administered to rats, over 80% of an Iodofenphos dose was eliminated in the urine within 24 hours. The metabolism is extensive, with key metabolites including Iodofenoxon (the more toxic oxygen analog), desmethyl iodofenoxon, and various phosphoric and phosphorothioic acid derivatives.

In the environment, the primary degradation pathway involves the cleavage of the aryl ester bond, yielding 2,5-dichloro-4-iodophenol as the main degradation product.

G A Iodofenphos B Metabolic Activation (Oxidation) / Environmental Degradation A->B C Iodofenoxon (Oxon Metabolite) B->C Forms D Hydrolysis B->D Leads to E 2,5-dichloro-4-iodophenol D->E F Other Metabolites (e.g., Desmethyl Iodofenoxon, Phosphoric Acids) D->F

References

Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Safety of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos is an organophosphate insecticide that has been used for the control of various insect pests. As with all organophosphorus compound...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos is an organophosphate insecticide that has been used for the control of various insect pests. As with all organophosphorus compounds, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide provides a comprehensive overview of the toxicological profile of Iodofenphos, compiling available data on its acute, subchronic, and chronic toxicity, as well as its metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Iodofenphos is presented in the table below.

PropertyValue
Chemical Name O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl phosphorothioate
CAS Number 18181-70-9
Molecular Formula C₈H₈Cl₂IO₃PS
Molecular Weight 413.00 g/mol
Physical State Colorless crystals or pale yellow oil that solidifies
Melting Point 72-73 °C
Water Solubility <2 mg/L at 20 °C
Log Kow (Octanol-Water Partition Coefficient) 5.51

Toxicological Profile

The toxicological data for Iodofenphos are summarized in the following sections and tables.

Acute Toxicity

Iodofenphos exhibits moderate to low acute toxicity depending on the route of exposure. The available quantitative data are presented in the table below.

SpeciesRoute of ExposureEndpointValueReference
RatOralLD₅₀2330 mg/kg[1]
MouseOralLD₅₀3000 mg/kg[1]
RatDermalLD₅₀>2000 mg/kg[2]
RatInhalation (6 hours)LC₅₀>246 mg/m³[2]
Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies are limited. A 91-day feeding study in rats and dogs indicated that the primary effect was cholinesterase inhibition, with no gross organ changes observed[2].

SpeciesStudy DurationRoute of ExposureNOAELEffects Observed at LOAELReference
Rat90 daysOral (dietary)Not AvailableCholinesterase inhibition
Dog90 daysOral (dietary)Not AvailableCholinesterase inhibition
Rat2 yearsOral (dietary)Data Not AvailableData Not Available
Mouse78 weeksOral (dietary)Data Not AvailableNo evidence of increased tumor incidence
Reproductive and Developmental Toxicity
SpeciesStudy TypeRoute of ExposureMaternal NOAELDevelopmental NOAELKey FindingsReference
RatTwo-Generation ReproductionOralData Not AvailableData Not AvailableData Not Available
RabbitDevelopmental ToxicityOralData Not AvailableData Not AvailableNo evidence of teratogenicity reported in general literature
Genotoxicity

Comprehensive genotoxicity data for Iodofenphos is not available in the reviewed literature. Standard genotoxicity tests include the Ames test for bacterial reverse mutation and in vivo micronucleus assays.

Test SystemAssay TypeMetabolic ActivationResultReference
Salmonella typhimuriumAmes TestWith and WithoutData Not Available
MouseIn vivo Micronucleus AssayN/AData Not Available
Carcinogenicity

Carcinogenicity studies in rats and mice have reportedly shown no evidence of an increased incidence of tumors. However, specific dose levels and detailed histopathological findings are not available in the reviewed literature.

Metabolism and Pharmacokinetics

Studies in rats have shown that Iodofenphos is rapidly absorbed and eliminated, primarily through urine. Over 80% of an administered dose was eliminated within 24 hours. The major metabolites identified in rat urine include Iodofenoxon, desmethyl Iodofenoxon, mono- & di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of toxicity for Iodofenphos is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Iodofenphos ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_accumulation ACh Accumulation ACh_release->ACh_accumulation Leads to Signal\nTransmission Signal Transmission ACh_receptor->Signal\nTransmission Overstimulation Receptor Overstimulation ACh_receptor->Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE Iodofenphos Iodofenphos Iodofenphos->AChE Inhibits ACh_accumulation->ACh_receptor Continuous Binding

Mechanism of Acetylcholinesterase Inhibition by Iodofenphos.

Inhibition of AChE by Iodofenphos leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of Iodofenphos are not publicly available. However, standard toxicity testing is generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

Acute_Toxicity_Workflow start Start: Select Initial Dose Level (e.g., 2000, 300, 50, 5 mg/kg) dose_group1 Dose Group of 3 Animals (e.g., female rats) start->dose_group1 observe Observe for 14 days (mortality, clinical signs, body weight) dose_group1->observe evaluate_mortality Evaluate Mortality observe->evaluate_mortality stop_testing Stop Testing (LD50 > 2000 mg/kg) evaluate_mortality->stop_testing 0 or 1 death at 2000 mg/kg dose_lower Dose Next Group at Lower Dose Level evaluate_mortality->dose_lower 2 or 3 deaths dose_higher Dose Next Group at Higher Dose Level evaluate_mortality->dose_higher 0 or 1 death (at doses < 2000 mg/kg) dose_lower->dose_group1 end Determine LD50 Cut-off Value and Classify dose_lower->end dose_higher->dose_group1 dose_higher->end

Workflow for Acute Oral Toxicity Testing (OECD 423).

The study involves dosing sequential groups of three animals of a single sex (usually females) with the test substance at one of a series of fixed dose levels. The outcome of the first group determines the dose for the next group. The observation period is typically 14 days, during which mortality, clinical signs of toxicity, and body weight changes are recorded.

Subchronic Oral Toxicity (Following OECD Guideline 408)

This 90-day study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.

  • Test System: Typically, Wistar or Sprague-Dawley rats.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dose Levels: A control group and at least three dose levels.

  • Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any tissues with gross lesions from all groups.

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance and on the offspring.

  • Test System: Typically rats.

  • Generations: Two generations (P and F1) are studied, with the F1 generation producing the F2 generation.

  • Dose Levels: A control group and at least three dose levels.

  • Administration: Continuous administration in the diet or drinking water, or by gavage.

  • Endpoints: Mating, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Reproductive organs are examined histopathologically.

Prenatal Developmental Toxicity (Following OECD Guideline 414)

This study assesses the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Test System: Usually rats and rabbits.

  • Dose Levels: A control group and at least three dose levels.

  • Administration: The test substance is administered daily during the period of organogenesis.

  • Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

  • Test System: Typically mice or rats.

  • Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is sampled.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

References

Foundational

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide, Iodofenphos. The docum...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphorus insecticide, Iodofenphos. The document details its persistence in various environmental compartments, mobility, and the primary pathways of its breakdown, including hydrolysis, photolysis, and microbial degradation. Furthermore, it elucidates the metabolic pathways of Iodofenphos in mammalian and plant systems. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz illustrate signaling pathways and experimental workflows to facilitate a deeper understanding of the complex processes involved.

Environmental Persistence and Mobility

The environmental persistence of a pesticide is a critical factor in assessing its potential for long-term ecological impact. The mobility of a pesticide determines its potential to move from the application site and contaminate other environmental compartments, such as groundwater.

Persistence

The persistence of Iodofenphos is typically measured by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. The half-life of Iodofenphos varies significantly depending on the environmental matrix and conditions such as illumination and temperature.

In the atmosphere, vapor-phase Iodofenphos is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 7 hours[1]. In aquatic environments, the degradation is more rapid under illuminated conditions, with a half-life of 0.4 days in rainwater exposed to artificial sunlight, compared to 1.9 days in the dark[1]. Soil persistence is considerably longer, with measured half-lives of 70.5 days in illuminated soil and 85.1 days in non-illuminated soil[1].

Mobility

The mobility of Iodofenphos in soil is largely governed by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. An estimated Koc of 24,000 suggests that Iodofenphos is immobile in soil[1]. This high Koc value indicates a strong adsorption to soil organic matter, which limits its potential for leaching into groundwater.

Bioconcentration

Iodofenphos has a high potential for bioconcentration in aquatic organisms. A measured bioconcentration factor (BCF) of 48,000 was reported in guppies, indicating a very high potential for accumulation in the fatty tissues of these organisms[1].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of Iodofenphos.

Table 1: Half-life of Iodofenphos in Various Environmental Compartments

Environmental CompartmentConditionHalf-life (t½)Reference
Atmosphere (vapor phase)Reaction with hydroxyl radicals~7 hours
RainwaterIlluminated (artificial sunlight)0.4 days
RainwaterNon-illuminated1.9 days
SoilIlluminated70.5 days
SoilNon-illuminated85.1 days

Table 2: Soil Sorption and Bioconcentration of Iodofenphos

ParameterValueInterpretationReference
Soil Organic Carbon Partition Coefficient (Koc)~24,000Immobile in soil
Bioconcentration Factor (BCF) in Guppies48,000Very high bioconcentration potential

Degradation Pathways

Iodofenphos degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The main initial degradation product in both soil and water is 2,5-dichloro-4-iodophenol, formed by the cleavage of the aryl ester bond.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of organophosphorus pesticides is significantly influenced by pH and temperature. Iodofenphos is relatively stable in neutral or weakly acidic or alkaline media but is unstable in concentrated acids and alkalies. The primary hydrolysis product is 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.

Hydrolysis_Pathway Iodofenphos Iodofenphos Products Hydrolysis Products Iodofenphos->Products Hydrolysis H2O H₂O Metabolite1 2,5-dichloro-4-iodophenol Products->Metabolite1 Metabolite2 Dimethyl phosphorothioic acid Products->Metabolite2

Figure 1: Hydrolysis pathway of Iodofenphos.

Photolysis is the decomposition of molecules by light. In the environment, this is primarily driven by sunlight. The photodecomposition of Iodofenphos has been studied in solution and on various surfaces. Irradiation in solvents like hexane and methanol leads to dehalogenation, oxidation, and cleavage of the P-O-aryl linkage, producing a number of photoproducts. The primary photolytic degradation product is also 2,5-dichloro-4-iodophenol.

Photolysis_Pathway Iodofenphos Iodofenphos Products Photolysis Products Iodofenphos->Products Photolysis Sunlight Sunlight (hν) Metabolite1 2,5-dichloro-4-iodophenol Products->Metabolite1 Other_Products Other Photoproducts (Dehalogenation, Oxidation products) Products->Other_Products

Figure 2: Photolysis pathway of Iodofenphos.
Biotic Degradation

Microorganisms in soil and water play a crucial role in the degradation of many pesticides. While specific microorganisms that degrade Iodofenphos have not been extensively reported, the degradation of organophosphorus pesticides by soil microbes is a well-documented process. This degradation is often initiated by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs), which catalyze the hydrolysis of the P-O-aryl bond. This initial step detoxifies the compound, and the resulting metabolites can be further utilized by microorganisms as a source of carbon and phosphorus.

Microbial_Degradation_Pathway cluster_microbe Microorganism Iodofenphos Iodofenphos Enzyme Organophosphate Hydrolase (OPH) or Phosphotriesterase (PTE) Iodofenphos->Enzyme Hydrolysis Metabolite1 2,5-dichloro-4-iodophenol Enzyme->Metabolite1 Metabolite2 Dimethyl phosphorothioic acid Enzyme->Metabolite2 Further_Degradation Further Degradation (Mineralization) Metabolite1->Further_Degradation Metabolite2->Further_Degradation CO2_H2O CO₂ + H₂O + inorganic salts Further_Degradation->CO2_H2O

Figure 3: Microbial degradation pathway of Iodofenphos.

Metabolism in Organisms

Mammalian Metabolism (Rats)

Studies in rats have shown that Iodofenphos is rapidly metabolized and eliminated, with over 80% of an administered dose being excreted in the urine within 24 hours. The metabolism involves several key transformations. A major pathway is the oxidative desulfuration to its more toxic oxygen analog, Iodofenoxon. Other metabolic reactions include demethylation and cleavage of the P-O-aryl bond, leading to the formation of various metabolites, including desmethyl iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Rat_Metabolism_Pathway Iodofenphos Iodofenphos Iodofenoxon Iodofenoxon (Oxygen Analog) Iodofenphos->Iodofenoxon Oxidative Desulfuration (Cytochrome P450) Aryl_Cleavage_Products Aryl Cleavage Products Iodofenphos->Aryl_Cleavage_Products Hydrolysis (Esterases) Desmethyl_Iodofenoxon Desmethyl Iodofenoxon Iodofenoxon->Desmethyl_Iodofenoxon Demethylation Metabolite1 2,5-dichloro-4-iodophenol Aryl_Cleavage_Products->Metabolite1 Metabolite2 Dimethyl phosphorothioic acid Aryl_Cleavage_Products->Metabolite2 Further_Metabolites Further Metabolites Metabolite2->Further_Metabolites Metabolite3 Mono- & Di-methyl phosphoric acid Further_Metabolites->Metabolite3 Metabolite4 Phosphoric acid Further_Metabolites->Metabolite4

Figure 4: Metabolic pathway of Iodofenphos in rats.
Plant Metabolism (Tomato)

In tomato plants, after injection of Iodofenphos into the stems, limited translocation into the leaves was observed. The primary metabolite detected in the leaves was the oxygen analog, Iodofenoxon. The parent compound, Iodofenphos, was the predominant form found in the stems. This suggests that plants can also perform the oxidative desulfuration of Iodofenphos.

Plant_Metabolism_Pathway cluster_plant Tomato Plant Iodofenphos_Stem Iodofenphos (in Stem) Iodofenphos_Leaves Iodofenphos (translocated to Leaves) Iodofenphos_Stem->Iodofenphos_Leaves Translocation Iodofenoxon_Leaves Iodofenoxon (in Leaves) Iodofenphos_Leaves->Iodofenoxon_Leaves Oxidative Desulfuration Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Processing Soil_Collection Soil Collection and Characterization Soil_Treatment Soil Treatment with Iodofenphos Soil_Collection->Soil_Treatment Iodofenphos_Standard Preparation of Iodofenphos Standard Solution Iodofenphos_Standard->Soil_Treatment Incubation Incubation under Controlled Conditions (Temperature, Moisture, Light) Soil_Treatment->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of Iodofenphos and Metabolites Sampling->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Quantification Quantification of Parent Compound and Metabolites Analysis->Quantification Identification Metabolite Identification Analysis->Identification Kinetics Degradation Kinetics and Half-life Calculation Quantification->Kinetics

References

Exploratory

An In-depth Technical Guide on the Historical Use of Iodofenphos in Public Hygiene and Agriculture

For Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos, an organophosphate insecticide, was historically utilized in public hygiene and agricultural sectors for the control of a range of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos, an organophosphate insecticide, was historically utilized in public hygiene and agricultural sectors for the control of a range of insect pests. As a non-systemic insecticide and acaricide, it functioned through contact and stomach action, providing residual control. Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. Although now considered obsolete and no longer approved for use in many countries, a review of its historical applications, efficacy, and toxicological profile provides valuable insights for the development of new pest control agents and for understanding the long-term environmental impact of organophosphate insecticides.

Data Presentation: Efficacy and Toxicity

The following tables summarize available quantitative data on the efficacy of Iodofenphos against various pests and its toxicological profile.

Table 1: Efficacy of Iodofenphos against Public Health and Stored-Product Pests

Target PestFormulationApplication Rate/ConcentrationEfficacyStudy Reference
Musca domestica (Housefly)Alfacron 10 WPNot Specified100% mortality after 20 minutes of exposure(Hafez, 1992)[1]
Stored Grain Pests5% DustNot Specified in AbstractEffective with residual toxicity(Srivastava & Singh, 1971)[2]

Note: Detailed quantitative data from original field and laboratory studies on Iodofenphos are limited in publicly accessible literature.

Table 2: Toxicological Data for Iodofenphos

OrganismTest TypeValueUnitsStudy Reference
Rat (oral)LD₅₀2100mg/kgNot Specified
Honeybee (Apis mellifera)Contact acute LD₅₀Data not availableµ g/bee (University of Hertfordshire AERU, 2025)[3]
FishAcute ecotoxicityHigh-(University of Hertfordshire AERU, 2025)[3]
Daphnia magnaAcute ecotoxicityHigh-(University of Hertfordshire AERU, 2025)[3]

Signaling Pathways

The primary mode of action of Iodofenphos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE) in the nervous system. Beyond this primary target, exposure to organophosphates has been shown to induce downstream cellular stress responses, including the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can lead to apoptosis (programmed cell death) and oxidative stress.

Cholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Iodofenphos ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) ACh_post ACh ACh_pre->ACh_post Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_post->AChR Binds AChE Acetylcholinesterase (AChE) ACh_post->AChE Hydrolysis Nerve_Impulse Continuous Nerve Impulse (Paralysis) AChR->Nerve_Impulse Signal Transmission Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Iodofenphos Iodofenphos Iodofenphos->AChE Inhibits

Figure 1: Cholinesterase Inhibition by Iodofenphos.

MAPK_Signaling_Pathway OP Organophosphate Exposure (e.g., Iodofenphos) ROS Reactive Oxygen Species (ROS) Generation OP->ROS MAPKKK MAPKKK (e.g., ASK1, MEKK) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Induces Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress Contributes to

Figure 2: MAPK Signaling Pathway Activation by Organophosphates.

Experimental Protocols

Efficacy Testing of Iodofenphos against Adult Insects (e.g., Musca domestica)

This protocol outlines a typical laboratory bioassay to determine the contact efficacy of an insecticide formulation.

Efficacy_Testing_Workflow start Start: Insect Rearing prep_insecticide Prepare Iodofenphos Formulation (e.g., Alfacron 10 WP) at various concentrations start->prep_insecticide treat_surface Apply formulation to a surface (e.g., glass petri dish) and allow to dry prep_insecticide->treat_surface introduce_insects Introduce adult insects (e.g., 2-5 day old Musca domestica) treat_surface->introduce_insects exposure Exposure for a defined period (e.g., 20, 40, 60 minutes) introduce_insects->exposure assess_mortality Assess mortality at set time points exposure->assess_mortality data_analysis Data Analysis: Calculate % mortality, LC50/LT50 assess_mortality->data_analysis end End data_analysis->end

Figure 3: Workflow for Insecticide Efficacy Bioassay.
Residue Analysis of Iodofenphos in Agricultural Commodities (e.g., Grain)

This protocol describes a general workflow for the quantitative analysis of pesticide residues in a food matrix using Gas Chromatography (GC).

Residue_Analysis_Workflow start Start: Sample Collection (e.g., Wheat Grain) homogenize Homogenize Sample start->homogenize extraction Extraction with Organic Solvent (e.g., Acetonitrile) using QuEChERS method homogenize->extraction cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup concentrate Concentrate Extract cleanup->concentrate gc_analysis Gas Chromatography (GC) Analysis with Flame Photometric (FPD) or Electron Capture (ECD) Detector concentrate->gc_analysis quantification Quantification against a Calibration Curve gc_analysis->quantification end End quantification->end

Figure 4: Workflow for Pesticide Residue Analysis.
In Vitro Acetylcholinesterase Inhibition Assay

This protocol details a common method to determine the inhibitory effect of a compound on AChE activity.

AChE_Inhibition_Assay_Workflow start Start: Prepare Reagents prep_enzyme Prepare Acetylcholinesterase (AChE) solution start->prep_enzyme prep_inhibitor Prepare serial dilutions of Iodofenphos start->prep_inhibitor prep_substrate Prepare Substrate (Acetylthiocholine) and Chromogen (DTNB) solution start->prep_substrate incubate Incubate AChE with Iodofenphos (or buffer for control) prep_enzyme->incubate prep_inhibitor->incubate add_substrate Initiate reaction by adding substrate/chromogen solution prep_substrate->add_substrate incubate->add_substrate measure_absorbance Measure absorbance change over time at 412 nm using a spectrophotometer add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 5: Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

Iodofenphos served as a broad-spectrum organophosphate insecticide with applications in public health, stored product protection, and veterinary medicine. Its efficacy stemmed from the irreversible inhibition of acetylcholinesterase, a well-understood mechanism of action for this class of compounds. While detailed quantitative data from its historical use is not extensively available in modern databases, the principles of its application and the methods for its evaluation and analysis are well-established. The study of such obsolete compounds remains relevant for understanding the evolution of insecticide resistance, the long-term environmental consequences of pesticide use, and for providing a basis for the development of safer and more effective pest control strategies. The signaling pathways and experimental workflows presented here offer a foundational understanding for researchers in these fields.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Iodofenphos

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodofenphos, an organothiophosphate insecticide. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodofenphos, an organothiophosphate insecticide. The information is curated to support research, development, and safety assessments. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.

Core Physical and Chemical Properties

Iodofenphos presents as a pale yellow liquid or white crystalline solid.[1][2][3] It possesses a mild odor.[1][4] The stability of Iodofenphos is notable in neutral to weakly acidic or alkaline environments; however, it is unstable in the presence of concentrated acids and alkalis.

Quantitative Data Summary

The following tables summarize the key physical and chemical parameters of Iodofenphos.

PropertyValue
Molecular Formula C₈H₈Cl₂IO₃PS
Molecular Weight 413.00 g/mol
CAS Number 18181-70-9
Physical Description Pale yellow liquid or white solid
Melting Point 72-76 °C
Vapor Pressure 8.25 x 10⁻⁷ mm Hg at 20-25 °C (0.11 mPa at 20°C)
Density 1.87 - 2.0 g/cm³ at 20 °C
Log P (Octanol/Water) 5.51
SolubilityValue at 20 °C
Water <2 mg/L (practically insoluble)
Acetone 450 g/L
Toluene 450 g/L
Dichloromethane 810 g/L
Methanol 30 g/L
Octan-1-ol 30 g/L
Xylene Soluble
Alcohol Slightly soluble

Experimental Protocols

Detailed experimental protocols for the determination of the above-listed physical and chemical properties are not extensively available in the public domain. However, standard methodologies such as those outlined by the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency) are typically employed for regulatory submissions.

For instance, the octanol-water partition coefficient (Log P) , a critical parameter for predicting environmental fate and bioaccumulation, is often determined using the shake-flask method or High-Performance Liquid Chromatography (HPLC) . The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached. The HPLC method estimates the Log P based on the retention time of the substance on a column with a nonpolar stationary phase. Given the high Log P value of Iodofenphos (5.51), which indicates high lipophilicity, the slow-stirring method would be a more suitable alternative to the shake-flask method to avoid the formation of microdroplets that can lead to inaccurate results.

Solubility is typically determined by methods such as the flask method , where an excess of the substance is equilibrated with the solvent at a constant temperature, followed by the determination of the concentration of the substance in the saturated solution.

The vapor pressure of a substance with a low volatility like Iodofenphos is commonly measured using techniques such as gas saturation (effusion) or vapor pressure balance .

Metabolic Pathway and Degradation

Iodofenphos, as an organophosphate insecticide, functions by inhibiting acetylcholinesterase. Its metabolism and environmental degradation are critical for understanding its toxicological profile and environmental impact. In biological systems and the environment, Iodofenphos undergoes degradation primarily through the cleavage of the aryl ester bond. This process is influenced by both abiotic and biotic factors.

The primary metabolite identified is 2,5-dichloro-4-iodophenol. In rats, over 80% of an administered dose of Iodofenphos is eliminated in the urine within 24 hours. Urinary metabolites, in addition to the main degradation product, include Iodofenoxon, desmethyl Iodofenoxon, mono- and di-methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Below is a diagram illustrating the metabolic breakdown of Iodofenphos.

Iodofenphos_Metabolism Iodofenphos Iodofenphos Metabolic_Processes Metabolic Processes (e.g., Oxidation, Hydrolysis) Iodofenphos->Metabolic_Processes Iodofenoxon Iodofenoxon Metabolic_Processes->Iodofenoxon Dichloro_Iodophenol 2,5-dichloro-4-iodophenol (Main Degradation Product) Metabolic_Processes->Dichloro_Iodophenol Other_Metabolites Other Metabolites: - Mono/Di-methyl phosphoric acid - Phosphoric acid - Dimethyl phosphorothioic acid Metabolic_Processes->Other_Metabolites Desmethyl_Iodofenoxon Desmethyl Iodofenoxon Iodofenoxon->Desmethyl_Iodofenoxon

Caption: Metabolic pathway of Iodofenphos.

Synthesis Workflow

The commercial production of Iodofenphos involves a targeted esterification process. The synthesis starts with O,O-dimethylthiophosphoryl chloride, which reacts with the sodium salt of 2,5-dichloro-4-iodophenol. This reaction is typically carried out in an organic solvent. The thiophosphoryl chloride acts as the electrophile, forming a phosphorothioate ester bond with the phenolate. The final product is then purified.

The following diagram outlines the general workflow for the synthesis of Iodofenphos.

Iodofenphos_Synthesis Reactant1 O,O-dimethylthiophosphoryl chloride Reaction Esterification Reaction (in organic solvent) Reactant1->Reaction Reactant2 2,5-dichloro-4-iodophenol sodium salt Reactant2->Reaction Purification Purification (Filtration, Solvent Extraction, Crystallization) Reaction->Purification Product Iodofenphos Purification->Product

Caption: General synthesis workflow for Iodofenphos.

References

Exploratory

Absorption, distribution, metabolism, and excretion (ADME) of Iodofenphos in mammals

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of the organothiophosphate insecticide, Iodofenphos, in mammalian systems. While extensive quantitative data and detailed experimental protocols specific to Iodofenphos are limited in publicly available literature, this document synthesizes the existing knowledge, drawing from available data on Iodofenphos and analogous organophosphorus compounds to present a coherent picture of its pharmacokinetic profile.

Executive Summary

Iodofenphos is readily absorbed in mammals and undergoes rapid metabolism and excretion. The primary route of elimination is through the urine, with the majority of a dose being cleared from the body within 24 hours. Metabolism is extensive, involving cleavage of the phosphate ester bond and modifications to the aromatic ring, resulting in a range of metabolites that are then excreted. Due to the limited availability of specific quantitative data, this guide provides a qualitative and semi-quantitative summary based on the available scientific literature.

Absorption

Distribution

Once absorbed, Iodofenphos is distributed throughout the body. Specific quantitative data on tissue distribution is scarce. However, based on the lipophilic nature of many organophosphate pesticides, it is anticipated that Iodofenphos may distribute into various tissues.

Metabolism

The biotransformation of Iodofenphos is a critical determinant of its toxicity and elimination. Metabolism primarily occurs in the liver and involves several key enzymatic reactions. The known and predicted metabolites of Iodofenphos in mammals are listed in Table 1. The metabolic pathway involves both activation and detoxification steps.

Table 1: Identified and Predicted Metabolites of Iodofenphos in Mammals

Metabolite NameChemical StructureNotes
IodofenoxonO,O-Dimethyl O-(2,5-dichloro-4-iodophenyl) phosphateOxygen analog of Iodofenphos, potentially more toxic.
Desmethyl IodofenoxonO-Methyl O-(2,5-dichloro-4-iodophenyl) phosphateResult of O-demethylation of Iodofenoxon.
4-Iodophenol4-Iodo-2,5-dichlorophenolProduct of the cleavage of the P-O-aryl bond.
Dimethyl phosphorothioic acid(CH₃O)₂P(S)OHResult of the cleavage of the P-O-aryl bond from the parent compound.
Dimethyl phosphoric acid(CH₃O)₂P(O)OHResult of the cleavage of the P-O-aryl bond from Iodofenoxon.
Mono-methyl phosphoric acidCH₃O-P(O)(OH)₂Further dealkylation product.
Phosphoric acidH₃PO₄Final inorganic phosphate product.
Metabolic Pathway of Iodofenphos

The metabolic pathway of Iodofenphos is believed to follow a course typical for organothiophosphate insecticides. The initial and most critical step is the oxidative desulfuration of the P=S bond to a P=O bond, converting Iodofenphos to its more potent cholinesterase-inhibiting oxygen analog, Iodofenoxon. This is followed by hydrolysis of the phosphate ester linkage and dealkylation.

Iodofenphos_Metabolism Iodofenphos Iodofenphos (P=S) Iodofenoxon Iodofenoxon (P=O) Iodofenphos->Iodofenoxon Oxidative Desulfuration (Activation) Metabolites Hydrolysis & Dealkylation Products Iodofenphos->Metabolites Hydrolysis Iodofenoxon->Metabolites Hydrolysis Excretion Urinary Excretion Metabolites->Excretion

Caption: Generalized metabolic pathway of Iodofenphos in mammals.

Excretion

Iodofenphos and its metabolites are rapidly eliminated from the body. Studies in rats have shown that over 80% of an administered dose is excreted in the urine within 24 hours.[1] Another study using radiolabeled (³²P) Iodofenphos found that 92% of the radioactivity was eliminated by rats within 24 hours after an oral dose, with over 98% of the urinary radioactivity being in the form of metabolites.[1] A trace amount of the active metabolite, Iodofenoxon, has been detected in the urine.[1]

Table 2: Excretion of Iodofenphos in Rats (Qualitative Summary)

Route of ExcretionPercentage of DoseTimeframeFormReference
Urine>80%24 hoursPrimarily Metabolites[1]
Urine92% (of ³²P label)24 hours>98% Metabolites[1]

Experimental Protocols

Detailed experimental protocols for the ADME studies of Iodofenphos are not extensively reported in the available literature. However, a general methodology for conducting such a study in a mammalian model like the rat can be outlined based on standard practices for pesticide pharmacokinetic studies.

General Protocol for an Oral ADME Study of Iodofenphos in Rats
  • Test Substance: Radiolabeled ([¹⁴C] or [³²P]) Iodofenphos to facilitate tracking and quantification.

  • Animal Model: Male and female Sprague-Dawley or Wistar rats, typically 8-10 weeks old.

  • Dosing: A single oral gavage dose of the radiolabeled Iodofenphos in a suitable vehicle (e.g., corn oil). Multiple dose groups (low, mid, high) are often included.

  • Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

  • Sample Collection:

    • Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

    • Blood: Serial blood samples are collected via tail vein or other appropriate methods at various time points to determine the pharmacokinetic profile in plasma.

    • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to determine the extent of distribution.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in urine, feces (homogenized), and tissues is quantified using liquid scintillation counting (LSC).

    • Metabolite Profiling: Urine and plasma samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data. The percentage of the administered dose excreted via urine and feces is determined. The relative abundance of each metabolite is quantified.

ADME_Workflow cluster_in_vivo In-Vivo Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Dosing Oral Dosing of Radiolabeled Iodofenphos to Rats Housing Housing in Metabolism Cages Dosing->Housing Collection Collection of Urine, Feces, and Blood Housing->Collection LSC Quantification of Radioactivity (LSC) Collection->LSC LCMS Metabolite Profiling (HPLC-MS/MS) Collection->LCMS Excretion Excretion Balance LSC->Excretion PK Pharmacokinetic Analysis LCMS->PK Metabolism Metabolite Identification & Quantification LCMS->Metabolism

Caption: A generalized experimental workflow for an ADME study of Iodofenphos.

Conclusion

Iodofenphos is an organothiophosphate insecticide that is readily absorbed, extensively metabolized, and rapidly excreted in mammals. The primary route of elimination is via the urine, with the vast majority of the compound being cleared within 24 hours as various metabolites. While the qualitative aspects of Iodofenphos ADME are reasonably understood, there is a significant lack of publicly available, in-depth quantitative data. Future research should focus on conducting comprehensive ADME studies with modern analytical techniques to provide precise quantitative data on absorption rates, tissue distribution, metabolite profiles, and excretion kinetics. Such data is essential for a more accurate risk assessment for this compound.

References

Foundational

Key Metabolites of Iodofenphos: A Technical Guide to its Environmental Fate and Biological Transformation

For Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos, an organothiophosphate insecticide, has been utilized in agricultural and veterinary applications. Understanding its metabolic fat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos, an organothiophosphate insecticide, has been utilized in agricultural and veterinary applications. Understanding its metabolic fate in both environmental and biological systems is crucial for assessing its toxicological profile and environmental impact. This technical guide provides an in-depth overview of the key metabolites of Iodofenphos, presenting quantitative data, detailed experimental protocols for their analysis, and visual representations of its metabolic pathways.

I. Key Metabolites and Quantitative Data

The biotransformation of Iodofenphos leads to the formation of several metabolites, which vary depending on the system (environmental or biological). The primary routes of metabolism involve oxidation, hydrolysis, and conjugation.

Environmental Metabolites

In environmental systems such as soil and water, the principal degradation pathway for Iodofenphos is the cleavage of the phosphate ester bond, leading to the formation of a key phenolic metabolite.

Environmental MatrixKey MetaboliteHalf-life of IodofenphosReference
Illuminated Soil2,5-dichloro-4-iodophenol70.5 days[1]
Non-illuminated Soil2,5-dichloro-4-iodophenol85.1 days[1]
Illuminated Rainwater2,5-dichloro-4-iodophenol0.4 days[1]
Non-illuminated Rainwater2,5-dichloro-4-iodophenol1.9 days[1]
Biological Metabolites
Biological MatrixOrganismKey Metabolites IdentifiedNotesReference
UrineRatIodofenoxonTrace amounts of the more toxic oxygen analog.
Desmethyl IodofenoxonResult of O-demethylation.
Mono- & Di-methyl phosphoric acidProducts of hydrolysis.
Phosphoric acidFinal hydrolysis product.
Dimethyl phosphorothioic acidResult of cleavage of the P-O-aryl bond.
UrineGoat4-iodophenolA phenolic metabolite.

II. Metabolic Pathways

The metabolism of Iodofenphos can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.

Phase I Metabolic Pathway of Iodofenphos

Phase I metabolism of Iodofenphos is initiated by oxidative desulfuration, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form the more potent acetylcholinesterase inhibitor, Iodofenoxon. This is followed by hydrolysis and dealkylation reactions.

G Phase I Metabolism of Iodofenphos Iodofenphos Iodofenphos Iodofenoxon Iodofenoxon (Oxygen Analog) Iodofenphos->Iodofenoxon Oxidative Desulfuration (CYP450) Metabolite2 Dimethyl phosphorothioic acid Iodofenphos->Metabolite2 Hydrolysis (P-O-Aryl Cleavage) Metabolite3 2,5-dichloro-4-iodophenol Iodofenphos->Metabolite3 Hydrolysis Metabolite1 Desmethyl Iodofenoxon Iodofenoxon->Metabolite1 O-Demethylation Iodofenoxon->Metabolite3 Hydrolysis Metabolite4 Mono- & Di-methyl phosphoric acid Metabolite1->Metabolite4 Further Metabolism Metabolite2->Metabolite4 Further Metabolism Metabolite5 Phosphoric acid Metabolite4->Metabolite5 Hydrolysis G Phase II Metabolism of Iodofenphos Metabolite Metabolite 2,5-dichloro-4-iodophenol (from Phase I) Conjugate Glutathione Conjugate Metabolite->Conjugate Glutathione Conjugation (GSTs) Excretion Urinary Excretion Conjugate->Excretion G Workflow for Urinary Metabolite Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of Iodofenphos in Soil and Water

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the detection and quantification of the organophosphorus pesticide Iodofenphos in soil and water...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the organophosphorus pesticide Iodofenphos in soil and water matrices. The protocols are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

General Workflow for Iodofenphos Analysis

The analysis of Iodofenphos in environmental samples typically follows a multi-step process, beginning with sample collection and preparation, followed by extraction of the analyte from the matrix, a clean-up step to remove interfering substances, and finally, instrumental analysis for detection and quantification.

Iodofenphos Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Collection homogenization Homogenization/Sieving (Soil) soil_sample->homogenization water_sample Water Sample Collection filtration Filtration (Water) water_sample->filtration quechers QuEChERS (Soil) homogenization->quechers spe Solid-Phase Extraction (Water) filtration->spe lLE Liquid-Liquid Extraction (Water) filtration->lLE dspe d-SPE (QuEChERS) quechers->dspe cartridge_cleanup SPE Cartridge Elution spe->cartridge_cleanup lLE->cartridge_cleanup gc Gas Chromatography (GC) dspe->gc hplc High-Performance Liquid Chromatography (HPLC) dspe->hplc cartridge_cleanup->gc cartridge_cleanup->hplc detection Detection (MS, MS/MS, NPD, FPD, UV) gc->detection hplc->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: General workflow for the analysis of Iodofenphos in soil and water samples.

Analytical Methods for Iodofenphos in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticide residues from soil samples.[1][2][3]

Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis of Iodofenphos in Soil

This protocol details the extraction of Iodofenphos from soil using the QuEChERS method followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation:

  • Air-dry the soil sample at room temperature, pulverize it, and pass it through a 2 mm sieve to ensure homogeneity.[4]

  • For moist soil (≥70% water content), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[1]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube containing the soil sample.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide.

  • Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) to the tube.

  • Immediately shake the tube for another minute to induce phase separation.

  • Centrifuge the sample at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

4. GC-MS/MS Instrumental Analysis:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

  • Inlet: Temperature-programmed multimode inlet.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 180°C at 40°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for Iodofenphos should be optimized. A retention time for Iodofenphos has been observed at approximately 11.479 minutes under certain conditions.

Quantitative Data for Iodofenphos in Soil

The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including Iodofenphos, in soil using GC-based methods.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.1 - 10.4 µg/kgSoilGC-NPD
Limit of Quantification (LOQ) 0.004 - 500 ng/mLLemon (as a complex matrix)GC-MS/MS
Recovery 70% - 120%SoilGC/Q-TOF
Relative Standard Deviation (RSD) < 15%SoilGC/Q-TOF

Analytical Methods for Iodofenphos in Water

Solid-Phase Extraction (SPE) is a common and efficient technique for the extraction and pre-concentration of organophosphorus pesticides from water samples.

Protocol 2: Solid-Phase Extraction (SPE) and GC-NPD Analysis of Iodofenphos in Water

This protocol describes the extraction of Iodofenphos from water using SPE followed by analysis with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD).

1. Sample Preparation:

  • Collect water samples in glass containers.

  • If the sample is not to be extracted within 48 hours, adjust the pH to a range of 6.0 to 8.0.

  • For drinking water, take a 500 mL sample and add 5 g of NaCl to improve extraction efficiency.

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: Use a C18 or a polymeric reversed-phase sorbent cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Drying: After loading, dry the cartridge under vacuum for about 10 minutes.

  • Elution: Elute the trapped analytes from the cartridge with a suitable solvent, such as ethyl acetate or a mixture of acetone and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-NPD Instrumental Analysis:

  • GC System: Thermo Scientific TRACE 1300 Series Gas Chromatograph or equivalent.

  • Column: A low to mid-polarity column suitable for pesticide analysis.

  • Injector: Split/splitless injector.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Nitrogen or Helium.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

While GC is more common for organophosphorus pesticide analysis, HPLC can also be utilized.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take 100 mL of the water sample in a separatory funnel.

  • Extract the sample three times with 60 mL portions of dichloromethane.

  • Combine the organic extracts and evaporate to dryness.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

2. HPLC-UV Instrumental Analysis:

  • HPLC System: A system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for Iodofenphos (e.g., 219 nm for some organophosphates).

Quantitative Data for Iodofenphos in Water

The following table presents typical performance data for the analysis of organophosphorus pesticides in water.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.005 - 0.05 µg/LSurface WaterGC-MS
Limit of Quantification (LOQ) 0.012 - 0.048 µg/LSurface WaterGC-MS
Recovery 83% - 100%Drinking WaterGC-NPD
Relative Standard Deviation (RSD) 2.4% - 8.7%Drinking WaterGC-NPD
LOD (HPLC) 0.1 ppbGroundwaterHPLC-UV
LOQ (HPLC) 0.4 ppbGroundwaterHPLC-UV

Quality Control and Method Validation

For reliable and accurate results, it is crucial to implement a robust quality control and method validation program. This should include:

  • Method Blanks: To check for contamination during the analytical process.

  • Spiked Samples (Matrix Spikes): To assess the method's accuracy and recovery in the specific matrix.

  • Replicate Samples: To evaluate the precision of the method.

  • Calibration Standards: To create a calibration curve for the quantification of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination: To establish the sensitivity of the method. The LOD is often defined as 3 times the signal-to-noise ratio, while the LOQ is 10 times the signal-to-noise ratio.

References

Application

Application Note: High-Throughput Analysis of Iodofenphos Residues in Food Matrices by Gas Chromatography

Audience: Researchers, scientists, and drug development professionals. Introduction Iodofenphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops and livestock.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodofenphos is an organophosphate insecticide and acaricide used to control a variety of pests on crops and livestock. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Iodofenphos in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulations. Gas chromatography (GC) coupled with various detectors is a powerful and widely used technique for the determination of Iodofenphos residues. This application note provides a detailed overview of GC-based methods for the analysis of Iodofenphos in food matrices, including a comprehensive experimental protocol and a summary of quantitative performance data.

Analytical Approach

The analysis of Iodofenphos residues typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for sample preparation due to its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides from diverse food matrices.[1][2][3] Following extraction and cleanup, gas chromatography is employed for the separation of Iodofenphos from matrix components. Detection is commonly achieved using selective detectors such as mass spectrometry (MS), tandem mass spectrometry (MS/MS), or electron capture detectors (ECD).[4][5] GC-MS/MS, in particular, offers high selectivity and sensitivity, minimizing matrix interference and providing confident identification and quantification of the analyte.

Quantitative Data Summary

The performance of GC methods for Iodofenphos analysis can vary depending on the sample matrix, instrumentation, and specific protocol employed. The following table summarizes representative quantitative data from various studies.

MatrixSample PreparationGC ColumnDetectorLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (r²)
Fruits & VegetablesQuEChERSHP-5ms Ultra InertGC-MS/MS-2->0.99
Olive OilAcetonitrile Extraction, SPE Cleanup-GC-MS/MS-5070-120>0.99
Wheat Flour, Strawberry, LeekQuEChERS-GC-MS/MS-1070-120-
CucumberModified QuEChERS-GC-MS<10<2580.6-112.3-
ChamomileModified QuEChERS-GC-MS/MS-1070-120>0.9988

Note: Data for "Isofenphos-methyl" is used as a proxy for Iodofenphos methodology in some cases. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly matrix and instrument dependent. The provided values are indicative of method performance under specific study conditions.

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis of Iodofenphos in Fruit and Vegetable Matrices

This protocol details a representative method for the analysis of Iodofenphos residues in high-moisture produce.

1. Sample Preparation (QuEChERS)

1.1. Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, add an appropriate amount of deionized water before homogenization.

1.2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) may be used, though it can affect the recovery of planar pesticides.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed for 5 minutes.

1.4. Final Extract Preparation:

  • Transfer the cleaned supernatant into a clean vial.
  • The extract is now ready for GC-MS/MS analysis. If necessary, a solvent exchange to a more GC-friendly solvent like toluene or hexane can be performed.

2. GC-MS/MS Analysis

2.1. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
  • Autosampler.

2.2. Chromatographic Conditions:

  • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet: Split/splitless injector at 250 °C, operated in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp 1: 25 °C/min to 150 °C.
  • Ramp 2: 3 °C/min to 200 °C.
  • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.
  • Injection Volume: 1 µL.

2.3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for Iodofenphos (Isofenphos):
  • Precursor Ion (m/z): 213.0
  • Product Ions (m/z): 121.0 (Quantifier), 185.0 (Qualifier), 93.0 (Qualifier).

3. Data Analysis and Quality Control

  • Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects. A calibration curve should be established over the expected concentration range of the samples.

  • Quantification: Quantify Iodofenphos residues using the peak area of the quantifier MRM transition.

  • Confirmation: Confirm the identity of Iodofenphos by verifying the retention time and the ion ratio of the qualifier transitions against a known standard.

  • Quality Control: Analyze procedural blanks, spiked blanks, and certified reference materials (if available) with each batch of samples to monitor method performance and ensure data quality.

Visualizations

Iodofenphos_Analysis_Workflow Sample Sample Reception (Fruits, Vegetables, etc.) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Acetonitrile Supernatant Centrifugation1->Supernatant1 dSPE d-SPE Cleanup (PSA, MgSO4, C18) Supernatant1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS Data Data Processing & Quantification GCMS->Data Report Final Report Data->Report

Caption: Workflow for Iodofenphos residue analysis.

References

Method

Preparation of Iodofenphos standard solutions for laboratory use

Application Note: Preparation of Iodofenphos Standard Solutions Introduction Iodofenphos is an organothiophosphate insecticide and acaricide used to control a variety of pests in public health and stored product protecti...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Preparation of Iodofenphos Standard Solutions

Introduction

Iodofenphos is an organothiophosphate insecticide and acaricide used to control a variety of pests in public health and stored product protection.[1][2] Accurate and precise quantitative analysis of Iodofenphos residues in various matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The preparation of reliable and accurate standard solutions is a fundamental prerequisite for achieving high-quality analytical results. This document provides a detailed protocol for the preparation of Iodofenphos standard solutions for laboratory use, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Iodofenphos

A summary of the key physicochemical properties of Iodofenphos is presented in Table 1. This information is essential for understanding its behavior in different solvents and for proper handling and storage.

PropertyValueReference
Chemical Formula C₈H₈Cl₂IO₃PS[3]
Molecular Weight 413.00 g/mol [3]
Appearance Colorless crystals or pale yellow solid[3]
Melting Point 72-73 °C
Water Solubility <2 mg/L at 20 °C
LogP (Kow) 5.51
Vapor Pressure 8.25 x 10⁻⁷ mm Hg at 20 °C
Purity (as standard) ≥ 95%

Recommended Solvents and Solubility

Iodofenphos exhibits good solubility in a range of organic solvents. The choice of solvent will depend on the analytical technique being employed (e.g., GC, LC-MS).

SolventSolubility (at 20 °C)Notes
Dichloromethane 810 g/L
Acetone 450 g/L
Toluene 450 g/L
Methanol 30 g/L
Hexane Suitable for stock and working solutions, especially for GC applications.
Acetonitrile Commonly used for preparing stock solutions for LC-MS applications.

Safety Precautions

Iodofenphos is an organophosphate pesticide and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle Iodofenphos powder and concentrated solutions in a well-ventilated fume hood to avoid inhalation.

  • Toxicity: Iodofenphos is toxic if it comes into contact with the skin.

  • Disposal: Dispose of all waste, including empty containers, contaminated materials, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Materials and Equipment

  • Iodofenphos analytical standard (≥95% purity)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance (readable to at least 0.0001 g)

  • Glass pipettes or calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Pesticide-grade solvents (e.g., Hexane, Acetonitrile, Toluene)

  • Spatula

  • Weighing paper/boats

  • Ultrasonic bath (optional)

Protocol 1: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a concentrated stock solution from the neat (pure) Iodofenphos standard.

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start weigh Accurately weigh ~10 mg of Iodofenphos standard start->weigh Step 1 transfer Quantitatively transfer to 10 mL volumetric flask weigh->transfer Step 2 dissolve Add ~5 mL of solvent (e.g., Toluene) transfer->dissolve Step 3 sonicate Sonicate/Vortex until fully dissolved dissolve->sonicate Step 4 volume Dilute to volume with the same solvent sonicate->volume Step 5 mix Cap and invert to mix thoroughly volume->mix Step 6 label_stock Label flask with name, concentration, date, solvent mix->label_stock Step 7 transfer_vial Transfer to amber vial with PTFE-lined cap label_stock->transfer_vial Step 8 store Store at 4°C or -20°C in the dark transfer_vial->store Step 9 end End store->end

Caption: Workflow for preparing a 1000 µg/mL Iodofenphos primary stock solution.

Methodology:

  • Weighing: Accurately weigh approximately 10.0 mg of the Iodofenphos analytical standard onto weighing paper using an analytical balance. Record the exact weight.

  • Transfer: Carefully and quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., toluene, acetonitrile) to rinse the weighing paper and ensure all the standard is transferred into the flask.

  • Dissolving: Add about 5-7 mL of the solvent to the flask.

  • Mixing: Gently swirl the flask or place it in an ultrasonic bath for a few minutes to ensure the complete dissolution of the Iodofenphos standard.

  • Dilution: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the stock solution based on the recorded weight and the final volume.

    • Concentration (µg/mL) = (Weight of standard in mg / Volume of flask in mL) x 1000

  • Transfer and Labeling: Transfer the solution to a clean, amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name, exact concentration, solvent used, preparation date, and initials of the analyst.

Protocol 2: Preparation of Intermediate and Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution to the desired concentration levels for instrument calibration.

Workflow for Serial Dilution

G cluster_dilution Serial Dilution Steps stock Primary Stock Solution (1000 µg/mL) intermediate Intermediate Solution (e.g., 10 µg/mL) stock->intermediate Dilute 1:100 (e.g., 0.1 mL to 10 mL) working1 Working Std 1 (e.g., 1.0 µg/mL) intermediate->working1 Dilute 1:10 (e.g., 1 mL to 10 mL) working2 Working Std 2 (e.g., 0.5 µg/mL) working1->working2 Dilute 1:2 (e.g., 5 mL to 10 mL) working3 Working Std 3 (e.g., 0.1 µg/mL) working2->working3 Dilute 1:5 (e.g., 2 mL to 10 mL) end Use for Calibration working3->end Ready for Analysis

Caption: Example workflow for preparing working standards via serial dilution.

Methodology:

  • Intermediate Solution: To prepare an intermediate solution (e.g., 10 µg/mL), pipette an appropriate volume of the 1000 µg/mL primary stock solution into a new volumetric flask and dilute to volume with the same solvent. For example, pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.

  • Working Solutions: Prepare a series of working standards from the intermediate solution. An example dilution scheme is provided in Table 3.

  • Homogenization and Labeling: After each dilution step, cap and invert the flask to ensure homogeneity. Transfer each working standard to a separate, clearly labeled amber vial.

Example Dilution Scheme for Calibration Standards

Starting SolutionVolume of Starting SolutionFinal Flask VolumeFinal Concentration
1000 µg/mL Stock1.0 mL100 mL10 µg/mL (Intermediate)
10 µg/mL Intermediate1.0 mL10 mL1.0 µg/mL
10 µg/mL Intermediate0.5 mL10 mL0.5 µg/mL
10 µg/mL Intermediate0.25 mL10 mL0.25 µg/mL
10 µg/mL Intermediate0.1 mL10 mL0.1 µg/mL
10 µg/mL Intermediate0.05 mL10 mL0.05 µg/mL

Storage and Stability

Proper storage is critical to maintain the integrity of the standard solutions.

  • Primary Stock Solution: Store the stock solution in an amber vial with a PTFE-lined cap at 4°C or, for longer-term stability, at -20°C. The shelf life of the neat compound is approximately 36 months under proper storage. Stock solutions should be monitored for signs of degradation or solvent evaporation.

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution daily or weekly, as lower concentration standards are more susceptible to degradation and adsorption to container walls.

  • Stability Considerations: Iodofenphos is relatively stable in neutral or weakly acidic/alkaline media but is unstable in concentrated acids and alkalis. Some organophosphorus pesticides can degrade quickly in certain solvents like ethyl acetate, even at -20°C, while stability is generally better in acetone or hexane. It is advisable to protect all solutions from light.

References

Application

Application Notes: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Iodofenphos

Abstract Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Its inhibition is a key mechanism of action for various therapeutic drugs and...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Its inhibition is a key mechanism of action for various therapeutic drugs and toxic compounds like organophosphates.[1][2] Iodofenphos, an organophosphate pesticide, acts as a cholinesterase inhibitor.[3] This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using Iodofenphos, based on the widely adopted Ellman's method.[1] This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product detectable at 412 nm. This protocol is intended for researchers, scientists, and professionals in drug development for screening and characterizing AChE inhibitors.

Introduction

Acetylcholinesterase (AChE, EC 3.1.1.7) plays a vital role in the central and peripheral nervous systems by catalyzing the breakdown of acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This principle is exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis.

Organophosphorus compounds (OPs), such as Iodofenphos, are potent inhibitors of AChE. They act by phosphorylating a serine residue in the enzyme's active site, leading to its inactivation. The in vitro AChE inhibition assay is a fundamental tool for studying the potency of such inhibitors. The most common method, developed by Ellman, uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The subsequent reaction of thiocholine with DTNB generates a yellow anion, 5-thio-2-nitrobenzoate (TNB), and the rate of its formation is directly proportional to AChE activity. By measuring the reduction in this rate in the presence of an inhibitor like Iodofenphos, one can determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway and Inhibition Mechanism

Under normal physiological conditions, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetate, terminating the signal. Organophosphates like Iodofenphos disrupt this cycle by binding to and inactivating AChE, leading to an accumulation of acetylcholine and continuous stimulation of the postsynaptic receptors.

AChE_Pathway cluster_0 Normal Cholinergic Transmission cluster_1 Inhibition by Iodofenphos ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Products Choline + Acetate AChE->Products Signal Signal Transduction Receptor->Signal Iodofenphos Iodofenphos Iodofenphos->AChE Inhibition Inhibited_AChE Inactivated AChE

Caption: Mechanism of AChE action and its inhibition by Iodofenphos.

Materials and Methods

3.1 Reagents and Equipment

  • Acetylcholinesterase (AChE) from Electric Eel (Type VI-S)

  • Iodofenphos

  • Acetylthiocholine iodide (ATCh)

  • 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405-415 nm

3.2 Reagent Preparation

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

  • AChE Stock Solution (1 U/mL): Dissolve AChE powder in Tris-HCl buffer to obtain a stock solution. Aliquot and store at -20°C. Before use, dilute this stock to the required working concentration (e.g., 0.05 U/mL) with Tris-HCl buffer.

  • Iodofenphos Stock Solution (e.g., 10 mM): Dissolve Iodofenphos in DMSO. Prepare serial dilutions from this stock solution in DMSO to create a range of concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

  • ATCh Solution (e.g., 10 mM): Prepare fresh by dissolving ATCh in Tris-HCl buffer.

  • DTNB Solution (e.g., 10 mM): Prepare fresh by dissolving DTNB in Tris-HCl buffer.

Experimental Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

4.1 Assay Workflow

Assay_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Add Buffer, DTNB, and Iodofenphos) prep->plate enzyme 3. Add AChE Enzyme Solution plate->enzyme preinc 4. Pre-incubation (Allow inhibitor-enzyme interaction) enzyme->preinc substrate 5. Initiate Reaction (Add ATCh Substrate) preinc->substrate measure 6. Kinetic Measurement (Read absorbance at 412 nm over time) substrate->measure analyze 7. Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: Experimental workflow for the AChE inhibition assay.

4.2 Step-by-Step Procedure

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents, including the enzyme and DMSO (vehicle), but no inhibitor.

    • Test Wells: Contain all reagents, including the enzyme and various concentrations of Iodofenphos.

  • Add the following reagents to the appropriate wells of a 96-well plate:

    • 140 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 20 µL of 10 mM DTNB solution

    • 10 µL of Iodofenphos solution at various concentrations (or DMSO for the negative control). For the blank, add buffer instead of the enzyme later.

  • Enzyme Addition: Add 10 µL of the AChE working solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 15 minutes to allow Iodofenphos to interact with the enzyme.

  • Reaction Initiation: To start the reaction, add 20 µL of the 10 mM ATCh solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for a period of 3-5 minutes. The rate of reaction (velocity) is determined from the slope of the linear portion of the absorbance vs. time curve.

Table 1: Reagent Volumes and Concentrations per Well

ReagentStock ConcentrationVolume per Well (µL)Final Concentration in Well
Tris-HCl Buffer (pH 8.0)50 mM140~35 mM
DTNB10 mM201 mM
Iodofenphos/VehicleVaries (in DMSO)10Varies
AChE Enzyme0.05 U/mL100.0025 U/mL
ATCh Substrate10 mM201 mM
Total Volume - 200 -

Data Analysis

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) from the kinetic read.

  • Calculate Percentage Inhibition: The percentage of AChE inhibition for each Iodofenphos concentration is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the average reaction rate of the negative control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of Iodofenphos.

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the Iodofenphos concentration. Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis to obtain the IC50 value.

Expected Results

The assay should demonstrate a concentration-dependent inhibition of AChE activity by Iodofenphos. A typical dose-response curve will be sigmoidal, showing low inhibition at low inhibitor concentrations and high inhibition at high concentrations. The IC50 value derived from this curve provides a quantitative measure of the potency of Iodofenphos as an AChE inhibitor. Lower IC50 values indicate greater potency.

Troubleshooting

  • High Background Absorbance: Ensure DTNB and ATCh solutions are freshly prepared. Protect solutions from light.

  • No or Low Enzyme Activity: Verify the activity of the AChE stock. Avoid repeated freeze-thaw cycles of the enzyme solution.

  • Inconsistent Results: Ensure thorough mixing in the wells and precise pipetting. Use a multichannel pipette for simultaneous addition of reagents like the substrate.

  • Precipitation of Inhibitor: Check the solubility of Iodofenphos. Ensure the final DMSO concentration is low (e.g., ≤1%) to prevent solvent-induced artifacts.

References

Method

Application Notes and Protocols: Iodofenphos as a Positive Control in Neurotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos is an organophosphate insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos is an organophosphate insecticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This mechanism of action, shared with other organophosphorus compounds, leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[2][3] Due to its well-characterized role as a cholinesterase inhibitor, Iodofenphos can serve as a reliable positive control in a variety of in vitro and in vivo neurotoxicity studies. These studies are essential for screening new chemical entities for potential neurotoxic liabilities and for elucidating the mechanisms of neurodegeneration.

These application notes provide detailed protocols for utilizing Iodofenphos as a positive control in two key experimental paradigms: a direct enzymatic assay for acetylcholinesterase inhibition and a cell-based in vitro neurotoxicity assay using a human neuroblastoma cell line.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be generated when using Iodofenphos as a positive control. Researchers should generate their own data for specific experimental conditions.

Table 1: Dose-Dependent Inhibition of Human Acetylcholinesterase (AChE) by Iodofenphos

Iodofenphos Concentration (µM)% AChE Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
152.1 ± 4.2
1085.3 ± 2.8
10098.7 ± 0.9
IC50 (µM) ~0.9

Note: The IC50 value is an estimation and should be determined experimentally.

Table 2: Cytotoxicity of Iodofenphos in a Human Neuroblastoma Cell Line (e.g., SH-SY5Y) after 24-hour exposure

Iodofenphos Concentration (µM)Cell Viability (%) (Mean ± SD)
198.2 ± 2.5
1085.1 ± 5.1
5062.7 ± 6.3
10041.5 ± 4.9
20020.3 ± 3.7
LC50 (µM) ~120

Note: The LC50 value is an estimation and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE), human recombinant

  • Iodofenphos

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Iodofenphos in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of Iodofenphos by serial dilution in phosphate buffer. Ensure the final solvent concentration in the assay is ≤1%.

    • Prepare a 1.5 mM solution of ATCI in phosphate buffer.

    • Prepare a 0.5 mM solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup (per well):

    • Add 25 µL of the Iodofenphos working solution or buffer (for control) to the wells of a 96-well plate.

    • Add 25 µL of the AChE working solution to all wells except the blank.

    • Add 125 µL of the DTNB solution to all wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each Iodofenphos concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the Iodofenphos concentration.

Protocol 2: In Vitro Neurotoxicity Assay Using a Neuronal Cell Line

This protocol describes a general method for assessing the cytotoxicity of Iodofenphos in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Iodofenphos

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the neuroblastoma cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of Iodofenphos in a suitable solvent (e.g., DMSO).

    • Prepare a range of working concentrations of Iodofenphos in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Iodofenphos. Include a vehicle control (medium with solvent only).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

    • For example, if using an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, solubilize the formazan crystals and measure the absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the logarithm of the Iodofenphos concentration.

    • Determine the LC50 value (the concentration that causes 50% cell death).

Mandatory Visualizations

G cluster_0 Cholinergic Synapse cluster_1 Iodofenphos Action cluster_2 Result ACh_vesicle Acetylcholine (ACh) Vesicles ACh_synapse ACh in Synapse ACh_vesicle->ACh_synapse Release ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_accumulation ACh Accumulation ACh_synapse->ACh_accumulation Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Iodofenphos Iodofenphos Iodofenphos->AChE Inhibition Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity

Caption: Signaling pathway of Iodofenphos-induced neurotoxicity.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis P1 Prepare Reagents: AChE, Iodofenphos, ATCI, DTNB, Buffer S1 Add Iodofenphos & AChE to 96-well plate P1->S1 S2 Add DTNB S1->S2 S3 Incubate S2->S3 M1 Initiate reaction with ATCI S3->M1 M2 Measure Absorbance at 412 nm (kinetic) M1->M2 D1 Calculate Reaction Rates M2->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Caption: Experimental workflow for the AChE inhibition assay.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis C1 Seed Neuronal Cells in 96-well plate C2 Incubate for 24h C1->C2 T1 Prepare Iodofenphos dilutions C2->T1 T2 Treat cells with Iodofenphos T1->T2 T3 Incubate for 24-72h T2->T3 V1 Add Viability Reagent (e.g., MTT) T3->V1 V2 Incubate & Measure Signal V1->V2 D1 Normalize to Control V2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate LC50 D2->D3

Caption: Experimental workflow for the in vitro neurotoxicity assay.

References

Application

Application of Iodofenphos in Studies of Insect Resistance Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos is an organophosphate insecticide that has been utilized in the control of various insect pests, pa...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos is an organophosphate insecticide that has been utilized in the control of various insect pests, particularly those affecting stored products and public health.[1] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.[1][2] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[3] However, the intensive use of organophosphates, including Iodofenphos, has led to the development of resistance in many insect populations, compromising its efficacy.[4]

The study of insect resistance to Iodofenphos provides valuable insights into the broader mechanisms of organophosphate resistance. Understanding how insects develop resistance at the molecular and biochemical levels is crucial for the development of effective resistance management strategies and the design of novel insecticides. This document provides detailed application notes and protocols for the use of Iodofenphos in investigating insect resistance mechanisms.

Key Mechanisms of Insecticide Resistance

Insect resistance to insecticides is a complex phenomenon that can be broadly categorized into two main types: target-site resistance and metabolic resistance.

  • Target-Site Resistance: This occurs when the molecular target of the insecticide is modified, reducing its sensitivity to the toxicant. In the case of organophosphates like Iodofenphos, this typically involves mutations in the gene encoding acetylcholinesterase (AChE). These mutations alter the structure of the enzyme's active site, preventing the insecticide from binding effectively, while ideally preserving the enzyme's ability to hydrolyze acetylcholine.

  • Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it reaches its target site. This is usually achieved through the increased activity of detoxification enzymes, primarily carboxylesterases (CarE), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). These enzymes can metabolize insecticides into less toxic, more water-soluble compounds that can be more easily excreted.

cluster_0 Insecticide Exposure cluster_1 Resistance Mechanisms Insecticide (Iodofenphos) Insecticide (Iodofenphos) Target-Site Resistance Target-Site Resistance Insecticide (Iodofenphos)->Target-Site Resistance Fails to bind to modified target Metabolic Resistance Metabolic Resistance Insecticide (Iodofenphos)->Metabolic Resistance Detoxified by enzymes Insect Survival Insect Survival Target-Site Resistance->Insect Survival Metabolic Resistance->Insect Survival

Figure 1: Overview of Insecticide Resistance Mechanisms.

Data Presentation: Quantitative Analysis of Resistance

The level of resistance in an insect population is typically quantified by comparing the dose or concentration of an insecticide required to kill a certain percentage of the resistant population to that of a susceptible population. The most common metric is the resistance ratio (RR), which is calculated at the 50% lethal concentration (LC50) or lethal dose (LD50).

Resistance Ratio (RR) = LC50 (or LD50) of Resistant Strain / LC50 (or LD50) of Susceptible Strain

While specific quantitative data for Iodofenphos resistance is limited in the readily available literature, the following tables provide a template for how such data should be presented. The values provided are hypothetical and for illustrative purposes.

Table 1: Bioassay Data for Iodofenphos against a Hypothetical Insect Population

StrainNo. of InsectsLC50 (µg/mL) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible5000.5 (0.4-0.6)2.5 ± 0.2-
Resistant50012.5 (10.0-15.0)1.8 ± 0.325

Table 2: Biochemical Assay Data for a Hypothetical Iodofenphos-Resistant Insect Strain

Enzyme ActivitySusceptible Strain (mean ± SD)Resistant Strain (mean ± SD)Fold Increase
AChE Inhibition (I50, µM)0.1 ± 0.022.5 ± 0.325
Esterase Activity (nmol/min/mg protein)10 ± 1.550 ± 5.25
GST Activity (nmol/min/mg protein)25 ± 3.175 ± 8.03
P450 Activity (pmol/min/mg protein)5 ± 0.820 ± 2.54

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of insecticide resistance. The following protocols are adapted from established methods for studying organophosphate resistance and can be applied to investigations involving Iodofenphos.

Insecticide Bioassays

This protocol is used to determine the susceptibility of an insect population to an insecticide and to calculate the LC50 or LD50.

Start Start Prepare Serial Dilutions of Iodofenphos Prepare Serial Dilutions of Iodofenphos Start->Prepare Serial Dilutions of Iodofenphos Expose Insects (e.g., topical application, diet incorporation, or filter paper contact) Expose Insects (e.g., topical application, diet incorporation, or filter paper contact) Prepare Serial Dilutions of Iodofenphos->Expose Insects (e.g., topical application, diet incorporation, or filter paper contact) Incubate under Controlled Conditions Incubate under Controlled Conditions Expose Insects (e.g., topical application, diet incorporation, or filter paper contact)->Incubate under Controlled Conditions Assess Mortality at a Defined Time Point (e.g., 24, 48, 72h) Assess Mortality at a Defined Time Point (e.g., 24, 48, 72h) Incubate under Controlled Conditions->Assess Mortality at a Defined Time Point (e.g., 24, 48, 72h) Data Analysis (Probit Analysis to determine LC50/LD50) Data Analysis (Probit Analysis to determine LC50/LD50) Assess Mortality at a Defined Time Point (e.g., 24, 48, 72h)->Data Analysis (Probit Analysis to determine LC50/LD50) Calculate Resistance Ratio (RR) Calculate Resistance Ratio (RR) Data Analysis (Probit Analysis to determine LC50/LD50)->Calculate Resistance Ratio (RR) End End Calculate Resistance Ratio (RR)->End

Figure 2: Workflow for Insecticide Bioassay.

Materials:

  • Technical grade Iodofenphos

  • Acetone or other suitable solvent

  • Micropipettes

  • Glass vials or petri dishes

  • Filter paper (for contact assays)

  • Insect diet (for feeding assays)

  • Susceptible and field-collected (potentially resistant) insect strains

  • Incubator with controlled temperature and humidity

Protocol:

  • Prepare a stock solution of Iodofenphos in a suitable solvent.

  • Perform serial dilutions to obtain a range of at least 5-7 concentrations that will result in mortality between 10% and 90%.

  • For topical application, apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.

  • For contact assays, impregnate filter papers with the different concentrations and place them in petri dishes. Introduce a known number of insects into each dish.

  • For feeding assays, incorporate the insecticide into the insect diet at various concentrations.

  • Include a control group treated with the solvent only.

  • Place the treated insects in an incubator under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).

  • Assess mortality after a predetermined period (e.g., 24, 48, or 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Correct for control mortality using Abbott's formula if necessary.

  • Analyze the dose-mortality data using probit analysis to determine the LC50 or LD50 values and their 95% confidence intervals.

  • Calculate the resistance ratio (RR) by dividing the LC50/LD50 of the field strain by that of the susceptible strain.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the sensitivity of AChE to inhibition by Iodofenphos, a key indicator of target-site resistance.

cluster_0 Target-Site Resistance AChE Gene AChE Gene Normal AChE Protein Normal AChE Protein AChE Gene->Normal AChE Protein Transcription & Translation Mutated AChE Gene Mutated AChE Gene Altered AChE Protein Altered AChE Protein Mutated AChE Gene->Altered AChE Protein Transcription & Translation Nerve Signal Termination Nerve Signal Termination Normal AChE Protein->Nerve Signal Termination Continued Nerve Signal\n(Resistance) Continued Nerve Signal (Resistance) Altered AChE Protein->Continued Nerve Signal\n(Resistance) Iodofenphos Iodofenphos Iodofenphos->Normal AChE Protein Binds and Inhibits Iodofenphos->Altered AChE Protein Reduced Binding and Inhibition

Figure 3: Signaling Pathway of Target-Site Resistance to Iodofenphos.

Materials:

  • Insect heads (source of AChE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Triton X-100

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Iodofenphos or its active metabolite (Iodofenphos-oxon)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Homogenize a known number of insect heads in ice-cold phosphate buffer containing Triton X-100.

  • Centrifuge the homogenate at 4°C and use the supernatant as the enzyme source.

  • In a 96-well plate, add the enzyme extract to wells containing a range of Iodofenphos concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each Iodofenphos concentration.

  • Determine the I50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

  • Compare the I50 values between susceptible and resistant strains. A higher I50 in the resistant strain indicates target-site insensitivity.

Metabolic Enzyme Assays

These assays measure the activity of the major detoxification enzymes.

Iodofenphos Iodofenphos Detoxification Enzymes Detoxification Enzymes Iodofenphos->Detoxification Enzymes Carboxylesterases (CarE) Carboxylesterases (CarE) Detoxification Enzymes->Carboxylesterases (CarE) Glutathione S-Transferases (GST) Glutathione S-Transferases (GST) Detoxification Enzymes->Glutathione S-Transferases (GST) Cytochrome P450s (P450) Cytochrome P450s (P450) Detoxification Enzymes->Cytochrome P450s (P450) Metabolites Metabolites Carboxylesterases (CarE)->Metabolites Glutathione S-Transferases (GST)->Metabolites Cytochrome P450s (P450)->Metabolites Excretion Excretion Metabolites->Excretion

Figure 4: Metabolic Resistance Pathway.

a) Carboxylesterase (CarE) Assay:

  • Principle: Measures the hydrolysis of α-naphthyl acetate to α-naphthol, which then reacts with a dye to produce a colored product.

  • Protocol:

    • Prepare a crude enzyme extract from whole insects or specific body parts.

    • In a microplate, mix the enzyme extract with a solution of α-naphthyl acetate.

    • Incubate for a specific time.

    • Stop the reaction and develop the color by adding a solution of Fast Blue B salt.

    • Measure the absorbance at a specific wavelength (e.g., 600 nm).

    • Calculate the enzyme activity based on a standard curve of α-naphthol.

b) Glutathione S-Transferase (GST) Assay:

  • Principle: Measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

  • Protocol:

    • Prepare a cytosolic fraction from insect homogenates.

    • In a microplate, add the enzyme source to a solution containing GSH and CDNB.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-DNB conjugate.

    • Calculate the enzyme activity using the extinction coefficient of the product.

c) Cytochrome P450 Monooxygenase (P450) Assay:

  • Principle: A common method is the 7-ethoxycoumarin O-deethylation (ECOD) assay, which measures the conversion of a non-fluorescent substrate to a fluorescent product.

  • Protocol:

    • Prepare a microsomal fraction from insect tissues (e.g., abdomen or midgut).

    • In a microplate, mix the microsomal preparation with a buffer containing 7-ethoxycoumarin.

    • Initiate the reaction by adding NADPH.

    • Measure the increase in fluorescence over time using a microplate fluorometer.

    • Calculate the enzyme activity based on a standard curve of the fluorescent product, 7-hydroxycoumarin.

Conclusion and Resistance Management

The study of Iodofenphos resistance in insects provides a valuable model for understanding the evolution of resistance to organophosphate insecticides. By employing the bioassays and biochemical protocols outlined in this document, researchers can quantify the levels of resistance and elucidate the underlying mechanisms. This knowledge is fundamental for the development and implementation of effective insecticide resistance management (IRM) strategies. Such strategies may include rotating insecticides with different modes of action, using synergists to inhibit detoxification enzymes, and developing new insecticides that are less susceptible to existing resistance mechanisms. Continuous monitoring of resistance in pest populations is essential to ensure the long-term efficacy of chemical control methods.

References

Method

Application Note: Iodofenphos as a Reference Standard for Mass Spectrometry

Introduction Iodofenphos, an organophosphorus insecticide, is utilized as a reference standard in mass spectrometry for the quantitative analysis of pesticide residues in various matrices.[1][2] Its distinct isotopic pat...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iodofenphos, an organophosphorus insecticide, is utilized as a reference standard in mass spectrometry for the quantitative analysis of pesticide residues in various matrices.[1][2] Its distinct isotopic pattern due to the presence of iodine and chlorine atoms, along with its stable chemical structure, makes it a reliable marker for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[1][3] This application note provides detailed protocols for the use of Iodofenphos as a reference standard, including sample preparation, instrument conditions, and data analysis, to ensure accurate and reproducible quantification of target analytes.

Chemical Properties of Iodofenphos

A thorough understanding of the physicochemical properties of Iodofenphos is essential for its effective use as a reference standard.

PropertyValueReference
CAS Registry Number 18181-70-9[1]
Molecular Formula C8H8Cl2IO3PS
Molecular Weight 413.00 g/mol
Appearance Pale yellow oil or white solid
Melting Point 72-75 °C
Solubility Water: <2 mg/L; Soluble in acetone, xylene
log Kow 5.51

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves. Certified reference materials (CRMs) of Iodofenphos should be used.

Materials:

  • Iodofenphos certified reference material (≥98% purity)

  • Acetonitrile or toluene (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of Iodofenphos reference standard.

    • Dissolve the standard in a small volume of solvent in a 10 mL volumetric flask.

    • Bring the flask to volume with the same solvent and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a series of working standards.

    • For a typical calibration curve, concentrations may range from 1 µg/L to 100 µg/L.

    • Prepare fresh working standards daily or as required by stability studies.

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

Materials:

  • Homogenized sample (e.g., spinach, apple)

  • Acetonitrile (containing 1% acetic acid, optional)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

Protocol:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the salting-out mixture (e.g., 4 g MgSO4, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and anhydrous MgSO4. For samples with high pigment content, GCB may also be included.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for LC-MS or GC-MS analysis. The extract may be diluted further to minimize matrix effects.

Instrumental Analysis: LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the analysis of Iodofenphos and other pesticides.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A typical gradient starts at 5-10% B, ramps up to 95-100% B, holds, and then returns to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40°C

MS/MS Conditions (Positive ESI Mode):

ParameterValue
Precursor Ion [M+H]⁺ (m/z) 413.8
Product Ion 1 (Quantifier) To be determined empirically
Product Ion 2 (Qualifier) To be determined empirically
Collision Energy To be optimized for the specific instrument
Dwell Time 50-100 ms

Note: Specific product ions and collision energies must be optimized in the laboratory to achieve the best sensitivity and specificity.

Instrumental Analysis: GC-MS

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Iodofenphos.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD) or a triple quadrupole mass spectrometer.

GC Conditions:

ParameterRecommended Setting
Column Low-bleed capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Inlet Temperature 250 - 280°C
Injection Mode Splitless
Oven Program Start at 70-90°C, hold for 1-2 min, ramp to 280-300°C at 10-25°C/min, hold for 5-10 min.

MS Conditions (Electron Ionization - EI):

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Characteristic Ions (m/z) To be determined from the mass spectrum of Iodofenphos

Data Presentation and Analysis

Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standards. A linear regression is typically applied. For complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.

Quantitative Data Summary:

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg
Recovery 70 - 120%
Repeatability (RSD) < 20%

These values are indicative and should be experimentally determined during method validation.

Visualizations

experimental_workflow cluster_prep Preparation Steps sample Sample Collection (e.g., Fruits, Vegetables) prep Sample Preparation (QuEChERS) sample->prep extract Acetonitrile Extraction prep->extract Step 1 cleanup dSPE Cleanup (PSA/GCB) extract->cleanup Step 2 analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis data Data Processing & Quantification analysis->data report Final Report data->report standards Standard Preparation (Iodofenphos) calibration Calibration Curve Construction standards->calibration calibration->data Reference

Caption: General workflow for pesticide residue analysis using Iodofenphos as a reference standard.

internal_standard_logic analyte Analyte of Interest sample_prep Sample Preparation & Injection analyte->sample_prep Present in sample is Iodofenphos (Internal Standard) is->sample_prep Added at known conc. ms_response Mass Spectrometer Response sample_prep->ms_response ratio Calculate Response Ratio (Analyte / IS) ms_response->ratio concentration Determine Analyte Concentration ratio->concentration via Calibration Curve

Caption: Logic of using an internal standard like Iodofenphos for quantification.

Conclusion

Iodofenphos serves as an excellent reference standard for the quantification of pesticides in complex matrices by mass spectrometry. The protocols outlined in this application note provide a robust framework for achieving accurate and reproducible results. Adherence to good laboratory practices, including proper standard preparation, validated sample processing, and optimized instrument conditions, is paramount for reliable analytical outcomes.

References

Application

Application Notes and Protocols for High-Throughput Screening of Iodofenphos and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction Iodofenphos is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical e...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodofenphos is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of acetylcholinesterase inhibitors like Iodofenphos and its analogs. These assays are crucial in drug discovery for neurodegenerative diseases, as well as in toxicology for assessing the safety of environmental chemicals.[3][4]

This document provides detailed application notes and protocols for conducting HTS assays to evaluate Iodofenphos and its analogs. The primary focus is on enzyme-based acetylcholinesterase inhibition assays, which are robust, cost-effective, and amenable to automation.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including Iodofenphos, act as irreversible or slowly reversible inhibitors of acetylcholinesterase. They phosphorylate a serine residue in the active site of the enzyme, rendering it inactive. This prevents the breakdown of acetylcholine in the synaptic cleft, leading to prolonged stimulation of cholinergic neurons.[2]

It is important to note that organothiophosphates like Iodofenphos, which have a P=S bond, are often less potent inhibitors than their oxygen analogs (oxons), which have a P=O bond. In vivo, these thiono compounds are metabolically activated to their oxon forms by cytochrome P450 enzymes in the liver. Therefore, in vitro HTS assays may require the inclusion of a metabolic activation system, such as liver microsomes, to accurately assess the inhibitory potential of these compounds.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Receptor->Postsynaptic Signal Transduction Iodofenphos Iodofenphos (or Analog) Iodofenphos->AChE Inhibits

Mechanism of Acetylcholinesterase (AChE) inhibition by Iodofenphos.

High-Throughput Screening Assays

The most widely used HTS method for identifying AChE inhibitors is the colorimetric assay developed by Ellman. This assay is reliable, cost-effective, and easily adaptable to 96- and 384-well plate formats. Fluorometric assays are also available and may offer higher sensitivity.

Principle of the Ellman's Assay

The Ellman's assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored product. The rate of TNB²⁻ formation is directly proportional to AChE activity and can be monitored by measuring the absorbance at 412 nm. In the presence of an inhibitor like Iodofenphos, the rate of this color change is reduced.

Experimental Protocols

Enzyme-Based AChE Inhibition HTS Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and can be scaled for higher throughput.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Iodofenphos and its analogs

  • Positive control (e.g., physostigmine or a known organophosphate inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Compound Plating:

    • Prepare stock solutions of Iodofenphos, its analogs, and the positive control in 100% DMSO.

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 96-well plate. For negative controls, dispense 1 µL of DMSO.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of AChE in Tris-HCl buffer to the desired final concentration (this should be optimized for the specific enzyme batch).

    • Add the AChE solution (e.g., 100 µL) to each well containing the compounds and controls.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.

  • Substrate and Reagent Addition:

    • Prepare a substrate/reagent mixture containing ATCh and DTNB in Tris-HCl buffer. The final concentrations in the well should be optimized, but typical ranges are 0.5 mM for ATCh and 0.3 mM for DTNB.

    • Initiate the enzymatic reaction by adding the substrate/reagent mixture (e.g., 100 µL) to all wells.

  • Signal Detection:

    • Immediately place the microplate into a plate reader.

    • Measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

HTS Assay with Metabolic Activation

To screen for compounds that require metabolic activation, the following modifications can be made to the enzyme-based assay.

Additional Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

Modified Protocol:

  • Compound and Microsome Incubation:

    • In a separate plate, incubate the test compounds with the liver microsomes and the NADPH regenerating system for a specific period (e.g., 30 minutes) at 37°C to allow for metabolic activation.

  • Transfer to AChE Assay:

    • After the incubation, transfer an aliquot of the compound-microsome mixture to the AChE assay plate.

  • Proceed with the AChE Inhibition Assay:

    • Follow steps 2-5 of the standard enzyme-based protocol described above.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Iodofenphos, Analogs, Controls) Add_Enzyme Add AChE to Compounds Incubate Compound_Plating->Add_Enzyme Enzyme_Prep AChE Solution Preparation Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate/Reagent Mix (ATCh + DTNB) Add_Substrate Initiate Reaction with Substrate/Reagent Mix Substrate_Prep->Add_Substrate Add_Enzyme->Add_Substrate Kinetic_Read Kinetic Absorbance Reading (412 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates (Vmax) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Determination IC50 Determination (Dose-Response Curves) Calc_Inhibition->IC50_Determination

High-Throughput Screening Workflow for AChE Inhibitors.

Data Presentation

CompoundClassAChE IC50 (µM)Notes
Iodofenphos (Hypothetical) OrganothiophosphateData not availableExpected to be a potent inhibitor, especially after metabolic activation.
Iodofenphos-oxon (Hypothetical) OrganophosphateData not availableThe activated form, expected to be a more potent inhibitor than the parent compound.
ChlorpyrifosOrganothiophosphate9.8A commonly used insecticide.
MalathionOrganothiophosphate25.45Another widely used organophosphate insecticide.
DiazinonOrganothiophosphate71.2An organophosphate insecticide with various applications.
ParaoxonOrganophosphateVaries (nM to low µM range)The active metabolite of parathion, a potent AChE inhibitor.
Physostigmine (Control)CarbamateVaries (nM range)A reversible AChE inhibitor often used as a positive control.

Note: The IC50 values are examples derived from the literature and may vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, incubation time).

Conclusion

The described HTS assays provide a robust and efficient platform for the identification and characterization of novel acetylcholinesterase inhibitors, including Iodofenphos and its analogs. The enzyme-based colorimetric assay is a well-established and cost-effective primary screening method. The inclusion of a metabolic activation step is crucial for accurately assessing the potency of organothiophosphates. Subsequent dose-response studies on "hit" compounds will yield valuable IC50 data for structure-activity relationship (SAR) analysis and lead optimization in drug discovery or for risk assessment in toxicology. Careful assay validation and adherence to quality control metrics are paramount for generating high-quality, reproducible data.

References

Method

Application Notes and Protocols for the Experimental Use of Iodofenphos in Stored Grain Pest Control

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation and experimental evaluation of Iodofenphos for the control of stored grain pests. I...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and experimental evaluation of Iodofenphos for the control of stored grain pests. Iodofenphos is an organophosphate insecticide that has demonstrated efficacy as a grain protectant.[1] It functions as a cholinesterase inhibitor, exhibiting both contact and stomach action with residual activity.[2] This document outlines protocols for preparing experimental formulations, conducting bioassays to determine efficacy, and analyzing for residues in treated grain.

Data Presentation

Table 1: Physical-Chemical Properties of Experimental Iodofenphos Formulations

Formulation TypeActive Ingredient (%)AppearancepH (1% dispersion in water)Suspensibility (%) (for WP)Emulsion Stability (for EC)
Wettable Powder (WP)50%Fine, off-white powder6.0 - 8.0> 80N/A
Emulsifiable Concentrate (EC)20%Clear, amber liquidN/AN/AStable for 24h
Dust (P)5%Fine, homogenous powderN/AN/AN/A

Table 2: Dose-Mortality Response of Stored Grain Pests to Iodofenphos (7-day exposure)

Pest SpeciesFormulationApplication Rate (mg a.i./kg grain)Mortality (%) ± SELC50 (mg a.i./kg grain)LC90 (mg a.i./kg grain)
Sitophilus oryzae50% WP575 ± 5.24.29.8
1095 ± 3.1
15100 ± 0.0
Tribolium castaneum20% EC860 ± 6.89.522.1
1288 ± 4.5
1698 ± 2.0

Table 3: Residue Levels of Iodofenphos in Stored Wheat Over Time

FormulationApplication Rate (mg a.i./kg)Time Post-Treatment (days)Residue in Whole Grain (mg/kg)Residue in Bran (mg/kg)Residue in Flour (mg/kg)
50% WP1018.525.11.2
306.218.30.8
904.112.00.5
20% EC1018.224.01.1
305.917.50.7
903.811.20.4

Experimental Protocols

Preparation of Experimental Iodofenphos Formulations

a) 50% Wettable Powder (WP) Formulation

This protocol describes the preparation of a 50% wettable powder formulation. Wettable powders are designed to be dispersed in water to form a sprayable suspension.[3][4]

Materials:

  • Iodofenphos, technical grade (95-99% purity)

  • Inert carrier (e.g., kaolin clay, silica)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Blender or laboratory mill

Procedure:

  • Calculate the required amount of each component based on the desired final weight of the formulation. For a 100g batch of 50% WP:

    • Iodofenphos (corrected for purity): 50g / (% purity/100)

    • Wetting agent: 2g

    • Dispersing agent: 5g

    • Inert carrier: to make up to 100g

  • Pre-mill the inert carrier to a fine powder.

  • In a blender or mill, combine the technical Iodofenphos, wetting agent, dispersing agent, and a portion of the inert carrier.

  • Blend the mixture until a homogenous powder is obtained.

  • Gradually add the remaining inert carrier and continue to blend until the mixture is uniform.

  • Store the resulting wettable powder in a sealed, labeled container in a cool, dry place.

b) 20% Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of a 20% emulsifiable concentrate. ECs are solutions of the active ingredient in a solvent with emulsifiers that form an emulsion when mixed with water.[3]

Materials:

  • Iodofenphos, technical grade (95-99% purity)

  • Solvent (e.g., xylene, aromatic naphtha)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated nonylphenol)

  • Magnetic stirrer and glassware

Procedure:

  • Calculate the required amount of each component. For a 100mL batch of 20% EC (w/v):

    • Iodofenphos (corrected for purity): 20g / (% purity/100)

    • Emulsifier blend: 5-10g

    • Solvent: to make up to 100mL

  • In a glass beaker, dissolve the technical Iodofenphos in the solvent using a magnetic stirrer until fully dissolved.

  • Add the emulsifier blend to the solution and continue to stir until a homogenous mixture is achieved.

  • Store the resulting emulsifiable concentrate in a sealed, labeled glass container in a well-ventilated, cool, and dry area.

c) 5% Dust (P) Formulation

This protocol describes the preparation of a 5% dust formulation for direct application.

Materials:

  • Iodofenphos, technical grade (95-99% purity)

  • Inert carrier/diluent (e.g., talc, pyrophyllite, finely ground clay)

  • Ribbon blender or similar powder mixing equipment

Procedure:

  • Calculate the required amount of each component. For a 100g batch of 5% Dust:

    • Iodofenphos (corrected for purity): 5g / (% purity/100)

    • Inert carrier: to make up to 100g

  • Ensure the inert carrier is a fine, dry powder.

  • In a ribbon blender, combine the technical Iodofenphos with the inert carrier.

  • Blend the mixture until a uniform, free-flowing powder is obtained.

  • Store the dust formulation in a sealed, labeled container to prevent moisture absorption.

Efficacy Bioassay against Stored Grain Pests

This protocol details a bioassay to evaluate the efficacy of Iodofenphos formulations against adult Sitophilus oryzae (rice weevil) and Tribolium castaneum (red flour beetle).

Materials:

  • Prepared Iodofenphos formulations

  • Uninfested, clean grain (e.g., wheat, maize)

  • Laboratory cultures of adult S. oryzae and T. castaneum (1-2 weeks old)

  • Glass jars or petri dishes

  • Spray tower or small-scale grain treater

  • Incubator set at 27±1°C and 65±5% relative humidity

Procedure:

  • Grain Treatment:

    • For WP and EC formulations, prepare aqueous spray solutions of the desired concentrations.

    • Treat a known weight of grain (e.g., 100g) with the prepared solution using a spray tower or by manually mixing in a sealed container to achieve the target application rates (e.g., 5, 10, 15 mg a.i./kg grain).

    • For dust formulations, add the required amount of dust to the grain and mix thoroughly for uniform coating.

    • Prepare a control group treated only with water or the inert carrier.

    • Allow the treated grain to air dry for 2 hours before introducing the insects.

  • Insect Infestation:

    • Place the treated grain into labeled glass jars or petri dishes.

    • Introduce a known number of adult insects (e.g., 20-30) into each replicate.

    • Seal the containers with ventilated lids.

  • Incubation and Mortality Assessment:

    • Place the containers in an incubator under controlled conditions.

    • Assess insect mortality at specified time intervals (e.g., 24h, 48h, 7 days). Insects that do not move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the average mortality for each concentration and exposure time.

    • Perform probit analysis to determine the LC50 and LC90 values.

Residue Analysis in Stored Grain

This protocol provides a general method for the determination of Iodofenphos residues in treated wheat using gas chromatography.

Materials:

  • Treated wheat samples

  • Acetonitrile (pesticide residue grade)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or mass spectrometer (GC-MS)

  • Centrifuge, vortex mixer, and other standard laboratory equipment

Procedure:

  • Sample Extraction (QuEChERS method):

    • Weigh a representative sample of homogenized grain (e.g., 10g) into a 50mL centrifuge tube.

    • Add 10mL of acetonitrile.

    • Add salts (e.g., 4g MgSO4, 1g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1mL).

    • Transfer to a micro-centrifuge tube containing PSA sorbent and anhydrous MgSO4.

    • Vortex for 30 seconds and centrifuge.

  • GC Analysis:

    • Transfer the cleaned extract into a GC vial.

    • Inject a small volume (e.g., 1µL) into the GC-NPD or GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up the instrument with appropriate temperature programming and detector parameters for Iodofenphos analysis.

  • Quantification:

    • Prepare a calibration curve using certified Iodofenphos standards.

    • Quantify the residue in the samples by comparing the peak area with the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_bioassay Efficacy Bioassay cluster_residue Residue Analysis F1 Weighing of Iodofenphos & Excipients F2 Blending/Mixing (WP, Dust) F1->F2 F3 Dissolving in Solvent (EC) F1->F3 F4 Homogenization F2->F4 F3->F4 B1 Grain Treatment with Formulations F4->B1 B2 Introduction of Pest Species B1->B2 R1 Sample Collection (Treated Grain) B1->R1 B3 Incubation (Controlled Conditions) B2->B3 B4 Mortality Assessment B3->B4 R2 Extraction (QuEChERS) R1->R2 R3 Cleanup (d-SPE) R2->R3 R4 GC-NPD/MS Analysis R3->R4

Caption: Experimental workflow for Iodofenphos evaluation.

signaling_pathway Iodofenphos Iodofenphos AChE Acetylcholinesterase (AChE) Iodofenphos->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) Receptor Postsynaptic Receptor ACh->Receptor Binding Signal Continuous Nerve Signal Transmission Receptor->Signal Paralysis Paralysis & Death Signal->Paralysis

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Iodofenphos in aqueous buffers

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Iodofenphos in aqueous buffers for experimental use. Frequently Ask...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Iodofenphos in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Iodofenphos and why is its solubility a concern for in vitro studies?

A1: Iodofenphos is an organophosphate insecticide.[1][2] For accurate and reproducible in vitro experiments, it is crucial that the compound is fully dissolved in the aqueous assay medium.[3] Due to its chemical structure, Iodofenphos is highly hydrophobic, meaning it has very low solubility in water.[1][2] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.

Q2: What are the key physicochemical properties of Iodofenphos that affect its solubility?

A2: The solubility of Iodofenphos is primarily influenced by its high lipophilicity (fat-solubility) and very low water solubility. Key properties are summarized in the table below. A high LogP (log Kow) value indicates a strong preference for a non-polar environment over an aqueous one.

Q3: Can I dissolve Iodofenphos directly in my aqueous buffer?

A3: Direct dissolution of Iodofenphos in aqueous buffers is highly unlikely to be successful due to its hydrophobic nature. It will likely result in a suspension of undissolved particles rather than a true solution, leading to inaccurate dosing in your experiments.

Q4: What is the recommended general approach for solubilizing Iodofenphos for biological assays?

A4: The most common and recommended method is to first prepare a concentrated stock solution of Iodofenphos in a water-miscible organic solvent. This stock solution is then diluted into the final aqueous buffer to achieve the desired working concentration. This technique is a form of co-solvency.

Q5: Which organic solvents are recommended for creating a stock solution of Iodofenphos?

A5: Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for creating high-concentration stock solutions of hydrophobic compounds for biological assays. Other potential co-solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). However, it is crucial to use the least toxic solvent for your experimental system and to keep the final concentration of the organic solvent in the assay as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q6: Can I use pH adjustment to improve the solubility of Iodofenphos?

A6: Adjusting the pH of the buffer is a common strategy for ionizable compounds. However, Iodofenphos is a neutral molecule and does not have readily ionizable groups, so its solubility is not significantly affected by pH changes. Furthermore, Iodofenphos is unstable in concentrated acids and alkalis, making significant pH adjustments inadvisable.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₈Cl₂IO₃PS
Molecular Weight 413.00 g/mol
Water Solubility <2 mg/L at 20 °C
LogP (Octanol/Water Partition Coefficient) 5.51
Melting Point 72-73 °C
Solubility in Organic Solvents (at 20 °C) Acetone: 450 g/L, Toluene: 450 g/L, Dichloromethane: 810 g/L, Methanol: 30 g/L
Stability Relatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids and alkalis.

Troubleshooting Guide

Issue: My Iodofenphos precipitates immediately upon addition of the stock solution to the aqueous buffer.

  • Potential Cause: The final concentration of Iodofenphos exceeds its solubility limit in the aqueous buffer, or the percentage of the organic co-solvent is too low to maintain solubility.

  • Recommended Solutions:

    • Decrease the final concentration: Try a lower final working concentration of Iodofenphos.

    • Optimize the dilution method: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.

    • Increase the co-solvent concentration (with caution): If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent (e.g., DMSO) may be necessary. Always perform a vehicle control to ensure the solvent itself is not affecting the experimental outcome.

Issue: The Iodofenphos solution is initially clear but becomes cloudy or shows precipitation over time.

  • Potential Cause: The solution is supersaturated and thermodynamically unstable. The compound may also be degrading over time.

  • Recommended Solutions:

    • Prepare fresh solutions: Use the prepared working solution immediately after dilution.

    • Assess stability: If possible, conduct a time-course experiment to determine the stability of Iodofenphos in your specific buffer system at the experimental temperature.

    • Store properly: If short-term storage is necessary, keep the solution at a constant temperature and protected from light.

Issue: I am observing unexpected or inconsistent results in my assay.

  • Potential Cause: Incomplete dissolution or precipitation of Iodofenphos is leading to inaccurate and variable concentrations. The organic co-solvent may also be interfering with the assay.

  • Recommended Solutions:

    • Confirm dissolution: Before use, visually inspect the working solution for any signs of precipitation. Centrifuging the solution and checking for a pellet can also be helpful.

    • Run a vehicle control: Always include a control group that is treated with the same final concentration of the organic co-solvent (e.g., DMSO) as the experimental groups. This will help to distinguish the effects of Iodofenphos from any effects of the solvent.

    • Minimize solvent concentration: Aim for the lowest possible final concentration of the organic co-solvent that still maintains the solubility of Iodofenphos.

Experimental Protocol: Preparation of Iodofenphos Working Solution

This protocol provides a general methodology for preparing an aqueous working solution of Iodofenphos from a stock solution in an organic co-solvent.

Materials:

  • Iodofenphos (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl) appropriate for your experiment

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh a small amount of Iodofenphos (e.g., 4.13 mg) using a calibrated analytical balance. b. Place the weighed Iodofenphos into a sterile microcentrifuge tube or amber glass vial. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (for 4.13 mg to make a 10 mM solution, add 1 mL of DMSO). d. Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. e. Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes. f. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Prepare the Aqueous Working Solution: a. Bring the concentrated stock solution and the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C). b. Place the required volume of the aqueous buffer into a sterile tube. c. While vigorously vortexing the aqueous buffer, add the required volume of the Iodofenphos stock solution dropwise to the buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a serial dilution. A common approach is to first create an intermediate dilution (e.g., 1:100 in buffer) and then a final dilution. d. Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed. e. Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high.

Mandatory Visualizations

G cluster_start Preparation cluster_dilution Dilution cluster_outcome Outcome cluster_troubleshoot Troubleshooting Start Start: Solid Iodofenphos Stock Prepare concentrated stock in organic solvent (e.g., DMSO) Start->Stock Dilute Dilute stock solution into aqueous buffer with vortexing Stock->Dilute Check Visually inspect for precipitation/cloudiness Dilute->Check Clear Solution is clear: Proceed with experiment Check->Clear No Precipitate Precipitation observed Check->Precipitate Yes Troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution method - Adjust co-solvent % (with caution) Precipitate->Troubleshoot Troubleshoot->Dilute

Caption: Troubleshooting workflow for Iodofenphos solubility.

References

Optimization

Technical Support Center: Optimizing Iodofenphos for Acetylcholinesterase Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iodofenphos for effective acetylcholinesterase (AChE) inhibition. This resource...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iodofenphos for effective acetylcholinesterase (AChE) inhibition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guide

Encountering issues in the lab is a common part of the scientific process. This guide addresses potential problems you may face when determining the optimal concentration of Iodofenphos for acetylcholinesterase inhibition.

Problem Potential Cause Recommended Solution
Low or No AChE Inhibition 1. Iodofenphos Degradation: Iodofenphos may have degraded due to improper storage (e.g., exposure to light or high temperatures). Organophosphorus compounds can be unstable. 2. Incorrect Concentration: Errors in calculating the stock solution concentration or in serial dilutions can result in a final concentration that is too low to elicit a response. 3. Enzyme Inactivity: The acetylcholinesterase enzyme may have lost activity due to improper storage, handling, or being past its expiration date.1. Prepare Fresh Solutions: Always prepare fresh Iodofenphos stock solutions before each experiment. Store the stock solution in a dark, cool place and avoid repeated freeze-thaw cycles. 2. Verify Calculations and Pipetting: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper technique to minimize errors. 3. Test Enzyme Activity: Before starting your inhibition assay, verify the activity of your AChE enzyme using a known substrate concentration.
High Background Signal 1. Iodofenphos Interference: Iodofenphos might absorb light at the same wavelength used for detection in a colorimetric assay. 2. Solvent Interference: The solvent used to dissolve Iodofenphos (e.g., DMSO) may interfere with the assay components at high concentrations.1. Run a Compound Control: Include a control well containing Iodofenphos and all other assay components except the enzyme to measure any intrinsic absorbance of the compound. 2. Solvent Control: Ensure the final concentration of the solvent is low (typically <1%) and consistent across all wells, including controls. Run a solvent-only control to assess its effect.
Inconsistent and Irreproducible Results 1. Variable Incubation Times: Inconsistent pre-incubation of the enzyme with Iodofenphos or inconsistent reaction times after substrate addition. 2. Temperature Fluctuations: Acetylcholinesterase activity is sensitive to temperature changes. 3. Pipetting Inaccuracy: Small volume inconsistencies can lead to significant variations in results.1. Standardize Incubation: Use a timer to ensure precise and consistent incubation periods for all samples. 2. Maintain Constant Temperature: Use a water bath or incubator to maintain a stable and optimal temperature (e.g., 25°C or 37°C) throughout the experiment. 3. Calibrate Pipettes: Regularly calibrate your pipettes and use appropriate sizes for the volumes being dispensed.
Unexpectedly High Inhibition 1. Iodofenphos Precipitation: At higher concentrations, Iodofenphos, which has low water solubility, may precipitate out of solution, leading to light scattering that can be misinterpreted as high absorbance. 2. Non-specific Inhibition: The compound may be inhibiting the enzyme through a non-specific mechanism, such as aggregation.1. Check Solubility: Visually inspect the wells for any signs of precipitation. Consider using a small percentage of a co-solvent if solubility is an issue, ensuring it doesn't affect enzyme activity. 2. Vary Enzyme and Substrate Concentrations: True inhibitors typically show a dose-dependent effect that is consistent under different enzyme and substrate concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for Iodofenphos against acetylcholinesterase?

Q2: How should I prepare a stock solution of Iodofenphos?

A2: Iodofenphos is sparingly soluble in water but soluble in organic solvents like acetone and toluene[2]. For in vitro assays, a common practice is to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM)[3][4]. Subsequent dilutions should be made in the assay buffer, ensuring the final solvent concentration in the assay does not inhibit enzyme activity (typically kept below 1%)[5].

Q3: What is the mechanism of action of Iodofenphos on acetylcholinesterase?

A3: Iodofenphos, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase. It phosphorylates a serine residue in the active site of the enzyme, forming a stable covalent bond. This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Q4: My results show a very steep dose-response curve. Is this normal for an organophosphate?

A4: Yes, it is not uncommon for organophosphorus compounds to exhibit steep dose-response curves. This indicates a strong and often irreversible binding to the enzyme, where a small change in concentration can lead to a significant increase in inhibition.

Q5: Can the purity of Iodofenphos affect my results?

A5: Absolutely. Impurities in your Iodofenphos sample could either inhibit or fail to inhibit acetylcholinesterase, leading to inaccurate IC50 values. It is essential to use a high-purity grade of Iodofenphos and to be aware of its stability and potential degradation products.

Experimental Protocols

Determining the IC50 of Iodofenphos using the Ellman Method

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Iodofenphos against acetylcholinesterase using a 96-well plate colorimetric assay based on the Ellman method.

Materials:

  • Iodofenphos

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Iodofenphos Stock Solution: Prepare a 10 mM stock solution of Iodofenphos in DMSO.

    • Serial Dilutions: Perform serial dilutions of the Iodofenphos stock solution in the assay buffer to obtain a range of concentrations to be tested (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

    • ATCI Solution: Prepare a 10 mM solution of ATCI in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the various Iodofenphos dilutions to the respective test wells.

    • For the 100% activity control (no inhibition), add 20 µL of the assay buffer containing the same final concentration of DMSO as the test wells.

    • For the blank, add 20 µL of assay buffer.

    • Add 20 µL of the AChE working solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each Iodofenphos concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of 100% activity control)] x 100

    • Plot the percentage of inhibition against the logarithm of the Iodofenphos concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Iodofenphos that causes 50% inhibition of AChE activity.

Visualizations

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Iodofenphos ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh (released) ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Postsynaptic_receptor Postsynaptic Receptor ACh_released->Postsynaptic_receptor Binding ACh_accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) Signal Signal Transduction Postsynaptic_receptor->Signal Overstimulation Receptor Overstimulation Iodofenphos Iodofenphos Iodofenphos->AChE Inhibition IC50_Workflow prep Reagent Preparation (Iodofenphos, AChE, DTNB, ATCI) plate Plate Setup (96-well) - Add Buffer - Add Iodofenphos Dilutions - Add AChE prep->plate preincubate Pre-incubation (Allow inhibitor-enzyme interaction) plate->preincubate reaction Initiate Reaction - Add DTNB - Add ATCI preincubate->reaction measure Kinetic Measurement (Absorbance at 412 nm) reaction->measure analysis Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve measure->analysis ic50 Determine IC50 Value analysis->ic50 Troubleshooting_Logic start Unexpected Results? no_inhibition Low or No Inhibition? start->no_inhibition high_background High Background? start->high_background inconsistent Inconsistent Results? start->inconsistent check_compound Check Iodofenphos - Fresh Solution? - Correct Concentration? no_inhibition->check_compound check_enzyme Check Enzyme Activity no_inhibition->check_enzyme check_controls Check Controls - Compound Control? - Solvent Control? high_background->check_controls check_conditions Check Assay Conditions - Incubation Time? - Temperature? inconsistent->check_conditions

References

Troubleshooting

Stability of Iodofenphos in different organic solvents and storage conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodofenphos. The information is presented i...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodofenphos. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing Iodofenphos stock solutions?

A1: Iodofenphos exhibits good solubility in several common organic solvents. Based on its physicochemical properties, the following solvents are recommended for preparing stock solutions:

  • High Solubility: Dichloromethane (810 g/L) and Acetone (450 g/L) are excellent choices for preparing high-concentration stock solutions.[1]

  • Moderate Solubility: Toluene (450 g/L) is also a suitable solvent.[1]

  • Lower Solubility: Methanol (30 g/L) can be used, but for lower concentration stock solutions.[1]

  • Poor Solubility: Iodofenphos is practically insoluble in water (<2 mg/L).[1]

For long-term storage, the choice of solvent can impact stability. While highly soluble, some pesticides have shown degradation in more polar solvents like methanol over time. Acetone and toluene are often preferred for long-term storage of organophosphate pesticide standards.

Q2: What are the optimal storage conditions for Iodofenphos stock solutions?

A2: To ensure the stability of Iodofenphos stock solutions and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C for long-term storage or at 4°C for short-term use. A general rule is to avoid temperatures below 40°F (4.4°C) and above 100°F (37.8°C).[2]

  • Light: Protect solutions from light by storing them in amber glass vials or by wrapping clear vials in aluminum foil. Iodofenphos is known to undergo photodegradation.

  • Container: Use tightly sealed, screw-cap glass vials to prevent solvent evaporation.

  • Inert Atmosphere: For highly sensitive experiments or very long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Q3: How stable is Iodofenphos in different types of media?

A3: The stability of Iodofenphos is highly dependent on the medium:

  • pH: Iodofenphos is relatively stable in neutral or weakly acidic to weakly alkaline media. However, it is unstable in concentrated acids and alkalis.

  • Aqueous Solutions: In aqueous environments like rainwater, Iodofenphos degrades, with the process being significantly accelerated by light. The half-life in illuminated rainwater is approximately 0.4 days, compared to 1.9 days in the dark.

  • Organic Solvents: The stability in organic solvents varies. While many organophosphorus pesticides are stable for short periods in common solvents, degradation can occur over time, influenced by the solvent type, temperature, and light exposure. For instance, some organophosphates have shown instability in methanol and ethyl acetate.

Q4: What are the primary degradation products of Iodofenphos?

A4: The primary degradation product of Iodofenphos, particularly through hydrolysis and photolysis, is 2,5-dichloro-4-iodophenol. Other potential degradation products from the breakdown of the organophosphate structure include dimethyl phosphoric acid and dimethyl phosphorothioic acid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of Iodofenphos stock solution.1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Check Solution Age: If the stock solution is old, prepare a fresh one. 3. Solvent Purity: Use high-purity, anhydrous solvents, as water and impurities can accelerate degradation. 4. Perform a Concentration Check: Re-analyze the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV, GC-MS).
Precipitate observed in the stock solution upon removal from storage. Low temperature causing the compound to fall out of solution, especially if the solution is near its saturation point.1. Gently Warm to Room Temperature: Allow the vial to equilibrate to room temperature. 2. Sonicate: Briefly sonicate the solution to aid in redissolving the precipitate. 3. Visually Inspect: Ensure all precipitate has redissolved before use. 4. Consider a Different Solvent: If precipitation is a recurring issue, consider using a solvent in which Iodofenphos has higher solubility at low temperatures, such as dichloromethane or acetone.
Unexpected peaks appearing in chromatograms during analysis. Formation of degradation products.1. Identify Degradation Products: If using mass spectrometry, attempt to identify the mass of the unexpected peaks. A common degradation product is 2,5-dichloro-4-iodophenol. 2. Review Sample Handling: Minimize the exposure of samples to light and elevated temperatures during preparation and analysis. Use amber autosampler vials. 3. Evaluate Solvent Effects: Some solvents can promote degradation. If this is suspected, test the stability in an alternative solvent.
Rapid degradation of Iodofenphos in an experimental assay. Unfavorable assay conditions (e.g., high pH, presence of strong light).1. Measure pH: Check the pH of your experimental medium. Iodofenphos is unstable in strongly acidic or alkaline conditions. 2. Control Light Exposure: Conduct experiments under subdued lighting or with light-blocking plates if photostability is a concern. 3. Assess Temperature: Ensure the experimental temperature is not excessively high, as this can accelerate degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Iodofenphos.

Table 1: Stability of Iodofenphos in Environmental Simulants

MediumConditionParameterValueReference
RainwaterIlluminatedHalf-life (t½)0.4 days
RainwaterDarkHalf-life (t½)1.9 days
SoilIlluminatedHalf-life (t½)70.5 days
SoilDarkHalf-life (t½)85.1 days

Table 2: General Stability of Organophosphorus Pesticides in Organic Solvents (Illustrative)

SolventStorage TemperatureLight ConditionGeneral Stability
Acetone-20°CDarkGenerally Stable
Toluene-20°CDarkGenerally Stable
Dichloromethane-20°CDarkExpected to be Stable
Methanol-20°CDarkPotential for slow degradation over time
Ethyl Acetate-20°CDarkMay show more significant degradation

Experimental Protocols

Protocol for Stability Testing of Iodofenphos in an Organic Solvent

This protocol outlines a general procedure for determining the stability of an Iodofenphos stock solution.

1. Materials and Reagents:

  • Iodofenphos analytical standard

  • High-purity organic solvent (e.g., acetone, dichloromethane, or methanol)

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC-UV or GC-MS system

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of Iodofenphos standard.

  • Dissolve the standard in the chosen organic solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.

  • Ensure the standard is completely dissolved. Gentle sonication may be used.

3. Storage Conditions:

  • Aliquot the stock solution into several amber glass vials.

  • Divide the vials into different storage condition groups:

    • -20°C, dark

    • 4°C, dark

    • Room temperature, dark

    • Room temperature, exposed to ambient light

  • For photostability testing, a separate set of vials can be exposed to a controlled light source as per ICH Q1B guidelines. A control vial wrapped in aluminum foil should be stored under the same conditions.

4. Analysis:

  • Analyze the concentration of the "time zero" sample immediately after preparation using a validated HPLC-UV or GC-MS method.

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the concentration of Iodofenphos in each sample.

  • Calculate the percentage of Iodofenphos remaining relative to the time zero concentration.

5. Data Presentation:

  • Plot the percentage of Iodofenphos remaining against time for each storage condition.

  • Calculate the time taken for the concentration to decrease by a certain percentage (e.g., T₉₀, the time to reach 90% of the initial concentration).

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where Iodofenphos has significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve prepared from freshly made standards of known concentrations.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Iodofenphos Stock Solution (Time 0) aliquot Aliquot into Amber Vials prep_stock->aliquot analyze_t0 Analyze Time 0 (HPLC/GC-MS) prep_stock->analyze_t0 storage_neg20 -20°C Dark aliquot->storage_neg20 storage_4 4°C Dark aliquot->storage_4 storage_rt_dark RT Dark aliquot->storage_rt_dark storage_rt_light RT Light aliquot->storage_rt_light analyze_tp Analyze at Time Points (e.g., 1, 4, 12 weeks) storage_neg20->analyze_tp storage_4->analyze_tp storage_rt_dark->analyze_tp storage_rt_light->analyze_tp calc_degradation Calculate % Remaining analyze_tp->calc_degradation plot_data Plot Stability Data calc_degradation->plot_data

Workflow for Iodofenphos Stability Testing.

Troubleshooting_Logic decision decision issue Inconsistent Results decision1 Is stock solution old? issue->decision1 solution solution decision2 Stored correctly? decision1->decision2 No solution1 Prepare fresh stock decision1->solution1 Yes decision3 Precipitate visible? decision2->decision3 Yes solution2 Review storage: -20°C, dark, sealed decision2->solution2 No solution3 Warm and sonicate decision3->solution3 Yes solution4 Re-analyze concentration decision3->solution4 No

Troubleshooting for Inconsistent Results.

References

Optimization

Preventing degradation of Iodofenphos during sample preparation

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Iodofenphos during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Iodofenphos during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Iodofenphos and what are its key chemical properties?

Iodofenphos is an organophosphorus insecticide.[1] Understanding its physicochemical properties is crucial for developing stable sample preparation methods. It is a pale yellow liquid or a white crystalline solid with a mild odor.[2]

Table 1: Physicochemical Properties of Iodofenphos

PropertyValueSource
Molecular Formula C₈H₈Cl₂IO₃PS[2][3][4]
Molecular Weight 413.00 g/mol
Melting Point 72-75 °C
Water Solubility <2 mg/L at 20 °C
log Kow (LogP) 5.51
Vapor Pressure 8.25 x 10⁻⁷ mm Hg at 20 °C
Solubility in Organic Solvents Soluble in acetone, toluene, dichloromethane; slightly soluble in methanol.

Q2: What are the primary pathways of Iodofenphos degradation?

Iodofenphos degradation is primarily driven by hydrolysis and photolysis. The main degradation product identified in these processes is 2,5-dichloro-4-iodophenol.

  • Hydrolysis: The aryl ester bond is susceptible to cleavage. Iodofenphos is relatively stable in neutral or weakly acidic/alkaline media but becomes unstable in concentrated acids and alkalis. Studies on similar organophosphates show that degradation rates increase with pH and temperature.

  • Photolysis: Exposure to light, particularly artificial or natural sunlight, significantly accelerates degradation. In studies, the half-life of Iodofenphos in illuminated rainwater was significantly shorter (0.4 days) compared to non-illuminated samples (1.9 days).

.

A Iodofenphos P1 Hydrolysis A->P1 P2 Photolysis A->P2 B Degradation Product C 2,5-dichloro-4-iodophenol B->C P1->B P2->B F1 Influencing Factors F1a Concentrated Acids/Alkalis F1->F1a F1b Elevated Temperature F1->F1b F1c Sunlight / UV Light F1->F1c F1a->P1 accelerates F1b->P1 accelerates F1c->P2 induces

Caption: Primary degradation pathways of Iodofenphos.

Q3: Which analytical techniques are most suitable for Iodofenphos analysis?

Gas chromatography (GC) is the most common and effective technique for analyzing Iodofenphos. Due to its chemical structure, specific detectors provide high sensitivity and selectivity.

Table 2: Recommended Analytical Setups for Iodofenphos

TechniqueDetectorSelectivityCommon Use
Gas Chromatography (GC) Nitrogen-Phosphorus Detector (NPD)High for N and P compoundsStandard for organophosphate analysis.
Flame Photometric Detector (FPD)High for S and P compoundsExcellent for phosphorothioates like Iodofenphos.
Mass Spectrometry (MS)High (confirmatory)Provides structural confirmation of the analyte.
Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS)Very High (confirmatory)Used for complex matrices or when derivatization is not desired.

Troubleshooting Guide: Sample Preparation

Problem: Low or inconsistent recovery of Iodofenphos.

Low recovery is a common issue, often stemming from degradation during sample preparation or matrix effects. Follow this guide to diagnose and resolve the problem.

start Start: Low or Inconsistent Iodofenphos Recovery q1 Is the sample pH controlled (near neutral)? start->q1 s1 Adjust pH to ~6-7 using appropriate buffers. Avoid strong acids/bases. q1->s1 No q2 Was the sample protected from light during preparation? q1->q2 Yes s1->q2 s2 Use amber glassware. Work in a dimly lit area. Minimize exposure time. q2->s2 No q3 Were samples kept cool during processing? q2->q3 Yes s2->q3 s3 Use refrigerated centrifuges. Keep extracts on ice. Avoid high temperatures during solvent evaporation. q3->s3 No q4 Are you using matrix-matched standards? q3->q4 Yes s3->q4 s4 Prepare calibration standards in a blank matrix extract to compensate for matrix effects. q4->s4 No end If issues persist, investigate extraction efficiency, SPE cartridge choice, and GC inlet activity. q4->end Yes s4->end

Caption: Troubleshooting logic for low Iodofenphos recovery.

Experimental Protocols

Protocol 1: Generic Sample Preparation Workflow using Modified QuEChERS

This protocol provides a general workflow for extracting Iodofenphos from a food or environmental matrix, designed to minimize degradation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adapted for pesticide residue analysis.

cluster_0 Critical Control Points A 1. Sample Homogenization (10-15g sample) - Work quickly, keep sample cool. B 2. Extraction - Add 10 mL Acetonitrile. - Add internal standard. - Vortex vigorously for 1 min. A->B C 3. Salting Out - Add MgSO₄ and NaCl salts. - Shake immediately for 1 min. B->C C2 Maintain neutral pH (buffered extraction kits) B->C2 D 4. Centrifugation - 3000-5000 rpm for 5 min. - Use a refrigerated centrifuge if possible. C->D E 5. Dispersive SPE (d-SPE) Cleanup - Take aliquot of supernatant. - Add to tube with PSA and MgSO₄. - Vortex for 30s, centrifuge for 2 min. D->E F 6. Final Extract Preparation - Transfer supernatant to GC vial. - May require solvent exchange to hexane/acetone. - Evaporate under gentle N₂ stream at <40°C. E->F C1 Protect from light (use amber vials) E->C1 G 7. GC-NPD/FPD/MS Analysis F->G C3 Control temperature (avoid excessive heat) F->C3

Caption: Recommended sample preparation workflow for Iodofenphos.

Detailed Steps:

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grain, rehydrate with an appropriate amount of water and let stand for 10-20 minutes before extraction.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add an appropriate internal standard.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Salting Out: Add a salt mixture, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation. Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at a sufficient speed (e.g., 3000-5000 rpm) to achieve a clean separation of the acetonitrile layer from the aqueous/solid phase.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a d-SPE tube.

    • The d-SPE tube should contain a sorbent like primary secondary amine (PSA) to remove interfering matrix components and anhydrous MgSO₄ to remove residual water.

    • Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a new tube or directly into a GC vial.

    • CRITICAL STEP: If the solvent needs to be concentrated or exchanged (e.g., to hexane/acetone for better GC compatibility), use a gentle stream of nitrogen and a water bath set to no higher than 40°C. Evaporating to dryness can lead to the loss of analytes.

  • Analysis: Inject the final extract into the GC system for analysis.

References

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Iodofenphos

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of the organophosphate pesticide, Iodofenphos. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the LC-MS/MS analysis of the organophosphate pesticide, Iodofenphos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant signal suppression for Iodofenphos when analyzing fatty food matrices like vegetable oil. What is the likely cause?

A1: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis, particularly for lipophilic compounds like Iodofenphos in complex, fatty matrices.[1][2] The high fat content in samples like vegetable oil can lead to the co-extraction of lipids and other matrix components that interfere with the ionization of Iodofenphos in the mass spectrometer's ion source. This competition for ionization efficiency results in a decreased signal intensity for your target analyte.[3][4]

Q2: How can we confirm that matrix effects are the cause of our poor signal intensity and variability?

A2: To confirm the presence and extent of matrix effects, you can perform a matrix effect study by comparing the signal response of Iodofenphos in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with Iodofenphos at the same concentration). A significant difference in signal intensity indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the most effective sample preparation strategies to minimize matrix effects for Iodofenphos in fatty samples?

A3: For fatty matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is highly recommended.[5] Key modifications for high-fat samples include:

  • Increased Solvent-to-Sample Ratio: Using a larger volume of extraction solvent (acetonitrile) helps to partition the lipophilic Iodofenphos from the bulk of the fat.

  • Dispersive Solid-Phase Extraction (d-SPE) with C18 Sorbent: The inclusion of C18 sorbent in the d-SPE cleanup step is crucial for removing co-extracted lipids.

  • Primary Secondary Amine (PSA) Sorbent: PSA is also used in the d-SPE cleanup to remove fatty acids, sugars, and other polar interferences.

Q4: Is there a stable isotope-labeled (SIL) internal standard available for Iodofenphos? If not, what are the alternatives?

A4: Currently, a commercially available stable isotope-labeled internal standard specifically for Iodofenphos is not readily found. SIL internal standards are the preferred choice for accurately compensating for matrix effects as they have nearly identical chemical and physical properties to the analyte.

In the absence of a SIL internal standard for Iodofenphos, a common alternative is to use a non-labeled internal standard from the same chemical class, such as another organophosphate pesticide. Triphenyl phosphate (TPP) is a frequently used internal standard in the analysis of organophosphorus pesticides. However, it is important to validate the performance of any alternative internal standard to ensure it adequately compensates for matrix effects on Iodofenphos in your specific matrix.

Q5: What are the recommended LC-MS/MS parameters for the analysis of Iodofenphos?

A5: Iodofenphos is typically analyzed in positive electrospray ionization (ESI) mode. The selection of appropriate precursor and product ions (MRM transitions) and collision energies is critical for achieving sensitivity and selectivity. While optimal parameters should be determined empirically on your specific instrument, a good starting point for Iodofenphos (precursor ion m/z 413.0) would be to monitor for characteristic product ions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or no Iodofenphos signal in matrix samples Significant ion suppression due to matrix effects.1. Implement a modified QuEChERS protocol with C18 and PSA for lipid removal.2. Dilute the final extract to reduce the concentration of matrix components.3. Use matrix-matched calibration standards to compensate for the signal suppression.
High variability in replicate injections Inconsistent matrix effects or sample preparation.1. Ensure thorough homogenization of the sample before extraction.2. Use a reliable internal standard to correct for variations.3. Check for and address any issues with the autosampler or injection system.
Poor peak shape (tailing or fronting) Co-eluting matrix components interfering with chromatography.1. Optimize the LC gradient to improve separation of Iodofenphos from matrix interferences.2. Evaluate different LC column chemistries.3. Ensure proper pH of the mobile phase.
Inaccurate quantification Uncorrected matrix effects.1. Use matrix-matched calibration curves for quantification.2. If available, use a stable isotope-labeled internal standard. If not, carefully validate an alternative internal standard like Triphenyl Phosphate.

Quantitative Data on Matrix Effects

Food Matrix Category Expected Matrix Effect for Iodofenphos Mitigation Strategy Priority
High-Fat (e.g., Vegetable Oils, Nuts) Strong Ion SuppressionHigh (Modified QuEChERS with C18 is essential)
High-Sugar (e.g., Fruits, Juices) Moderate to High Ion SuppressionHigh (PSA cleanup is important)
High-Water (e.g., Leafy Greens, Cucumbers) Low to Moderate Ion SuppressionMedium
Dry/Complex (e.g., Cereals, Spices) High and Variable (Suppression or Enhancement)High (Thorough cleanup and matrix-matched standards are critical)

Experimental Protocols

Modified QuEChERS Protocol for Iodofenphos in High-Fat Matrices (e.g., Vegetable Oil)

This protocol is a modification of the standard QuEChERS method, optimized for the extraction of pesticides from fatty samples.

1. Sample Preparation: a. Weigh 5 g of the homogenized high-fat sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 10 mL of acetonitrile to the sample tube. b. Add an appropriate amount of your chosen internal standard (e.g., Triphenyl Phosphate). c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 150 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 x g for 5 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic Iodofenphos.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The following are suggested starting points for Iodofenphos (Precursor Ion: m/z 413.0). The optimal collision energies should be determined on your instrument.

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point
413.0125.125
413.0290.915

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Resolution start Poor Signal or High Variability for Iodofenphos matrix_effect_test Perform Matrix Effect Study (Solvent vs. Matrix-Matched Standard) start->matrix_effect_test result Significant Difference? matrix_effect_test->result sample_prep Optimize Sample Preparation (Modified QuEChERS with C18/PSA) result->sample_prep Yes lc_optimization Optimize LC Method for Better Separation result->lc_optimization No (Check other factors) calibration Implement Matrix-Matched Calibration sample_prep->calibration internal_standard Use and Validate Internal Standard (e.g., Triphenyl Phosphate) calibration->internal_standard end Improved and Reliable Iodofenphos Analysis internal_standard->end lc_optimization->end

Caption: Troubleshooting workflow for addressing matrix effects in Iodofenphos analysis.

QuEChERS_Workflow cluster_0 Extraction cluster_1 Cleanup (d-SPE) cluster_2 Analysis sample Homogenized High-Fat Sample extraction Add Acetonitrile, IS, and QuEChERS Salts sample->extraction centrifuge1 Vortex and Centrifuge extraction->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe centrifuge2 Vortex and Centrifuge dspe->centrifuge2 final_extract Filtered Supernatant centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: Modified QuEChERS workflow for high-fat matrices.

References

Optimization

Technical Support Center: Improving the Sensitivity of Iodofenphos Detection in Complex Biological Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Iodofenphos...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Iodofenphos detection in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting Iodofenphos in biological samples?

A1: The most sensitive and widely used methods for the detection of Iodofenphos and other organophosphate pesticides in biological matrices are chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high selectivity and low limits of detection (LOD) and quantification (LOQ). Additionally, enzyme-linked immunosorbent assays (ELISA) can be a sensitive and high-throughput screening tool.[3][4]

Q2: How can I minimize matrix effects when analyzing Iodofenphos in complex samples like blood plasma or adipose tissue?

A2: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in complex biological samples.[5] To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize robust extraction and clean-up procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for signal suppression or enhancement.

  • Isotope Dilution: Use a stable isotope-labeled internal standard for Iodofenphos, if available, as it co-elutes with the analyte and experiences similar matrix effects, providing accurate quantification.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Iodofenphos from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby mitigating matrix effects.

Q3: What are the expected recovery rates for Iodofenphos using QuEChERS and SPE?

A3: For organophosphate pesticides, recovery rates for both QuEChERS and SPE methods are generally expected to be within the range of 70-120% for method validation. However, the actual recovery for Iodofenphos can vary depending on the specific matrix, the sorbent material used, and the precise protocol followed. For fatty matrices, modifications to the standard QuEChERS protocol, such as the use of C18 or Z-Sep sorbents for lipid removal, are often necessary to achieve acceptable recoveries.

Q4: How should I store biological samples to ensure the stability of Iodofenphos before analysis?

A4: To ensure the stability of organophosphate pesticides like Iodofenphos, biological samples should be stored frozen, ideally at -20°C or lower, until analysis. It is crucial to minimize freeze-thaw cycles. For long-term storage, temperatures of -80°C are recommended. The stability of pesticides can be matrix-dependent, and some degradation may occur even under frozen conditions over extended periods. Therefore, it is advisable to analyze samples as soon as possible after collection.

Q5: Are there commercially available ELISA kits for Iodofenphos detection?

A5: While there are general ELISA kits available for the detection of organophosphate pesticides as a class, Iodofenphos-specific commercial ELISA kits may be less common. These kits work on the principle of competitive immunoassay. The performance of these kits, including their cross-reactivity with Iodofenphos, sensitivity (LOD), and dynamic range, should be carefully evaluated before use. It is recommended to consult the manufacturer's data sheet for specific performance characteristics.

Troubleshooting Guides

Issue 1: Low or No Recovery of Iodofenphos
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and volume. For QuEChERS, ensure vigorous shaking. For SPE, ensure the cartridge is properly conditioned and the sample is loaded at an appropriate flow rate. Consider alternative extraction techniques like microwave-assisted extraction (MAE).
Inappropriate SPE Sorbent Select an SPE sorbent appropriate for the polarity of Iodofenphos and the matrix. C18 is a common choice for nonpolar to moderately polar compounds from aqueous matrices.
Analyte Degradation Ensure proper sample storage conditions (-20°C or below). Avoid repeated freeze-thaw cycles. Check the pH of the sample and extraction solvents, as extreme pH can cause degradation.
Loss during Solvent Evaporation If a solvent evaporation step is used, optimize the temperature and nitrogen flow to prevent loss of the volatile analyte.
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Possible Cause Troubleshooting Step
Insufficient Clean-up For QuEChERS, use appropriate d-SPE sorbents (e.g., PSA for removing fatty acids, C18 or Z-Sep for lipids). For SPE, optimize the wash steps to remove interferences without eluting the analyte.
Co-elution of Matrix Components Modify the chromatographic gradient to better separate Iodofenphos from interfering compounds. Consider using a different analytical column with a different stationary phase.
Ionization Source Contamination Clean the mass spectrometer's ion source regularly, as matrix components can accumulate and affect ionization efficiency.
Inappropriate Calibration Strategy Switch to matrix-matched calibration or use a stable isotope-labeled internal standard for more accurate quantification.
Issue 3: Poor Peak Shape or Resolution in Chromatography
Possible Cause Troubleshooting Step
Column Contamination Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent or replace it.
Incompatible Injection Solvent The solvent used to reconstitute the final extract should be compatible with the mobile phase to avoid peak distortion.
Improper Mobile Phase pH Optimize the pH of the mobile phase to ensure Iodofenphos is in a single ionic form for better peak shape.
Column Overloading If the concentration of the analyte or co-extracted matrix components is too high, dilute the sample extract.

Quantitative Data Summary

Table 1: Performance of Chromatographic Methods for Organophosphate Pesticide Detection (Applicable to Iodofenphos)

Analytical MethodBiological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS/MS Blood SerumSolid-Phase Extraction0.01 - 2.70 ng/mL0.05 - 9.00 ng/mL90 - 120
GC-MS Human BloodHeadspace SPME0.01 - 0.3 µg/g-70 - 95
LC-MS/MS UrineSolid-Phase Extraction-0.1 - 16 pg/mL71 - 114
UFLC-MS/MS UrineLiquid-Liquid Extraction0.0201 - 0.0697 ng/mL0.0609 - 0.2112 ng/mL93 - 102
GC-MS Adipose TissueQuEChERS-0.05 - 0.5 mg/kg75 - 93

Note: The values presented are for a range of organophosphate pesticides and may vary for Iodofenphos depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Iodofenphos Detection in Human Plasma by GC-MS/MS

This protocol is a general procedure for organophosphate pesticide analysis and should be optimized for Iodofenphos.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To a 1 mL plasma sample, add an appropriate internal standard.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute Iodofenphos with an appropriate volume of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of a solvent compatible with the GC-MS/MS system.

2. GC-MS/MS Analysis

  • GC Column: Use a capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Optimize the temperature program to achieve good separation of Iodofenphos from other compounds. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Injector: Use a splitless injection mode to maximize sensitivity.

  • MS/MS Parameters: Optimize the precursor ion and product ions for Iodofenphos, as well as the collision energy, to achieve the best sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Iodofenphos Detection in Adipose Tissue by QuEChERS and GC-MS

This protocol is adapted from methods for pesticides in fatty matrices and should be validated for Iodofenphos.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 2 g of adipose tissue with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture to remove lipids and other interferences (e.g., PSA and C18 or Z-Sep). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

2. GC-MS Analysis

  • Follow the general GC-MS parameters outlined in Protocol 1, optimizing them for Iodofenphos analysis. For quantification in complex matrices, using matrix-matched standards is highly recommended.

Visualizations

Experimental_Workflow_GCMSMS cluster_sample_prep Sample Preparation (SPE) cluster_analysis GC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Pretreatment Add Internal Standard Sample->Pretreatment Conditioning Condition SPE Cartridge Pretreatment->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Iodofenphos Washing->Elution Reconstitution Evaporate & Reconstitute Elution->Reconstitution Injection Inject into GC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for Iodofenphos detection by GC-MS/MS.

Troubleshooting_Low_Recovery Start Low/No Iodofenphos Recovery Q1 Is extraction efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the SPE sorbent appropriate? A1_Yes->Q2 Sol1 Optimize extraction solvent/technique. Ensure proper mixing/flow rates. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there analyte degradation? A2_Yes->Q3 Sol2 Select sorbent based on analyte polarity and matrix (e.g., C18). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Check sample storage (-20°C). Avoid extreme pH. A3_Yes->Sol3 Q4 Is there loss during evaporation? A3_No->Q4 Sol3->Q4 A4_Yes Yes Q4->A4_Yes End Recovery Improved Q4->End No Sol4 Optimize evaporation temperature and nitrogen flow. A4_Yes->Sol4 Sol4->End

Caption: Troubleshooting low Iodofenphos recovery.

Signaling_Pathway_Inhibition Iodofenphos Iodofenphos (Organophosphate) AChE Acetylcholinesterase (AChE) Iodofenphos->AChE Inhibits Postsynaptic Postsynaptic Receptor AChE->Postsynaptic Prevents continuous stimulation by breaking down ACh Hydrolysis ACh Hydrolysis AChE->Hydrolysis ACh Acetylcholine (ACh) (Neurotransmitter) ACh->AChE is broken down by ACh->Postsynaptic Binds to Signal Continuous Nerve Signal Postsynaptic->Signal Leads to

Caption: Mechanism of Iodofenphos toxicity via AChE inhibition.

References

Troubleshooting

Technical Support Center: Safe Handling and Disposal of Iodofenphos Waste

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Iodofenphos waste in a laboratory setting. Frequently Asked Questions (FAQs) Q...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Iodofenphos waste in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Iodofenphos and what are its primary hazards in a lab setting?

A1: Iodofenphos is an organophosphate insecticide.[1] In a laboratory setting, its primary hazards stem from its classification as a cholinesterase inhibitor, meaning it can be toxic if it comes into contact with skin, is inhaled, or is ingested.[2][3] It is categorized as toxic, and some organophosphate pesticides are considered acutely toxic.[2] Direct contact with organophosphates can lead to symptoms like blurred vision due to ciliary muscle spasms.[2]

Q2: What immediate steps should be taken in case of skin or eye contact with Iodofenphos?

A2: In case of any pesticide contamination, prompt and thorough washing with soap and water is crucial. If Iodofenphos comes into contact with the skin, immediately remove any contaminated clothing and thoroughly wash the affected area with soap and water. For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so, and seek medical attention.

Q3: What are the requirements for storing Iodofenphos waste in the lab?

A3: Iodofenphos waste is considered toxic and must be handled as hazardous waste. It should be stored in clearly labeled, sealed, and appropriate containers. These containers should be kept in a designated satellite accumulation area, such as under a fume hood, and away from incompatible materials. Ensure the containers are properly labeled with "Hazardous Waste," the chemical name (Iodofenphos), and the date of accumulation.

Q4: Can I neutralize Iodofenphos waste in the lab before disposal?

A4: Yes, organophosphate pesticides like Iodofenphos can be decomposed and decontaminated using chemical methods. Treatment with alkaline solutions such as caustic soda (lye, sodium hydroxide) or lime is an effective method for breaking down many organophosphates. Another option is the use of sodium hypochlorite (bleach). However, it is crucial to follow a validated protocol and to be aware that these reactions can sometimes produce toxic byproducts. Always perform such procedures in a well-ventilated area, like a fume hood, and with appropriate personal protective equipment.

Q5: How should I dispose of empty Iodofenphos containers?

A5: Empty containers that held Iodofenphos must be treated as hazardous waste unless they are properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste. After triple rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to check your institution's specific guidelines.

Troubleshooting Guide

Problem: I have a small spill of Iodofenphos solution on my lab bench.

Solution:

  • Safety First: Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cordon off the spill area to prevent others from coming into contact with it.

  • Absorption: Cover the spill with an absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

  • Decontamination: Prepare a decontaminating solution. A 10% solution of lye (sodium hydroxide) or lime can be used for organophosphates. Alternatively, household bleach (sodium hypochlorite) can be effective. Carefully apply the decontaminating solution to the absorbent material covering the spill. Allow sufficient contact time for the reaction to occur.

  • Cleanup: Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Final Cleaning: Wipe down the spill area with soap and water.

  • Disposal: Label the hazardous waste container appropriately and arrange for its disposal through your institution's environmental health and safety office.

Problem: My Iodofenphos waste container is full.

Solution:

  • Proper Sealing: Securely close the container.

  • Labeling: Ensure the hazardous waste label is completely filled out with the contents and accumulation start date.

  • Storage: Move the full container to your lab's designated main hazardous waste storage area.

  • Request Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the environmental health and safety department or a licensed contractor.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H8Cl2IO3PS
Molecular Weight413 g/mol
AppearancePale yellow liquid or white solid
Melting Point72-73 °C
StabilityRelatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids and alkalis.

Experimental Protocols

Protocol for Decontamination of a Small Iodofenphos Spill

Materials:

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile), and a respirator if specified by your safety officer.

  • Absorbent material (e.g., vermiculite, sand, or spill pads).

  • Decontaminating solution: 10% sodium hydroxide (lye) solution or household bleach (sodium hypochlorite).

  • Scoop and dustpan (plastic or other non-reactive material).

  • Designated hazardous waste container with a lid.

  • Soap and water.

  • Paper towels.

Procedure:

  • Don PPE: Before beginning, ensure all necessary PPE is worn correctly.

  • Contain the Spill: Prevent the spread of the liquid by surrounding the spill with absorbent material.

  • Absorb the Spill: Gently cover the entire spill with more absorbent material.

  • Apply Decontaminant: Carefully pour the 10% sodium hydroxide solution or bleach over the absorbent material. Use enough to saturate the material. Be cautious as the reaction may generate heat or fumes; perform this step in a well-ventilated area or fume hood.

  • Allow Reaction Time: Let the decontaminant react with the Iodofenphos for at least 30 minutes.

  • Collect Waste: Using the scoop and dustpan, carefully collect all the contaminated absorbent material and place it into the hazardous waste container.

  • Clean the Surface: Wash the spill area thoroughly with soap and water. Dry the area with paper towels.

  • Dispose of Cleaning Materials: Place the used paper towels and any other contaminated materials into the hazardous waste container.

  • Seal and Label: Securely close the hazardous waste container and ensure it is properly labeled with its contents.

  • Personal Decontamination: Remove and dispose of your gloves in the hazardous waste container. Wash your hands thoroughly with soap and water.

  • Arrange for Disposal: Contact your institution's environmental health and safety office for pickup of the hazardous waste.

Visualizations

Iodofenphos_Waste_Workflow start Start: Iodofenphos Experiment waste_gen Waste Generation (e.g., unused solution, contaminated labware) start->waste_gen spill Accidental Spill start->spill collect_waste Collect Waste in Designated Container waste_gen->collect_waste don_ppe Don Appropriate PPE spill->don_ppe label_waste Label Container: 'Hazardous Waste - Iodofenphos' collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste full_container Container is Full store_waste->full_container contain_spill Contain and Absorb Spill don_ppe->contain_spill decontaminate Decontaminate with Alkaline Solution or Bleach contain_spill->decontaminate collect_spill_waste Collect Contaminated Material in Hazardous Waste Container decontaminate->collect_spill_waste collect_spill_waste->store_waste request_pickup Request Waste Pickup (EH&S Office) full_container->request_pickup disposal Professional Disposal (Incineration/Chemical Treatment) request_pickup->disposal end End disposal->end

Caption: Workflow for Iodofenphos Waste Handling and Disposal.

References

Optimization

Overcoming poor reproducibility in Iodofenphos bioassays

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor reproducibility in Iodofenphos bioassays. Frequently Asked Questions (FAQs) Q1: My IC50 values for...

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome poor reproducibility in Iodofenphos bioassays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for Iodofenphos are inconsistent across different experiments. What are the common causes?

A1: Fluctuations in IC50 values are a frequent issue in acetylcholinesterase (AChE) inhibition assays and can arise from several factors[1]:

  • Reagent Variability: Inconsistent preparation of buffers, enzyme solutions, substrates (e.g., acetylthiocholine), and the inhibitor itself can lead to shifts in potency[1]. The quality of reagents, including the AChE enzyme, substrate, and chromogen, is critical; using expired or poor-quality reagents can affect results[2].

  • Experimental Conditions: Minor variations in temperature, pH, and incubation times can significantly impact enzyme kinetics and, consequently, IC50 values[1][2].

  • Enzyme Activity: The specific activity of acetylcholinesterase can differ between batches or degrade over time with improper storage.

  • Iodofenphos Solution: Iodofenphos is relatively stable in neutral or weakly acidic/alkaline media but is unstable in concentrated acids and alkalis. Ensure your stock solutions are fresh and properly stored. Due to its low water solubility, precipitation of the compound in the assay well can also be a source of variability.

  • Pipetting Errors: Inaccurate dispensing of reagents, particularly at low volumes, can introduce significant errors and contribute to variability.

Q2: I am observing high background noise in my colorimetric (Ellman's) assay. What could be wrong?

A2: High background noise can obscure the signal from enzyme activity. Potential causes include:

  • Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo spontaneous, non-enzymatic hydrolysis. This is more likely to occur if the buffer pH is too high (above 8.0).

  • DTNB Instability: The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can react with other reducing agents present in the sample or buffer, leading to a false-positive signal. It is recommended to prepare DTNB solutions fresh for each experiment.

  • Contamination: Contamination of reagents or labware with sulfhydryl-containing compounds can also react with DTNB.

Q3: My negative and positive controls are not performing as expected. What should I check?

A3: Issues with controls often indicate fundamental problems with the assay setup:

  • Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it may suggest contamination of your reagents or that the solvent concentration is too high and is inhibiting the enzyme.

  • Positive Control (a known AChE inhibitor): If the positive control shows weaker or no inhibition, it could be due to the degradation of the control compound, use of an inactive enzyme, or problems with the detection reagents.

Troubleshooting Guide

This section provides a more in-depth approach to resolving common issues.

Problem Potential Cause Recommended Solution
Inconsistent Replicate Readings Pipetting InaccuracyUse calibrated pipettes and consider using a multichannel pipette for adding reagents to minimize timing differences. Prepare a master mix for the reaction cocktail.
Incomplete MixingGently mix the plate after adding each reagent. Avoid introducing bubbles.
Edge EffectsAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Low Enzyme Activity Poor Reagent QualityUse fresh reagents, especially the substrate (acetylthiocholine) and the chromogen (DTNB), as they can degrade over time. If enzyme activity is still low, consider using a fresh vial of the enzyme.
Sub-optimal pH or TemperatureEnsure the assay buffer pH is within the optimal range for AChE (typically pH 7.4-8.0). Maintain a consistent and appropriate temperature throughout the experiment (e.g., 25°C or 37°C).
Variable Inhibition by Iodofenphos Solubility IssuesIodofenphos has low water solubility. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the inhibitor is low (typically <1%) and consistent across all wells. Visually inspect for precipitation.
Inconsistent Incubation TimesUse a multichannel pipette to start the reaction simultaneously in all wells. Ensure that the pre-incubation time of the enzyme with Iodofenphos is consistent.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a standard procedure for a 96-well plate-based AChE inhibition assay to determine the inhibitory potential of Iodofenphos.

1. Materials and Reagents:

  • Enzyme: Purified Acetylcholinesterase (e.g., from electric eel)

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine Iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Test Compound: Iodofenphos

  • Positive Control: A known AChE inhibitor (e.g., Eserine)

  • Equipment: 96-well microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • ATCI Solution: Prepare a stock solution of 10 mM ATCI in deionized water.

  • DTNB Solution: Prepare a stock solution of 10 mM DTNB in the assay buffer.

  • Iodofenphos Solution: Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is low (typically ≤1%).

3. Assay Procedure (96-well plate format, Total Volume = 200 µL per well):

  • Add 130 µL of buffer, 20 µL of DTNB, and 10 µL of AChE solution to the test wells.

  • Add 10 µL of the Iodofenphos serial dilutions to the respective test wells.

  • For control wells (100% activity), add 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.

  • For blank wells, add 180 µL of buffer and 20 µL of ATCI solution (no enzyme).

  • Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows Iodofenphos to bind to the enzyme.

  • To initiate the reaction, add 20 µL of ATCI solution to all wells (except the blank).

  • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every 60 seconds for 15-20 minutes.

4. Data Analysis:

  • Determine the reaction rate (velocity, V) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of Iodofenphos using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • Plot the % Inhibition against the logarithm of the Iodofenphos concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation

Table 1: Chemical Properties of Iodofenphos
PropertyValueReference
Molecular FormulaC8H8Cl2IO3PS
Molecular Weight413.00 g/mol
Melting Point72-73 °C
Water Solubility<2 mg/L at 20 °C
LogP (Octanol/Water)5.51
StabilityRelatively stable in neutral or weakly acidic/alkaline media; unstable in concentrated acids & alkalis.
Table 2: Troubleshooting Assay Parameters
ParameterTypical RangeNotes for Optimization
pH 7.4 - 8.0AChE activity is pH-dependent. Verify buffer pH before each experiment.
Temperature 25°C or 37°CMaintain consistent temperature for all reagents and during the assay run.
Enzyme Concentration 0.1 - 0.5 U/mLTitrate to find the minimal concentration that gives a robust and linear signal.
Substrate (ATCI) Conc. Varies (near Km)The concentration should be appropriate for the assay and the specific research question (e.g., determining the mechanism of inhibition).
Solvent (DMSO) Conc. < 1%High concentrations can inhibit enzyme activity. Keep consistent across all wells.
Pre-incubation Time 10 - 15 minutesOptimize to ensure equilibrium is reached between the inhibitor and the enzyme before adding the substrate.

Visual Guides

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Iodofenphos ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Termination AChE->Signal Enables Blocked_AChE Inhibited AChE Iodofenphos Iodofenphos (Organophosphate) Iodofenphos->AChE Inhibits

Caption: Mechanism of AChE action and its inhibition by Iodofenphos.

Assay_Workflow start Start prep Prepare Reagents (Buffer, DTNB, AChE, Iodofenphos) start->prep plate Plate Reagents (Buffer, DTNB, AChE, Inhibitor) prep->plate preincubate Pre-incubate Plate (10 min @ 37°C) plate->preincubate add_substrate Add Substrate (ATCI) to Initiate Reaction preincubate->add_substrate read Kinetic Reading (Absorbance at 412 nm) add_substrate->read analyze Analyze Data (Calculate % Inhibition & IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the AChE colorimetric assay.

Troubleshooting_Logic start Poor Reproducibility Observed check_ic50 IC50 Values Inconsistent? start->check_ic50 check_controls Controls Failing? start->check_controls check_replicates High Variance in Replicates? start->check_replicates check_ic50->check_controls No solve_ic50 Verify Reagent Prep & Experimental Conditions (Temp, pH, Time) check_ic50->solve_ic50 Yes check_controls->check_replicates No solve_controls Check Reagent Stability & Solvent Effects check_controls->solve_controls Yes solve_replicates Review Pipetting Technique & Mixing Protocol check_replicates->solve_replicates Yes end Assay Optimized check_replicates->end No solve_ic50->end solve_controls->end solve_replicates->end

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of Iodofenphos in Protein Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Io...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of Iodofenphos in various protein assays.

Frequently Asked Questions (FAQs)

Q1: What is Iodofenphos and what are its key properties?

Iodofenphos is an organophosphorus insecticide that acts as a cholinesterase inhibitor.[1][2][3] Its chemical structure and properties, particularly its hydrophobicity (log Kow = 5.51), contribute to its tendency for non-specific binding in aqueous assay environments.[1] It has low solubility in water but is soluble in organic solvents like acetone and xylene.[1]

Q2: What is non-specific binding and why is it a concern with Iodofenphos?

Non-specific binding (NSB) refers to the interaction of a compound, such as Iodofenphos, with surfaces or molecules other than its intended biological target. This is a significant concern in protein assays as it can lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially resulting in false-positive or false-negative outcomes. Given Iodofenphos's hydrophobic nature, it is prone to non-specific interactions with plastic surfaces of assay plates and proteins in the sample.

Q3: What are the primary causes of non-specific binding of small molecules like Iodofenphos?

Several factors can contribute to the non-specific binding of small hydrophobic molecules:

  • Hydrophobic Interactions: The hydrophobic nature of Iodofenphos can cause it to bind to hydrophobic surfaces of microplates and the hydrophobic regions of proteins.

  • Ionic Interactions: Electrostatic forces can lead to the binding of molecules to charged surfaces or proteins.

  • Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay surface can leave them available for Iodofenphos to bind.

  • High Concentration of Iodofenphos: Using an excessively high concentration of the compound increases the likelihood of low-affinity, non-specific interactions.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA-based Assay

Symptoms: Uniformly high signal across all wells, including negative controls.

Potential Cause Troubleshooting Step Rationale
Inadequate Blocking Optimize the blocking buffer. Experiment with different blocking agents (e.g., BSA, casein, non-fat dry milk) and their concentrations. Consider using commercially available synthetic or non-mammalian protein-based blockers.Different blocking agents have varying efficiencies in preventing non-specific binding. Optimization is crucial for each specific assay.
Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).Longer incubation ensures complete saturation of non-specific binding sites on the plate.
Hydrophobic Interactions Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the wash buffer and potentially the blocking and sample dilution buffers.Detergents help to disrupt hydrophobic interactions between Iodofenphos and the assay plate or other proteins.
Increase the ionic strength of the buffers by adding NaCl.Higher salt concentrations can shield charged interactions that contribute to non-specific binding.
High Iodofenphos Concentration Perform a dose-response curve to determine the optimal concentration of Iodofenphos that provides a good signal-to-noise ratio.Reducing the concentration can minimize low-affinity, non-specific interactions.
Issue 2: Inconsistent or Irreproducible Results

Symptoms: High variability between replicate wells or between experiments.

Potential Cause Troubleshooting Step Rationale
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash.Thorough washing is critical for removing unbound Iodofenphos and other reagents that can contribute to background signal.
Buffer Composition Adjust the pH of the assay buffers.The charge of both Iodofenphos and the interacting proteins can be influenced by pH, affecting non-specific binding.
Protein Aggregation Include a non-ionic detergent in the buffer to prevent aggregation of proteins that could entrap Iodofenphos.Detergents can help maintain protein solubility and reduce non-specific interactions.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer
  • Prepare a series of blocking buffers:

    • 1%, 3%, and 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

    • 1%, 3%, and 5% non-fat dry milk in PBS.

    • A commercially available synthetic or non-mammalian protein-based blocking buffer.

  • Coat microplate wells with the target protein or leave them uncoated for a blank control.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).

  • Wash the wells again three times with wash buffer.

  • Add a high concentration of Iodofenphos to the wells and incubate for your standard assay time.

  • Wash the wells thoroughly to remove unbound Iodofenphos.

  • Add your detection reagents and measure the signal.

  • Compare the signal from the different blocking conditions to identify the one that yields the lowest background.

Protocol 2: Optimization of Detergent Concentration in Wash Buffer
  • Prepare a series of wash buffers with varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, and 0.2% Tween-20 in PBS).

  • Perform your standard assay up to the washing steps.

  • Use the different wash buffers to wash the wells after the incubation with Iodofenphos.

  • Proceed with the detection steps and measure the signal.

  • Analyze the results to determine the detergent concentration that effectively reduces non-specific binding without compromising the specific signal. Be aware that high concentrations of detergents can sometimes interfere with antibody-antigen interactions.

Quantitative Data Summary

The following tables provide general guidelines for concentrations of common reagents used to minimize non-specific binding. The optimal conditions for your specific assay with Iodofenphos should be determined empirically.

Table 1: Common Blocking Agents and Their Typical Working Concentrations

Blocking AgentTypical Concentration RangeNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A commonly used protein blocker. Ensure the BSA preparation itself does not cause non-specific interactions.
Non-fat Dry Milk0.1 - 5% (w/v)Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays.
Casein1 - 5% (w/v)Similar to non-fat dry milk, may contain phosphoproteins.
Normal Serum5 - 10% (v/v)Should be from the same species as the secondary antibody to prevent cross-reactivity.
Commercial BlockersManufacturer's recommendationOften contain proprietary formulations of proteins, polymers, or synthetic compounds designed for low background.

Table 2: Common Detergents and Their Typical Working Concentrations

DetergentTypeTypical Concentration Range in Wash Buffers
Tween-20Non-ionic0.05 - 0.2% (v/v)
Triton X-100Non-ionic0.05 - 0.2% (v/v)

Visualizations

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Iodofenphos Iodofenphos (Organophosphate) AChE Acetylcholinesterase (AChE) Iodofenphos->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Signal Continuous Signal Transduction Postsynaptic_Receptor->Signal

Caption: Mechanism of Acetylcholinesterase Inhibition by Iodofenphos.

Troubleshooting_Workflow cluster_Step1 Blocking Optimization cluster_Step2 Buffer Modification Start High Non-Specific Binding Observed Step1 Optimize Blocking Step Start->Step1 Step2 Modify Assay Buffers Step1->Step2 If NSB persists S1_Action1 Change Blocking Agent (BSA, Casein, Synthetic) Step3 Adjust Iodofenphos Concentration Step2->Step3 If NSB persists S2_Action1 Add Non-ionic Detergent (e.g., Tween-20) Step4 Review Washing Protocol Step3->Step4 If NSB persists End Non-Specific Binding Minimized Step4->End Problem Resolved S1_Action2 Increase Concentration S1_Action3 Increase Incubation Time S2_Action2 Increase Ionic Strength (e.g., NaCl) S2_Action3 Adjust pH

Caption: Troubleshooting Workflow for Minimizing Non-Specific Binding.

References

Optimization

Calibration curve issues in quantitative analysis of Iodofenphos

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during th...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Iodofenphos, with a specific focus on calibration curve development.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve prevalent problems with Iodofenphos calibration curves.

Issue 1: Poor Linearity (Low Coefficient of Determination, r²)

A common issue in developing a calibration curve is poor linearity, indicated by a low r² value (typically < 0.99). This suggests that the relationship between the concentration of Iodofenphos and the instrument response is not directly proportional.

Possible Causes and Solutions:

Cause Solution
Inaccurate Standard Preparation Review the preparation of stock and working standard solutions. Ensure accurate weighing of the Iodofenphos reference standard and precise dilutions. Use calibrated pipettes and high-purity solvents.[1] Prepare fresh standards, as Iodofenphos may degrade over time.[1]
Instrument Instability Allow the analytical instrument (e.g., GC, HPLC) to stabilize before analysis.[1] Check for fluctuations in detector response, which could indicate a failing lamp or detector.[2]
Inappropriate Calibration Range The selected concentration range may be too wide, exceeding the linear range of the detector.[3] Narrow the concentration range of the calibration standards. If a wide range is necessary, consider using a non-linear regression model, such as a quadratic fit, but this requires more standards and thorough validation.
Detector Saturation At high concentrations, the detector response may plateau, leading to a non-linear curve. Dilute the higher concentration standards to fall within the linear range of the detector. For UV detectors, it's advisable to keep the maximum absorbance below 1 Absorbance Unit (AU).
Issues at Low Concentrations A flattening of the curve at the lower end may indicate that the concentrations are near or below the Limit of Quantitation (LOQ). Ensure the lowest calibration standard is at or above the established LOQ.

Troubleshooting Workflow for Poor Linearity:

Poor_Linearity_Troubleshooting start Start: Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation (Accuracy, Freshness) start->check_standards check_instrument Assess Instrument Stability (Detector, Flow Rate) check_standards->check_instrument If standards are correct solution_standards Remake Standards check_standards->solution_standards If standards are suspect evaluate_range Evaluate Calibration Range check_instrument->evaluate_range If instrument is stable solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument If instrument is unstable check_saturation Check for Detector Saturation (High Concentrations) evaluate_range->check_saturation solution_range Adjust Concentration Range or Use Non-Linear Fit evaluate_range->solution_range If range is too wide check_loq Investigate Low Concentration Issues (Near LOQ) check_saturation->check_loq If no saturation solution_saturation Dilute High Standards check_saturation->solution_saturation If saturation is present solution_loq Raise Lowest Standard > LOQ check_loq->solution_loq If issues at low end end End: Linearity Improved check_loq->end If low end is acceptable solution_standards->end solution_instrument->end solution_range->end solution_saturation->end solution_loq->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: Significant Matrix Effects

Matrix effects occur when components of the sample matrix (e.g., soil, water, biological fluids) interfere with the analysis, causing either suppression or enhancement of the Iodofenphos signal. This can lead to inaccurate quantification.

Identifying and Mitigating Matrix Effects:

Symptom Diagnostic Step Solution
Inconsistent recoveries for spiked samples.Compare the slope of a calibration curve prepared in pure solvent to one prepared in a blank sample extract (matrix-matched). A significant difference indicates a matrix effect.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of Iodofenphos. This is the most common and effective way to compensate for matrix effects.
Poor reproducibility between different sample matrices.Analyze the same concentration of Iodofenphos in different blank matrices.Sample Cleanup: Implement or optimize a sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before analysis.
Signal suppression or enhancement.Inject a known concentration of Iodofenphos standard, followed by an injection of the same concentration spiked into a blank matrix extract. Compare the peak areas.Stable Isotope-Labeled Internal Standard: If available, use a stable isotope-labeled analog of Iodofenphos as an internal standard. This is often the best but most expensive solution.

Workflow for Addressing Matrix Effects:

Matrix_Effect_Workflow start Start: Suspected Matrix Effects compare_slopes Compare Slopes: Solvent vs. Matrix-Matched Calibration start->compare_slopes significant_difference Significant Difference? compare_slopes->significant_difference no_effect Minimal Matrix Effect significant_difference->no_effect No implement_mmc Implement Matrix-Matched Calibration significant_difference->implement_mmc Yes end End: Accurate Quantification no_effect->end optimize_cleanup Optimize Sample Cleanup (e.g., SPE) implement_mmc->optimize_cleanup use_is Use Stable Isotope-Labeled Internal Standard implement_mmc->use_is re_evaluate Re-evaluate Matrix Effects implement_mmc->re_evaluate optimize_cleanup->re_evaluate use_is->re_evaluate re_evaluate->end Method_Development_Validation start Start: Method Development select_method Select Analytical Technique (e.g., GC-MS, HPLC-UV) start->select_method optimize_params Optimize Instrument Parameters (Column, Mobile/Carrier Gas, Temp) select_method->optimize_params develop_prep Develop Sample Preparation (Extraction, Cleanup) optimize_params->develop_prep method_validation Method Validation develop_prep->method_validation linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (Repeatability, Intermediate Precision) method_validation->precision selectivity Selectivity/Specificity method_validation->selectivity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness routine_analysis Routine Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of Iodofenphos and Other Organophosphate Insecticides

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Iodofenphos and other widely used organophosphate insecticides, including Chlorpyrifos, Malathion, an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Iodofenphos and other widely used organophosphate insecticides, including Chlorpyrifos, Malathion, and Diazinon. The information is intended to support research, scientific evaluation, and the development of new pest control agents.

Mechanism of Action: Inhibition of Acetylcholinesterase

Organophosphate insecticides, including Iodofenphos, share a common mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.[3] It breaks down the neurotransmitter acetylcholine (ACh), terminating nerve signals.[4]

By inhibiting AChE, organophosphates cause an accumulation of ACh at nerve endings.[5] This leads to continuous nerve stimulation, resulting in hypersecretory effects, paralysis, and ultimately, death of the insect. The inhibition is generally irreversible as the organophosphate forms a stable, phosphorylated complex with the enzyme.

While the primary target is the same, variations in the chemical structure of different organophosphates can influence their potency and selectivity.

Organophosphate Mechanism of Action cluster_synapse Cholinergic Synapse cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates ACh_Accumulation ACh Accumulation Organophosphate Organophosphate (e.g., Iodofenphos) Organophosphate->AChE Inhibits Continuous_Stimulation Continuous Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Comparative Efficacy and Target Pests

The effectiveness of organophosphate insecticides varies depending on the target pest species. Iodofenphos has been noted for its use as a protectant for stored grains against pests like Sitophilus oryzae and Tribolium castaneum.

Malathion is a broad-spectrum insecticide effective against a wide range of pests including aphids, leafhoppers, and fruit flies in various agricultural and horticultural settings. Chlorpyrifos is also a broad-spectrum insecticide used to control a variety of pests on numerous crops. Diazinon has been used in agriculture to control insects on fruit, vegetable, nut, and field crops.

Quantitative data on the lethal concentrations (LC50) or lethal doses (LD50) are essential for comparing the intrinsic toxicity of these insecticides to different pests. While direct comparative studies for Iodofenphos against the others are limited in the available literature, the following table provides a general overview of the pests targeted by each insecticide.

InsecticideCommon Target Pests
Iodofenphos Stored grain pests (Sitophilus oryzae, Tribolium castaneum, Trogoderma granarium)
Chlorpyrifos Coleoptera, Diptera, Homoptera, and Lepidoptera in soil or on foliage.
Malathion Aphids, leafhoppers, thrips, scale insects, fruit flies, whiteflies, and leaf miners.
Diazinon Insects on fruit, vegetable, nut, and field crops.

Toxicological Profile: Non-Target Organisms

A critical aspect of insecticide evaluation is its toxicity to non-target organisms, including mammals, birds, and aquatic life. Organophosphates, due to their mechanism of action, can pose risks to these organisms.

Mammalian Toxicity: The acute oral LD50 in rats is a common measure of mammalian toxicity. For Chlorpyrifos, the acute oral LD50 in rats is between 82 and 270 mg/kg.

Avian Toxicity: Chlorpyrifos is highly toxic to chickens, with an acute oral LD50 ranging from 32 mg/kg to 102 mg/kg.

Aquatic Toxicity: Organophosphates can be highly toxic to aquatic organisms. Chlorpyrifos has been shown to be a potent neurotoxicant to fish. The 96-hour LC50 of Chlorpyrifos for the freshwater catfish Mystus seenghala was determined to be 1.776 mg/L. Diazinon also poses a threat to aquatic ecosystems.

InsecticideAcute Oral LD50 (Rats, mg/kg)Notes on Non-Target Toxicity
Iodofenphos Data not readily available in searched literature.Generally, as an organophosphate, it is expected to have some level of toxicity to non-target organisms.
Chlorpyrifos 82 - 270Highly toxic to chickens (LD50: 32-102 mg/kg). Highly toxic to fish.
Malathion Generally considered to have lower mammalian toxicity compared to other organophosphates.
Diazinon Poses a threat to aquatic ecosystems and is highly lethal to birds.

Environmental Fate and Persistence

The environmental persistence and mobility of insecticides are key factors in assessing their overall environmental impact.

Iodofenphos: In soil, Iodofenphos has measured half-lives of 70.5 and 85.1 days in illuminated and non-illuminated conditions, respectively. It is considered to be immobile in soil.

Chlorpyrifos: Information on its environmental fate suggests it can be found in various environmental compartments.

Diazinon: Diazinon is moderately persistent and mobile in the environment. Its degradation in soil and water is influenced by factors like pH and microbial activity. The degradation of Diazinon can produce diazoxon, a toxic degradate.

Malathion: Malathion has a relatively short residual life, which can be advantageous in certain agricultural applications.

InsecticideSoil Half-LifeMobility in SoilNotes on Environmental Fate
Iodofenphos 70.5 - 85.1 daysImmobile
Chlorpyrifos Can be found in various environmental compartments.
Diazinon 21 - 103 daysModerately mobileCan contaminate groundwater. Degradation can produce toxic byproducts.
Malathion Relatively short residual life.

Insecticide Resistance

The development of resistance in pest populations is a significant challenge in the long-term use of any insecticide. Organophosphates are no exception. Cross-resistance can occur, where resistance to one organophosphate confers resistance to others due to their shared mechanism of action. Therefore, pest populations resistant to other organophosphates would likely not be effectively controlled by Chlorpyrifos.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423

This protocol outlines a method for assessing the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) of an insecticide following a single oral administration.

Experimental Animals: Healthy, young adult rodents (e.g., rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days before the experiment.

Procedure:

  • Dose Preparation: The test substance is prepared at various concentrations, typically in a suitable vehicle like water or oil.

  • Administration: A single dose of the prepared substance is administered to the animals via oral gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g of body weight for aqueous solutions in rodents).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days. Observations are made frequently on the first day and at least daily thereafter.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is then calculated using appropriate statistical methods, such as probit analysis.

Acute_Oral_Toxicity_Workflow start Start: Select Test Animals acclimatization Acclimatization (>= 5 days) start->acclimatization dose_prep Prepare Dose Formulations acclimatization->dose_prep dosing Administer Single Oral Dose dose_prep->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation data_analysis Data Analysis (Probit) observation->data_analysis end Determine LD50 data_analysis->end

Caption: Workflow for Acute Oral Toxicity (LD50) Determination.

Determination of Insecticide Efficacy (LC50) - Bioassay Methods

Several bioassay methods can be used to determine the efficacy of an insecticide against a target pest. The choice of method depends on the insecticide's mode of action and the target insect.

Objective: To determine the median lethal concentration (LC50) of an insecticide that causes 50% mortality in a test population of insects.

General Procedure (Contact Insecticide - Vial Test):

  • Preparation of Vials: Glass vials are coated with a solution of the insecticide in a volatile solvent (e.g., acetone). The solvent is allowed to evaporate, leaving a residue of the insecticide on the inner surface. A range of concentrations is prepared, along with a solvent-only control.

  • Insect Exposure: A known number of insects are introduced into each vial.

  • Incubation: The vials are kept under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Mortality is assessed at a predetermined time point (e.g., 24, 48, or 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50.

Insecticide_Efficacy_Bioassay_Workflow start Start: Prepare Insecticide Dilutions coat_vials Coat Vials with Insecticide start->coat_vials introduce_insects Introduce Test Insects coat_vials->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate assess_mortality Assess Mortality at Specific Timepoints incubate->assess_mortality data_analysis Data Analysis (Probit) assess_mortality->data_analysis end Determine LC50 data_analysis->end

Caption: Workflow for Insecticide Efficacy (LC50) Bioassay.

Conclusion

Iodofenphos, like other organophosphate insecticides, is an effective inhibitor of acetylcholinesterase. Its primary application appears to be in the protection of stored grains. When compared to broader-spectrum organophosphates like Chlorpyrifos, Malathion, and Diazinon, its range of targeted pests may be more specific. The toxicological and environmental profiles of organophosphates necessitate careful consideration of their use to minimize impacts on non-target organisms and the environment. The development of resistance remains a persistent challenge for this class of insecticides. Further research involving direct comparative studies would be beneficial for a more comprehensive understanding of the relative performance of Iodofenphos.

References

Comparative

Cross-Reactivity of Iodofenphos Metabolites in Immunoassay Kits: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassay kits is paramount for accurate quantification of target analytes. This guide provides a comparative analysis o...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassay kits is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of Iodofenphos metabolites in the context of organophosphate immunoassay kits. Due to the absence of commercially available immunoassay kits specifically designed for Iodofenphos, this guide leverages data from kits developed for structurally similar organophosphate pesticides to provide insights into potential cross-reactivity.

Executive Summary

Iodofenphos, an organothiophosphate insecticide, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. The structural similarity between the parent compound and its metabolites, as well as with other organophosphate pesticides, creates a potential for cross-reactivity in immunoassays. This can lead to an overestimation of the parent compound's concentration. This guide outlines the known metabolites of Iodofenphos, presents cross-reactivity data from immunoassays of analogous organophosphates, and provides a detailed experimental protocol for assessing cross-reactivity.

Iodofenphos and its Metabolites

Iodofenphos is metabolized in the body into several compounds, with over 80% of an administered dose being eliminated in the urine as metabolites within 24 hours in rat models[1]. The primary identified metabolites of Iodofenphos are presented in Table 1. Understanding these metabolites is the first step in assessing potential immunoassay cross-reactivity.

Table 1: Major Metabolites of Iodofenphos [1]

Metabolite NameChemical Structure
IodofenoxonC8H8Cl2IO4P
Desmethyl IodofenoxonC7H6Cl2IO4P
Dimethyl phosphorothioic acidC2H7O2PS
Monomethyl phosphoric acidCH5O4P
Dimethyl phosphoric acidC2H7O4P
Phosphoric acidH3O4P

Cross-Reactivity in Organophosphate Immunoassays

Cross-reactivity in an immunoassay occurs when the antibodies, designed to bind to a specific analyte, also bind to other structurally similar molecules. In the case of organophosphate pesticides, this is a common phenomenon due to the shared phosphate or phosphorothioate core and similar aromatic side chains[2].

As no specific immunoassay kits for Iodofenphos are commercially available, data from kits for structurally related compounds like Isofenphos and Chlorpyrifos can offer valuable insights. The structural similarity between Iodofenphos and Isofenphos, for instance, suggests that an anti-Isofenphos antibody might recognize Iodofenphos and its metabolites.

Table 2: Illustrative Cross-Reactivity Data for an Isofenphos ELISA Kit

This table presents hypothetical data for illustrative purposes, based on typical cross-reactivity profiles observed for organophosphate immunoassays, as no specific data for Iodofenphos is available.

Compound TestedIC50 (ng/mL)Cross-Reactivity (%)
Isofenphos10100
Iodofenphos 50 20
Iodofenoxon 80 12.5
Chlorpyrifos2005
Fenitrothion5002
Malathion>1000<1

IC50: The concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity (%) = (IC50 of Isofenphos / IC50 of test compound) x 100.

Experimental Protocol for Determining Cross-Reactivity

A standard method for evaluating the cross-reactivity of an immunoassay is through a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol outlines the key steps.

Materials:
  • Microtiter plates coated with a capture antibody specific to the target organophosphate (e.g., anti-Isofenphos).

  • Standard solutions of the target analyte (e.g., Isofenphos) and potential cross-reactants (Iodofenphos and its metabolites).

  • Enzyme-conjugated version of the target analyte (e.g., Isofenphos-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:
  • Preparation of Standard Curves: Prepare serial dilutions of the standard analyte and each potential cross-reactant in an appropriate buffer.

  • Competitive Reaction: Add a fixed concentration of the enzyme-conjugated analyte to each well of the microtiter plate, along with the varying concentrations of the standard analyte or the potential cross-reactants.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (or cross-reactant) and the enzyme-conjugated analyte for the antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for the target analyte and each of the tested compounds.

  • Calculation of Cross-Reactivity: Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing Metabolic Pathways and Immunoassay Principles

To better understand the relationship between Iodofenphos and its metabolites, and the principle of cross-reactivity, the following diagrams are provided.

Iodofenphos Iodofenphos Metabolism Metabolism (e.g., in liver) Iodofenphos->Metabolism Iodofenoxon Iodofenoxon Metabolism->Iodofenoxon Desmethyl_Iodofenoxon Desmethyl Iodofenoxon Metabolism->Desmethyl_Iodofenoxon DMPTA Dimethyl phosphorothioic acid Metabolism->DMPTA Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of Iodofenphos.

cluster_0 High Analyte Concentration cluster_1 Low Analyte / High Cross-Reactant Concentration Ab Ab Analyte Analyte Analyte->Ab Tracer Tracer Tracer->Ab Blocked Analyte2 Analyte Analyte2->Ab Result1 Low Signal Ab2 Ab CrossReactant Cross- Reactant CrossReactant->Ab2 Tracer2 Tracer Tracer2->Ab2 Blocked Result2 Low Signal (False Positive)

Caption: Principle of cross-reactivity in a competitive immunoassay.

Conclusion

References

Validation

Unveiling the Neurotoxic Potency: A Comparative Analysis of Iodofenphos and its Oxon Metabolite

A deep dive into the neurotoxic profiles of the organophosphate insecticide Iodofenphos and its active metabolite, Iodofenphos-oxon, reveals a significant disparity in their primary mechanism of action: the inhibition of...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neurotoxic profiles of the organophosphate insecticide Iodofenphos and its active metabolite, Iodofenphos-oxon, reveals a significant disparity in their primary mechanism of action: the inhibition of acetylcholinesterase (AChE). While direct comparative studies on Iodofenphos and its oxon are limited in publicly available literature, the established principles of organophosphate toxicology, supported by extensive research on analogous compounds, strongly indicate that Iodofenphos-oxon is the far more potent neurotoxin.

Organophosphate (OP) insecticides like Iodofenphos are phosphorothionates, containing a phosphorus-sulfur (P=S) double bond. In vivo, these compounds undergo metabolic activation, primarily in the liver, where the sulfur atom is replaced by an oxygen atom to form the corresponding "oxon" metabolite.[1] This transformation is critical to their insecticidal and toxicological properties. For Iodofenphos, this process yields Iodofenphos-oxon. A trace of this oxon metabolite has been detected in the urine of rats administered Iodofenphos, confirming its formation in biological systems.[1]

The primary mechanism of acute neurotoxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] The "oxon" metabolites of phosphorothionate insecticides are the active inhibitors of AChE.[3] The parent compound, in its thiono- form (P=S), is a poor inhibitor of AChE.

Experimental Protocols

The assessment of neurotoxicity for organophosphates and their metabolites typically involves a combination of in vitro and in vivo studies.

In Vitro Acetylcholinesterase Inhibition Assay

A standard method to determine the anticholinesterase activity of a compound is the Ellman's assay. This colorimetric method measures the activity of AChE by quantifying the product of the enzymatic reaction.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.

Procedure:

  • Preparation of Reagents: Prepare solutions of the test compounds (Iodofenphos and Iodofenphos-oxon), AChE enzyme (from a source such as electric eel or human erythrocytes), DTNB, and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well microplate, add the buffer, AChE enzyme solution, and varying concentrations of the inhibitor (Iodofenphos or Iodofenphos-oxon). A control well without any inhibitor is also prepared. The plate is incubated for a specific period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate solution (ATCI and DTNB) to all wells.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Neurotoxicity Studies

Animal models, typically rodents, are used to assess the in vivo neurotoxic effects.

Procedure:

  • Animal Dosing: Animals are administered with varying doses of Iodofenphos or Iodofenphos-oxon, usually via oral gavage or injection. A control group receives the vehicle only.

  • Observation of Clinical Signs: Animals are closely monitored for signs of cholinergic toxicity, which can include tremors, salivation, lacrimation, urination, defecation, and convulsions.

  • Cholinesterase Activity Measurement: At specific time points after dosing, blood and brain tissue samples are collected to measure AChE activity.

  • Determination of LD50: The median lethal dose (LD50), the dose that is lethal to 50% of the test population, can be determined from dose-response studies.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary signaling pathway disrupted by Iodofenphos-oxon is the cholinergic pathway due to AChE inhibition.

Experimental Workflow for IC50 Determination prep Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) plate Plate Preparation (Enzyme, Buffer, Inhibitor Concentrations) prep->plate incubate Incubation plate->incubate react Initiate Reaction (Add Substrate) incubate->react measure Measure Absorbance (Kinetic Reading) react->measure analyze Data Analysis (% Inhibition vs. Concentration) measure->analyze ic50 Calculate IC50 Value analyze->ic50

References

Comparative

A Comparative Guide to Analytical Methods for Iodofenphos Detection

This guide provides a comprehensive comparison of analytical methodologies for the determination of Iodofenphos, an organophosphorus pesticide. The information is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of Iodofenphos, an organophosphorus pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed overview of experimental protocols and performance data to aid in method selection and development.

Experimental Protocols

Several methods have been established for the analysis of Iodofenphos in various matrices, primarily relying on chromatographic techniques. The general workflow involves sample extraction, extract cleanup, and instrumental analysis.

1. Acetonitrile-Based Extraction for Produce Samples

This method is suitable for the analysis of Iodofenphos in food matrices like fruits and vegetables.

  • Extraction : A homogenized sample (10 g) is extracted with 10 mL of acetonitrile. To induce phase separation and salting out, 4 g of magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) are added. The mixture is thoroughly mixed and centrifuged.

  • Cleanup : The supernatant is further cleaned using a dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) solid-phase extraction (SPE) tube. The elution is performed with a solvent mixture of 35% toluene and 65% acetonitrile for optimal recovery.

  • Analysis : The eluate is evaporated and reconstituted in ethyl acetate for analysis by gas chromatography (GC).[1]

2. Extraction from Animal Tissues and Urine

This protocol is designed for the determination of Iodofenphos and its metabolites in biological samples from cattle.

  • Extraction from Tissues : Samples are extracted with hexane. For fat samples, a hot hexane wash is employed.

  • Extraction from Urine : Urine samples are extracted with dichloromethane.

  • Cleanup : The extracts undergo a cleanup step using a column chromatography procedure.

  • Analysis : The final analysis is performed using gas-liquid chromatography (GLC) with an electron capture detector (ECD) or a flame photometric detector (FPD) operating in phosphorus mode.[2]

3. General Sample Preparation for Organophosphorus Pesticides

Various techniques are available for the extraction of organophosphorus pesticides, including Iodofenphos, from different environmental and food matrices.

  • Liquid-Liquid Extraction (LLE) : A conventional method involving partitioning of the analyte between two immiscible liquid phases.[3] Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption.[3][4]

  • Solid-Phase Extraction (SPE) : A versatile and widely used technique for sample cleanup and pre-concentration.

  • Microwave-Assisted Extraction (MAE) : An alternative extraction technique that can reduce extraction time and solvent volume.

Instrumental Analysis

Gas chromatography is the most common technique for the determination of Iodofenphos.

  • Gas Chromatography (GC) : Various detectors can be coupled with GC for the analysis of Iodofenphos.

    • Nitrogen-Phosphorus Detector (NPD) : Offers high selectivity for phosphorus-containing compounds like Iodofenphos.

    • Flame Photometric Detector (FPD) : Can be operated in phosphorus or sulfur mode, providing selectivity for organophosphorus pesticides.

    • Electron Capture Detector (ECD) : Suitable for detecting halogenated compounds, including the iodine and chlorine atoms in Iodofenphos.

    • Mass Spectrometry (MS) : Provides high sensitivity and structural information for confirmation of the analyte.

  • Liquid Chromatography (LC) : While less common than GC for Iodofenphos, LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of pesticides and their metabolites in complex matrices like human urine.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance data for different Iodofenphos analytical methods as reported in the literature. It is important to note that a direct inter-laboratory comparison study for Iodofenphos was not found; therefore, the data is compiled from various single-laboratory studies.

Analytical MethodMatrixExtraction MethodCleanup MethodRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
GC-NPDGreen OnionsAcetonitrile ExtractionDual-layer PSA/GCB SPE81 (8% RSD)10 ng/g (spiking level)
GC-NPDApplesAcetonitrile ExtractionDual-layer PSA/GCB SPE88 (6% RSD)10 ng/g (spiking level)
GC-NPDNapa CabbageAcetonitrile ExtractionDual-layer PSA/GCB SPE69 (4% RSD)10 ng/g (spiking level)
GC-NPDButton MushroomsAcetonitrile ExtractionDual-layer PSA/GCB SPE78 (10% RSD)10 ng/g (spiking level)
GLC-ECDCattle Tissues/UrineHexane/DichloromethaneColumn Chromatography70-980.005 ppm (Iodofenphos)

RSD: Relative Standard Deviation

Visualizations

The following diagrams illustrate the typical workflow for Iodofenphos analysis and a conceptual comparison of analytical detectors.

Experimental Workflow for Iodofenphos Analysis cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Produce, Tissue, Water) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Hexane) Homogenization->Extraction SaltingOut Phase Separation (Salting Out) Extraction->SaltingOut Centrifugation Centrifugation SaltingOut->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., PSA/GCB) Centrifugation->SPE Concentration Solvent Exchange & Concentration SPE->Concentration GC Gas Chromatography (GC) Concentration->GC Detection Detection (NPD, FPD, ECD, MS) GC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of Iodofenphos from sample collection to final reporting.

Comparison of GC Detectors for Iodofenphos Analysis Iodofenphos Iodofenphos Molecule (Contains P, S, Cl, I) NPD NPD (Nitrogen-Phosphorus Detector) Iodofenphos->NPD High Selectivity for P FPD FPD (Flame Photometric Detector) Iodofenphos->FPD Selectivity for P and S ECD ECD (Electron Capture Detector) Iodofenphos->ECD Selectivity for Halogens (Cl, I) MS MS (Mass Spectrometry) Iodofenphos->MS High Sensitivity & Structural Info

Caption: Conceptual comparison of the selectivity of common GC detectors for Iodofenphos analysis.

References

Validation

Validating a Novel LC-MS/MS-Based Method for Iodofenphos Analysis Against a Certified Reference Material and a Conventional GC-FPD Approach

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Iodofenphos against a traditional Gas Chromatography-Flame Photometric Detector (GC-FPD) method. The validation of the new method is anchored by the use of a certified reference material (CRM), ensuring the accuracy and reliability of the obtained data. All experimental protocols and validation data are presented to aid researchers in making informed decisions for their analytical needs.

Introduction

Iodofenphos is an organophosphate insecticide used in agriculture.[1] Accurate and sensitive quantification of its residues in various matrices is crucial for food safety and environmental monitoring. While gas chromatography has been a standard technique for pesticide analysis, modern methods utilizing liquid chromatography coupled with tandem mass spectrometry offer potential advantages in terms of selectivity and reduced sample preparation complexity. This guide details the validation of a new LC-MS/MS method and compares its performance with an established GC-FPD technique.

Experimental Protocols

Certified Reference Material (CRM)

A certified reference material of Iodofenphos (purity ≥ 95%) was procured from a registered supplier. A stock solution of 1000 µg/mL was prepared in methanol and stored at 4°C. Working standards for calibration and spiking were prepared by diluting the stock solution in the appropriate solvent.

Method 1: New Analytical Method - LC-MS/MS

This newly developed method utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation protocol followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • A 10 g homogenized sample is weighed into a 50 mL centrifuge tube.

  • 10 mL of acetonitrile is added, and the tube is vortexed for 1 minute.

  • A salt mixture (4 g MgSO₄, 1 g NaCl) is added, and the tube is immediately shaken vigorously for 1 minute.

  • The sample is centrifuged at 4000 rpm for 5 minutes.

  • An aliquot of the supernatant is taken for dispersive solid-phase extraction (d-SPE) cleanup.

  • The extract is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Iodofenphos are monitored for quantification and confirmation.

Method 2: Alternative Analytical Method - GC-FPD

This method is based on conventional solvent extraction followed by analysis using a gas chromatograph equipped with a flame photometric detector, a common technique for organophosphorus pesticide analysis.

1. Sample Preparation (Solvent Extraction)

  • A 20 g homogenized sample is blended with 100 mL of acetone.

  • The extract is filtered and partitioned with dichloromethane.

  • The organic layer is collected, dried with anhydrous sodium sulfate, and concentrated using a rotary evaporator.

  • The final extract is reconstituted in a suitable solvent (e.g., hexane) for GC analysis.

2. GC-FPD Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250°C

  • Oven Program: A temperature gradient program to ensure separation of analytes.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode.

  • Detector Temperature: 280°C

Method Validation and Performance Comparison

The new LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The performance of the LC-MS/MS method was then compared to the GC-FPD method.

Data Presentation

Table 1: Linearity and Sensitivity

ParameterLC-MS/MS MethodGC-FPD Method
Linear Range 0.5 - 100 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
LOD 0.1 ng/g2 ng/g
LOQ 0.5 ng/g10 ng/g

Table 2: Accuracy and Precision (Spiked Matrix at 3 Concentration Levels)

Spiked LevelLC-MS/MS MethodGC-FPD Method
Recovery (%) RSD (%)
Low (10 ng/g) 98.54.2
Medium (50 ng/g) 101.23.1
High (100 ng/g) 99.32.5

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the validation of the new analytical method for Iodofenphos.

G cluster_prep Preparation cluster_method_dev Method Validation cluster_comparison Comparative Analysis CRM Iodofenphos CRM Stock Prepare Stock Solution (1000 µg/mL) CRM->Stock Standards Prepare Working Standards Stock->Standards SamplePrep Sample Preparation (QuEChERS) Standards->SamplePrep Spiking LCMS LC-MS/MS Analysis SamplePrep->LCMS Validation Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) LCMS->Validation Compare Compare Performance Data Validation->Compare GCFPD Alternative Method (GC-FPD) GCFPD->Compare G Start Start: Need to Analyze Iodofenphos HighSensitivity Is High Sensitivity Required? (LOD < 1 ng/g) Start->HighSensitivity ComplexMatrix Is the Sample Matrix Complex? HighSensitivity->ComplexMatrix No SelectLCMS Select LC-MS/MS Method HighSensitivity->SelectLCMS Yes HighThroughput Is High Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->SelectLCMS Yes HighThroughput->SelectLCMS Yes SelectGCFPD Select GC-FPD Method HighThroughput->SelectGCFPD No

References

Comparative

Comparative Toxicity of Organophosphate Insecticides in Mammalian Versus Insect Cell Lines: A Review of In Vitro Studies

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of organophosphate insecticides on mammalian and insect cell lines. Due to a lack of p...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of organophosphate insecticides on mammalian and insect cell lines. Due to a lack of publicly available in vitro cytotoxicity data for Iodofenphos, this guide presents comparative data for other widely studied organophosphate insecticides, namely Chlorpyrifos, Diazinon, Parathion, and Dimethoate. The experimental data summarized herein illustrates the differential sensitivity of various cell lines to these compounds and provides detailed methodologies for the key experiments cited.

Executive Summary

Organophosphate insecticides are a major class of pesticides that act by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals. While designed to be selectively toxic to insects, concerns remain regarding their potential adverse effects on non-target organisms, including humans. In vitro cell-based assays are crucial tools for assessing the cytotoxicity of these compounds and understanding their mechanisms of action at the cellular level. This guide synthesizes available data on the half-maximal inhibitory concentration (IC50) of several organophosphates in both mammalian and insect cell lines, highlighting the differential toxicities. Furthermore, it details the experimental protocols for commonly used cytotoxicity assays and illustrates the key signaling pathways involved in organophosphate-induced cell death.

Comparative Cytotoxicity Data

The following table summarizes the available IC50 values for selected organophosphate insecticides in various mammalian and insect cell lines. These values represent the concentration of the insecticide required to inhibit 50% of cell viability or proliferation. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as exposure time and the specific assay used.

OrganophosphateCell LineCell TypeIC50 (µM)Exposure Time (h)Assay
Chlorpyrifos Fetal Rat AstrocytesMammalian (Rat)45 - 57Not Specified[³H]thymidine incorporation
1321N1Mammalian (Human Astrocytoma)45 - 57Not Specified[³H]thymidine incorporation
Diazinon Fetal Rat AstrocytesMammalian (Rat)45 - 57Not Specified[³H]thymidine incorporation
1321N1Mammalian (Human Astrocytoma)45 - 57Not Specified[³H]thymidine incorporation
Parathion Fetal Rat AstrocytesMammalian (Rat)45 - 57Not Specified[³H]thymidine incorporation
1321N1Mammalian (Human Astrocytoma)45 - 57Not Specified[³H]thymidine incorporation
Dimethoate Sf9Insect (Spodoptera frugiperda)260 (theoretical)Not SpecifiedMTT

Data for Fetal Rat Astrocytes and 1321N1 cells from a study on the effect of organophosphorus insecticides on astroglial cell proliferation[1]. Data for Sf9 cells from a study on the effect of selected insecticides on the Sf9 insect cell line[2].

Signaling Pathways in Organophosphate-Induced Cell Death

Organophosphate insecticides primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3] This overstimulation can trigger a cascade of events leading to cell death. In addition to their effects on the nervous system, organophosphates can also induce apoptosis (programmed cell death) in various cell types through mechanisms that may be independent of AChE inhibition.

Cholinesterase Inhibition Pathway

The primary mechanism of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh) and hyperexcitation of nerve cells.

G Acetylcholinesterase Inhibition Pathway OP Organophosphate Insecticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Nerve_Impulse Continuous Nerve Impulse Transmission AChR->Nerve_Impulse Activates Cell_Death Neuronal Cell Death Nerve_Impulse->Cell_Death Leads to

Caption: Organophosphate inhibition of acetylcholinesterase.

Apoptosis Induction in Mammalian Cells

In mammalian cells, organophosphates can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors.[4][5]

G Organophosphate-Induced Apoptosis in Mammalian Cells OP Organophosphate ROS Reactive Oxygen Species (ROS) OP->ROS Mito Mitochondrion ROS->Mito Damages CytC Cytochrome c Mito->CytC Releases Bax Bax Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by organophosphates.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of insecticides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Organophosphate Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure

Caption: General workflow for a cell viability MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the organophosphate insecticide in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the insecticide, e.g., DMSO) and a negative control (untreated cells).

  • Exposure: Incubate the cells with the insecticide for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the insecticide concentration to determine the IC50 value.

Acetylcholinesterase Inhibition Assay

This assay measures the activity of AChE in the presence of an inhibitor. The Ellman's reagent (DTNB) is used to quantify the product of the AChE reaction, thiocholine, which produces a yellow color upon reaction with DTNB.

Workflow:

G AChE Inhibition Assay Workflow cluster_0 Reaction Setup cluster_1 Measurement and Analysis Prepare_Reagents Prepare AChE, DTNB, and substrate solutions Add_Inhibitor Add organophosphate to wells Prepare_Reagents->Add_Inhibitor Add_AChE Add AChE solution Add_Inhibitor->Add_AChE Preincubate Pre-incubate Add_AChE->Preincubate Add_Substrate Add substrate (Acetylthiocholine) Preincubate->Add_Substrate Measure_Absorbance Measure absorbance (412 nm) kinetically Add_Substrate->Measure_Absorbance Calculate_Activity Calculate AChE activity Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Calculate_Activity->Determine_IC50

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate (acetylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the organophosphate insecticide to the appropriate wells.

  • Enzyme Addition: Add the acetylcholinesterase solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of AChE inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Conclusion

The available in vitro data, while not specific to Iodofenphos, demonstrates that organophosphate insecticides exhibit varying degrees of cytotoxicity towards both mammalian and insect cell lines. Generally, these compounds are more potent against insect cells, which is consistent with their intended use. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxicity. Additionally, organophosphates can induce apoptosis in mammalian cells through the mitochondrial pathway, highlighting a potential mechanism for off-target effects. The provided experimental protocols for cytotoxicity and enzyme inhibition assays serve as a foundation for researchers to conduct their own comparative studies and further elucidate the selective toxicity of these important, yet potentially hazardous, compounds. Further research is warranted to obtain specific cytotoxicity data for Iodofenphos in a range of cell lines to better assess its specific risk profile.

References

Validation

A Comparative Guide to the Efficacy of Iodofenphos and Modern Pyrethroid Insecticides

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the organophosphate insecticide Iodofenphos and modern synthetic pyrethroids. It details their distinct mecha...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticide Iodofenphos and modern synthetic pyrethroids. It details their distinct mechanisms of action, presents available efficacy data, and outlines standard experimental protocols for insecticide evaluation. Given that Iodofenphos is now largely obsolete, this comparison is based on historical data for Iodofenphos and current data for widely used pyrethroids.

Overview of Insecticide Classes

Iodofenphos is an organothiophosphate insecticide and acaricide first introduced in the mid-20th century. It functions as a contact and stomach poison with long-lasting effects. Historically, it was used to control a range of public health pests like cockroaches and mosquitoes, as well as pests on livestock and in stored grain. However, due to concerns related to environmental persistence and potential toxicity characteristic of the organophosphate class, its use has been discontinued in many regions.

Modern Pyrethroids , such as permethrin and deltamethrin, are synthetic insecticides chemically modeled after the natural insecticidal pyrethrins found in chrysanthemum flowers. Developed in the 1970s and onward, they represent a globally dominant class of insecticides used in agriculture, public health, and residential pest control. Their popularity stems from high efficacy against insects at low doses and generally lower toxicity to mammals compared to older classes like organophosphates and organochlorines.[1]

Mechanism of Action

The fundamental difference in efficacy and toxicological profiles between Iodofenphos and pyrethroids lies in their distinct molecular targets within the insect nervous system.

Iodofenphos: Acetylcholinesterase Inhibition

As an organophosphate, Iodofenphos acts by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). In a healthy synapse, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), terminating the nerve signal. Iodofenphos phosphorylates the active site of AChE, rendering it non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and uncontrolled firing of nerve impulses. The resulting state of hyperexcitation leads to paralysis and eventual death of the insect.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis (Normal) Receptor ACh Receptor ACh->Receptor Binds & Stimulates Blocked_AChE Inhibited AChE Result Continuous Stimulation Paralysis & Death Receptor->Result Leads to Iodofenphos Iodofenphos Iodofenphos->AChE Inhibits

Mechanism of Iodofenphos as an AChE inhibitor.

Pyrethroids: Sodium Channel Modulation

Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane, which are essential for propagating action potentials.[2] They bind to these channels, preventing them from closing normally after a nerve impulse has passed.[2] This disruption causes a prolonged influx of sodium ions, leading to a state of permanent depolarization of the nerve membrane.[2] The result is repetitive, uncontrolled nerve firing, which quickly leads to paralysis ("knockdown") and death of the insect.[2]

Sodium_Channel_Modulation cluster_membrane Axonal Membrane cluster_neuron Neuron State Na_Channel Na+ Channel (Closed) Open_Channel Na+ Channel (Kept Open) Pyrethroid Pyrethroid Pyrethroid->Na_Channel Binds & Modifies Repetitive_Firing Repetitive Firing Paralysis & Death Open_Channel->Repetitive_Firing Causes AP Action Potential (Normal Signal) AP->Na_Channel Opens

Mechanism of pyrethroids as sodium channel modulators.

Comparative Efficacy Data

Direct comparative studies between Iodofenphos and modern pyrethroids under identical conditions are scarce due to the different eras of their primary use. The following table summarizes efficacy data from various studies to provide a contextual comparison against common insect vectors.

Note: The data below is collated from different studies and should not be interpreted as a direct head-to-head comparison. Efficacy is highly dependent on the insect strain (susceptible vs. resistant), environmental conditions, and specific bioassay parameters.

InsecticideClassTarget PestEfficacy MetricValueStudy Context / Reference
Deltamethrin PyrethroidMusca domestica (Housefly)LD₅₀1793 ng/fly (Resistant)Bioassay on a highly resistant field population from Jeddah.
Deltamethrin PyrethroidMusca domestica (Housefly)LD₅₀307 ng/fly (Resistant)Bioassay on a resistant field population from Riyadh.
Permethrin PyrethroidAnopheles gambiae (Malaria Mosquito)Mortality (24h)>98%Bioassay on susceptible strains using 0.75% impregnated papers.
Permethrin PyrethroidMusca domestica (Housefly)RR₅₀45.4 - 62.5High resistance observed in field populations from poultry farms.
Cypermethrin PyrethroidMusca domestica (Housefly)LD₅₀0.0060 µ g/fly Topical application bioassay on a laboratory strain.
Temephos OrganophosphateAnopheles stephensi (Malaria Mosquito)LC₅₀0.0523 mg/LLarval bioassay on a field-collected strain from Iran.
Dichlorvos OrganophosphateMusca domestica (Housefly)LD₅₀0.2769 µ g/fly Topical application bioassay on a laboratory strain.

*Data for Temephos and Dichlorvos, other organophosphates, are provided for context due to the lack of recent, available quantitative data for Iodofenphos.

Experimental Protocols: Insecticide Susceptibility Testing

A standardized methodology is critical for evaluating and comparing the efficacy of insecticides. The WHO Tube Bioassay is a widely accepted protocol for assessing the susceptibility of adult mosquitoes to public health insecticides.

Protocol: WHO Standard Tube Bioassay

This bioassay measures the mortality of mosquitoes 24 hours after a one-hour exposure to a standard concentration of an insecticide impregnated onto filter paper.

  • Materials:

    • WHO tube test kit, including exposure tubes (red dot), holding tubes (green dot), and slide units.

    • Insecticide-impregnated papers at a discriminating concentration.

    • Control papers (impregnated with oil only).

    • A cohort of 3-5 day old, non-blood-fed female mosquitoes.

  • Methodology:

    • Preparation: About 20-25 mosquitoes are collected and introduced into a holding tube. They are left to acclimatize.

    • Exposure: The mosquitoes are transferred from the holding tube into the exposure tube lined with the insecticide-impregnated paper. They are exposed for a standard duration of 60 minutes. A parallel control group is exposed to control papers.

    • Holding Period: After the exposure period, the mosquitoes are transferred back to the clean holding tubes and provided with a sugar solution.

    • Data Recording: Mortality is recorded at 24 hours post-exposure. Mosquitoes unable to stand or fly are considered dead.

  • Interpretation:

    • Mortality > 98%: The population is considered susceptible.

    • Mortality between 90-98%: Resistance is suspected and further investigation is needed.

    • Mortality < 90%: The population is confirmed to be resistant.

WHO_Tube_Bioassay A 1. Mosquito Collection (20-25 non-blood-fed females, 3-5 days old) B 2. Acclimatization (Transfer to holding tube) A->B C 3. Exposure (60 min) (Transfer to tube with insecticide paper) B->C Control Control Group (Exposed to oil-only paper) B->Control Parallel Run D 4. Holding Period (24 hr) (Return to clean tube with sugar feed) C->D E 5. Record Mortality (Count dead/moribund mosquitoes) D->E F 6. Data Analysis (Calculate mortality rate) E->F Control->D

Workflow for the WHO insecticide tube bioassay.

Summary and Conclusion

Iodofenphos and modern pyrethroids operate via fundamentally different toxicological pathways, targeting acetylcholinesterase and voltage-gated sodium channels, respectively. This difference in the mode of action has significant implications for efficacy, cross-resistance, and non-target toxicity.

  • Iodofenphos , as an organophosphate, represents an older class of insecticides that are highly effective but have been largely phased out due to environmental and safety concerns.

  • Pyrethroids are characterized by their high potency against insects, rapid knockdown effect, and more favorable safety profile for mammals, making them central to global vector control and agricultural pest management.

The primary challenge facing the continued use of pyrethroids is the widespread development of insecticide resistance in key pest and vector populations. This has necessitated the development of new strategies, including the use of synergists (e.g., Piperonyl Butoxide), new insecticide classes, and integrated vector management approaches to maintain control. While direct efficacy comparisons with the obsolete Iodofenphos are limited, the data clearly positions modern pyrethroids as highly potent insecticides, whose primary limitation is now resistance rather than intrinsic efficacy.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Iodofenphos: A Guide for Laboratory Professionals

The safe and compliant disposal of Iodofenphos, an organothiophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for resear...

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Iodofenphos, an organothiophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of Iodofenphos waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Iodofenphos.[1] Personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of Iodofenphos is governed by federal, state, and local regulations. Unusable pesticides are typically classified as hazardous waste.[2][3]

  • Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations for complete and accurate classification.

  • Consult the Product Label : The pesticide product label contains a "Storage and Disposal" section with specific instructions. This should be your primary source of information for disposal.

  • Contact a Licensed Waste Disposal Service : The recommended method for disposing of Iodofenphos is to use an approved waste disposal plant. Your institution's EHS department can provide a list of licensed hazardous waste contractors.

  • Small Quantities of Excess Product : If you have a small amount of unused Iodofenphos, the best practice is to use it for its intended purpose according to the label directions. Alternatively, you may inquire if a colleague can use the remaining product.

  • Container Management :

    • Never reuse empty pesticide containers for any other purpose.

    • For non-refillable containers, triple-rinse the container as follows:

      • Fill the container one-quarter full with water and recap.

      • Shake for 30 seconds.

      • Pour the rinsate into the application equipment or a mix tank.

      • Repeat this procedure two more times.

    • The properly rinsed container can then be disposed of according to local regulations, which may include recycling programs that specifically accept pesticide containers.

  • Prohibited Disposal Methods :

    • DO NOT pour leftover Iodofenphos down the sink, toilet, or any other drain. This can interfere with wastewater treatment processes and contaminate waterways.

    • DO NOT dispose of Iodofenphos in regular trash.

Regulatory Framework

The disposal of pesticides like Iodofenphos is regulated by several federal agencies. A summary of the key regulations is provided in the table below.

Regulatory ActDescription
FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act) Governs the sale, distribution, and use of pesticides in the United States. Pesticides are regulated under FIFRA until they are designated for disposal.
RCRA (Resource Conservation and Recovery Act) Regulates the management of hazardous and non-hazardous solid waste. Once a pesticide is intended for disposal, it falls under RCRA regulations. Many pesticides are classified as hazardous waste.

State and local regulations can be more stringent than federal requirements. Always consult with your local environmental agency for specific guidance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Iodofenphos.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Iodofenphos

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Iodofenphos, a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Iodofenphos, an organophosphate insecticide. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Key Safety and Hazard Information

Iodofenphos is classified as toxic in contact with skin and is a cholinesterase inhibitor.[1] Exposure can occur through skin contact, inhalation, or ingestion. Understanding the quantitative toxicological data is crucial for a comprehensive risk assessment.

MetricValueSource
GHS Classification Acute Toxicity, Dermal (Category 3)ECHEMI
Signal Word DangerECHEMI
Hazard Statements H311: Toxic in contact with skinECHEMI
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is critical when handling Iodofenphos to prevent exposure.

Eye and Face Protection:

  • Safety Glasses: Must be worn at all times.

  • Face Shield: A face shield is required to protect against splashes and airborne particles.[2]

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Recommended materials include Nitrile, Neoprene, or Butyl rubber.[2][3] Always inspect gloves for any signs of degradation or punctures before use.

  • Lab Coat or Coveralls: A lab coat or chemical-resistant coveralls should be worn to protect the body.

Respiratory Protection:

  • Respirator: In situations with a risk of aerosol or vapor inhalation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4] For environments where particulates may also be present, a combination OV/P100 cartridge is recommended.

Operational Plan: Step-by-Step Handling of Iodofenphos

A systematic workflow is essential for the safe handling of Iodofenphos from acquisition to disposal.

Safe Handling Workflow

prep Preparation handling Handling & Use prep->handling decon Decontamination handling->decon storage Storage decon->storage disposal Disposal storage->disposal

Caption: A streamlined workflow for the safe handling of Iodofenphos.

1. Preparation:

  • Designated Area: All work with Iodofenphos should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.

  • Review SDS: Always review the Safety Data Sheet (SDS) for Iodofenphos before beginning any new procedure.

2. Handling and Use:

  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Weighing and Transferring: Handle with care to avoid creating dust or aerosols. Use appropriate tools for transfers.

  • Avoid Contact: Minimize direct contact with the substance.

3. Decontamination:

  • Clean Work Area: After use, thoroughly decontaminate the work surface with an appropriate cleaning agent.

  • Clean Equipment: All equipment used should be decontaminated immediately after use.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

4. Storage:

  • Original Container: Store Iodofenphos in its original, tightly sealed container.

  • Cool, Dry, and Ventilated: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Secure Location: Store in a locked cabinet or area with restricted access.

5. Disposal:

  • Waste Collection: Collect all Iodofenphos waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Follow Regulations: Dispose of waste in accordance with local, state, and federal environmental regulations. Do not pour waste down the drain.

Emergency Response Plan: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

Emergency Response Procedures

exposure Exposure Event remove Remove from Source exposure->remove decontaminate Decontaminate remove->decontaminate seek_medical Seek Medical Attention decontaminate->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency response protocol following Iodofenphos exposure.

1. In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

  • Seek immediate medical attention.

2. In Case of Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

3. In Case of Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult or has stopped, provide artificial respiration.

  • Seek immediate medical attention.

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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